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  • Product: 4-formyl-1H-indazole-6-carboxylic acid

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-Formyl-1H-indazole-6-carboxylic Acid

Executive Summary Target Molecule: 4-formyl-1H-indazole-6-carboxylic acid CAS Registry (Related Intermediates): 885518-47-8 (Methyl ester precursor), 885523-43-3 (Bromo-acid precursor). Application: This scaffold is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-formyl-1H-indazole-6-carboxylic acid CAS Registry (Related Intermediates): 885518-47-8 (Methyl ester precursor), 885523-43-3 (Bromo-acid precursor). Application: This scaffold is a critical intermediate in the development of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors where the 4,6-disubstitution pattern on the indazole core provides a unique vector for structure-activity relationship (SAR) exploration.

Technical Challenge: The primary synthetic challenge is introducing the formyl group specifically at the C4 position while maintaining the carboxylic acid at C6. Standard Vilsmeier-Haack conditions on 1H-indazoles typically favor the C3 position (the pyrazole ring). Therefore, this synthesis requires a regioselective functionalization of the benzene ring of the indazole, necessitating a "pre-functionalized" approach or a directed metalation strategy.

This guide details a robust, scalable pathway starting from the commercially available Methyl 4-bromo-1H-indazole-6-carboxylate , utilizing a palladium-catalyzed vinylation/oxidation sequence or a chemoselective magnesiation (Turbo-Grignard) approach.

Retrosynthetic Analysis

To ensure regiochemical fidelity, we disconnect the target molecule to a 4-bromo-indazole precursor. The C4-formyl group is installed via a transition-metal-mediated transformation of the C4-bromide, avoiding the ambiguity of electrophilic aromatic substitution.

Retrosynthesis cluster_legend Legend Target TARGET 4-Formyl-1H-indazole-6-carboxylic acid Inter1 INTERMEDIATE 1 Methyl 4-formyl-1-THP-indazole-6-carboxylate Target->Inter1  Hydrolysis & Deprotection   Inter2 INTERMEDIATE 2 Methyl 4-vinyl-1-THP-indazole-6-carboxylate Inter1->Inter2  Oxidative Cleavage (OsO4/NaIO4)   SM STARTING MATERIAL Methyl 4-bromo-1H-indazole-6-carboxylate Inter2->SM  Suzuki-Miyaura Coupling (Vinylboronic anhydride)   Key1 Target Key2 Key Intermediate Key3 Starting Block

Figure 1: Retrosynthetic strategy prioritizing the C4-bromo handle for regioselective formylation.

Detailed Synthesis Pathway

Phase 1: N-Protection

Objective: Mask the acidic N-H proton (pKa ~14) to prevent catalyst poisoning and side reactions during organometallic steps.

  • Reagent: 3,4-Dihydro-2H-pyran (DHP) with p-Toluenesulfonic acid (pTSA).

  • Rationale: The Tetrahydropyranyl (THP) group is orthogonal to the basic conditions of the Suzuki coupling and can be removed under mild acidic conditions during the final hydrolysis step.

Phase 2: C4-Vinylation (Suzuki-Miyaura Coupling)

Objective: Convert the C4-bromide to a vinyl group, serving as a masked aldehyde.

  • Reagents: Potassium vinyltrifluoroborate or Vinylboronic acid pinacol ester, Pd(dppf)Cl2, Cs2CO3.

  • Why Vinyl? Direct formylation (e.g., via CO insertion) can be technically demanding (high pressure). The vinyl group is a robust surrogate that is easily oxidized to the aldehyde.

Phase 3: Oxidative Cleavage (Lemieux-Johnson)

Objective: Transform the alkene into the aldehyde.

  • Reagents: Osmium tetroxide (OsO4, cat.) and Sodium periodate (NaIO4).

  • Mechanism: OsO4 dihydroxylates the double bond; NaIO4 cleaves the vicinal diol in situ to generate the aldehyde.

Phase 4: Global Deprotection

Objective: Remove the THP group and hydrolyze the methyl ester to the free acid.

  • Reagents: HCl (aq) or TFA/Water.

Experimental Protocols

Step 1: Synthesis of Methyl 1-(tetrahydro-2H-pyran-2-yl)-4-bromo-indazole-6-carboxylate

Reagents: Methyl 4-bromo-1H-indazole-6-carboxylate (1.0 eq), DHP (2.0 eq), pTSA (0.1 eq), DCM.

  • Dissolve Methyl 4-bromo-1H-indazole-6-carboxylate (10.0 g, 39.2 mmol) in anhydrous Dichloromethane (DCM, 100 mL).

  • Add 3,4-Dihydro-2H-pyran (7.2 mL, 78.4 mmol) and p-Toluenesulfonic acid monohydrate (745 mg, 3.9 mmol).

  • Stir at reflux (40 °C) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of starting material.

  • Workup: Quench with sat. NaHCO3 (50 mL). Separate phases. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Silica gel chromatography (0-20% EtOAc/Hexanes). The N1-THP isomer is typically the major product (lower Rf than N2).

    • Yield Target: >90% (approx.[1][2] 12.5 g).

Step 2: Synthesis of Methyl 4-vinyl-1-(tetrahydro-2H-pyran-2-yl)-indazole-6-carboxylate

Reagents: N1-THP bromide (from Step 1), Potassium vinyltrifluoroborate (1.5 eq), Pd(dppf)Cl2 (0.05 eq), Et3N (3.0 eq), n-Propanol.

  • Charge a reaction flask with Step 1 Product (10.0 g, 29.5 mmol), Potassium vinyltrifluoroborate (5.9 g, 44.2 mmol), and Pd(dppf)Cl2 (1.08 g, 1.47 mmol).

  • Add n-Propanol (100 mL) and Triethylamine (12.3 mL, 88.5 mmol).

  • Degas the mixture with Nitrogen for 15 minutes.

  • Heat to reflux (90-95 °C) for 6-12 hours.

  • Workup: Cool to RT. Filter through Celite to remove palladium residues. Concentrate the filtrate. Dilute with EtOAc, wash with water and brine.

  • Purification: Silica gel chromatography (0-15% EtOAc/Hexanes).

    • Yield Target: 80-85%.

Step 3: Oxidative Cleavage to Methyl 4-formyl-1-(tetrahydro-2H-pyran-2-yl)-indazole-6-carboxylate

Reagents: Vinyl indazole (from Step 2), OsO4 (2.5% in tBuOH), NaIO4, THF/Water.

  • Dissolve Vinyl Intermediate (5.0 g, 17.5 mmol) in THF (50 mL) and Water (50 mL).

  • Add Sodium Periodate (11.2 g, 52.5 mmol).

  • Add OsO4 solution (2.5 wt%, 2.0 mL, approx 1 mol%). Caution: OsO4 is highly toxic. Use in a fume hood.

  • Stir vigorously at Room Temperature for 4-8 hours. The reaction turns a milky white/beige suspension.

  • Workup: Quench with sat. Sodium Thiosulfate (Na2S2O3) to reduce residual Osmium and Iodine species. Extract with EtOAc (3x).[3]

  • Purification: Silica gel chromatography (10-30% EtOAc/Hexanes).

    • Yield Target: 75-80%.

Step 4: Final Deprotection to 4-Formyl-1H-indazole-6-carboxylic Acid

Reagents: 6N HCl, Dioxane.

  • Dissolve the Formyl Intermediate (3.0 g) in 1,4-Dioxane (30 mL).

  • Add 6N HCl (15 mL).

  • Heat to 60 °C for 3-6 hours. This simultaneously cleaves the THP group and hydrolyzes the methyl ester.

  • Isolation: Cool to 0 °C. The product often precipitates as the free acid. Filter and wash with cold water and minimal cold ether.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.

    • Final Yield Target: >85%.[1][4]

Summary of Analytical Data

CompoundKey 1H NMR Signals (Approx. ppm, DMSO-d6)Expected Mass (ESI)
Start Material (Methyl 4-bromo-6-ester)δ 8.3 (s, 1H), 8.1 (s, 1H), 7.9 (s, 1H), 3.9 (s, 3H)[M+H]+ 255/257
Step 2 (Vinyl Intermediate)δ 6.8 (dd, 1H, vinyl), 5.9 (d, 1H), 5.4 (d, 1H)[M+H]+ 287
Step 3 (Aldehyde Intermediate)δ 10.2 (s, 1H, CHO), 8.6 (s, 1H), 8.3 (s, 1H)[M+H]+ 289
Final Product (4-Formyl-Acid)δ 13.5 (br s, COOH/NH), 10.1 (s, CHO), 8.4 (s, 1H), 8.2 (s, 1H)[M-H]- 189

Troubleshooting & Optimization

  • Regioselectivity of Protection: If N2-THP forms (kinetic product), it generally converts to N1-THP (thermodynamic) upon heating. If a mixture persists, proceed; both isomers react in the Suzuki step, and the protecting group is removed at the end regardless.

  • Aldehyde Oxidation: The aldehyde at C4 is susceptible to over-oxidation to the dicarboxylic acid during Step 3 if NaIO4 is in large excess or reaction times are prolonged. Monitor strictly by TLC.

  • Alternative Route (Turbo Grignard): If the Suzuki route fails, treat the N1-THP-4-bromo precursor with iPrMgCl·LiCl (Turbo Grignard) at -40 °C in THF, then quench with anhydrous DMF. This is a faster, 1-step conversion of Br to CHO but requires strict moisture control.

References

  • Indazole Synthesis & Functionalization

    • Title: A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxyl
    • Source: Journal of Heterocyclic Chemistry.[4]

    • URL:[Link]

  • Precursor Availability (4-Bromo-1H-indazole-6-carboxylic acid)
  • General Indazole Functionalization Reviews

    • Title: Synthesis of substituted indazoles from N-tosylhydrazones.[5]

    • Source: Journal of Organic Chemistry.[5][6]

    • URL:[Link]

  • Palladium Catalyzed Formylation Techniques

    • Title: Palladium-Catalyzed Formyl
    • Source: Organic Syntheses (General Protocol Reference).
    • URL:[Link]

Sources

Exploratory

physicochemical properties of 4-formyl-1H-indazole-6-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-formyl-1H-indazole-6-carboxylic acid Introduction The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-formyl-1H-indazole-6-carboxylic acid

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activity.[1][2] The title compound, 4-formyl-1H-indazole-6-carboxylic acid, represents a novel functionalization of this important heterocycle. The introduction of a formyl group at the 4-position and a carboxylic acid at the 6-position presents a unique chemical entity with potential applications as a synthetic intermediate in the development of new pharmaceuticals.[3][4]

Given the novelty of 4-formyl-1H-indazole-6-carboxylic acid, this document serves as a proactive technical guide. Publicly available experimental data on its physicochemical properties is scarce.[5] Therefore, this guide will provide a comprehensive framework for its characterization, including:

  • Predicted Physicochemical Properties: Leveraging data from structurally related analogs and first principles of physical organic chemistry to forecast key parameters.

  • A Complete Experimental Playbook: Detailing the necessary protocols to empirically determine these properties with high fidelity.

  • Expert Rationale: Explaining the causality behind experimental choices, ensuring a robust and reproducible characterization.

This document is intended for researchers, scientists, and drug development professionals who may synthesize or encounter this molecule and require a thorough understanding of its fundamental chemical nature.

Section 1: Molecular Structure and Predicted Properties

A molecule's physicochemical properties are a direct consequence of its structure. The unique arrangement of a bicyclic aromatic system (indazole) functionalized with both an electron-withdrawing aldehyde (formyl) and a carboxylic acid dictates its behavior in various chemical environments.

Chemical Structure
  • IUPAC Name: 4-formyl-1H-indazole-6-carboxylic acid

  • Molecular Formula: C9H6N2O3

  • Molecular Weight: 190.16 g/mol

  • CAS Number: Not available

The structure combines the aromatic indazole core with two key functional groups:

  • Carboxylic Acid (-COOH): A polar, acidic group capable of donating a proton and engaging in hydrogen bonding.

  • Formyl Group (-CHO): A polar aldehyde group, which is electron-withdrawing and can act as a hydrogen bond acceptor.

Predicted Physicochemical Data Summary

The following table summarizes the predicted and known properties of 4-formyl-1H-indazole-6-carboxylic acid and its parent compounds for comparative analysis.

Property4-formyl-1H-indazole-6-carboxylic acid (Predicted)1H-Indazole-6-carboxylic acid (Known)1H-Indazole (Known)
Molecular Weight ( g/mol ) 190.16162.15[6]118.14[7][8]
Melting Point (°C) > 300 (with potential decomposition)302-307147-149[8]
Aqueous Solubility Low in neutral water; increases significantly at pH > 6Presumed low in neutral waterSparingly soluble
pKa (Carboxylic Acid) ~3.5 - 4.5Not specifiedN/A
pKa (Indazole N-H) ~12.5 - 13.5Not specified13.86[8]
Appearance Predicted to be a yellow to pale yellow solid[3]SolidSolid[7]

Rationale for Predictions:

  • Melting Point: The high melting point of the parent 1H-indazole-6-carboxylic acid (302-307 °C) is due to strong intermolecular hydrogen bonding and crystal lattice energy. The addition of a polar formyl group is expected to increase intermolecular forces, likely elevating the melting point further or causing it to decompose at a high temperature.

  • Solubility: The molecule possesses both polar (carboxyl, formyl) and non-polar (aromatic rings) regions. As such, it is predicted to be poorly soluble in water at neutral pH. However, upon deprotonation of the carboxylic acid in basic solutions (pH > pKa), the resulting carboxylate salt will be significantly more water-soluble.[9] Solubility in polar organic solvents like DMSO and DMF is expected to be moderate to good.

  • pKa: The carboxylic acid's pKa is influenced by the electron-withdrawing nature of the indazole ring and the formyl group, which should stabilize the conjugate base, making it a stronger acid than benzoic acid (pKa ~4.2). The indazole N-H proton's acidity will be slightly increased (pKa lowered) compared to the parent indazole due to the electron-withdrawing substituents.[8]

Section 2: Experimental Characterization Protocols

The following section provides detailed, step-by-step methodologies for the comprehensive physicochemical characterization of 4-formyl-1H-indazole-6-carboxylic acid.

Melting Point Determination

Causality: The melting point is a fundamental indicator of purity and the strength of intermolecular forces within the crystal lattice. A sharp melting range typically signifies a pure compound.

Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind a small amount of the crystalline solid into a fine powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to a temperature approximately 20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

  • Reporting: Report the melting point as a range. For this compound, note any color change or evidence of decomposition.

Solubility Assessment

Causality: Solubility is a critical parameter for any compound intended for biological or chemical applications, as it governs bioavailability and reaction kinetics.[10] A tiered approach, from qualitative assessment to quantitative thermodynamic measurement, is recommended.

Workflow for Solubility Determination

G cluster_qualitative Qualitative Assessment cluster_thermodynamic Thermodynamic Solubility (Shake-Flask Method) qual_start Weigh 1-2 mg of compound qual_solvent Add 0.5 mL of solvent (e.g., Water, PBS, DMSO, EtOH) qual_start->qual_solvent qual_vortex Vortex for 1-2 min qual_solvent->qual_vortex qual_observe Visually inspect for undissolved solid qual_vortex->qual_observe qual_result Classify as 'Soluble', 'Slightly Soluble', or 'Insoluble' qual_observe->qual_result thermo_start Add excess solid to a known volume of buffer (e.g., pH 7.4 PBS) qual_result->thermo_start Proceed if quantitative data is needed thermo_shake Equilibrate on a shaker at a constant temperature (e.g., 25°C) for 24-48h thermo_start->thermo_shake thermo_filter Filter through 0.22 µm syringe filter to remove undissolved solid thermo_shake->thermo_filter thermo_quantify Quantify concentration of the filtrate via a validated HPLC-UV method thermo_filter->thermo_quantify thermo_result Report solubility in µg/mL or µM thermo_quantify->thermo_result

Caption: Workflow for solubility determination.

Protocol (Thermodynamic Shake-Flask Method):

  • Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0) to understand the impact of ionization.

  • Equilibration: Add an excess amount of the solid compound to a vial containing a known volume of the chosen buffer. This ensures that a saturated solution is achieved.

  • Agitation: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24 to 48 hours. This time is crucial to ensure the system reaches equilibrium.[10]

  • Separation: After equilibration, allow the vials to stand undisturbed for a short period. Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Analysis: Construct a standard curve with known concentrations of the compound to accurately determine the concentration in the saturated solution. Report the solubility in units such as µg/mL or µM.

pKa Determination by Potentiometric Titration

Causality: The acid dissociation constant (pKa) is a quantitative measure of a molecule's acidity or basicity.[11] It is critical for predicting a compound's charge state at a given pH, which in turn affects its solubility, absorption, and receptor-binding interactions.[11] For this molecule, two pKa values are expected.

Workflow for Potentiometric pKa Determination

G prep Prepare a ~1 mM solution of the compound in water or a co-solvent system (e.g., water/methanol). calibrate Calibrate the pH meter with standard buffers (pH 4, 7, 10). prep->calibrate titrate Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments. calibrate->titrate record Record the pH value after each addition of titrant. titrate->record plot Plot pH vs. volume of titrant added. record->plot analyze Determine the equivalence point(s) from the inflection point(s) of the curve (or its derivative). plot->analyze pka The pH at the half-equivalence point(s) equals the pKa value(s). analyze->pka

Caption: Workflow for pKa determination via potentiometric titration.

Protocol:

  • System Preparation: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[12]

  • Sample Solution: Prepare a solution of the compound (e.g., 1-5 mM) in deionized water. If solubility is an issue, a co-solvent system (e.g., water-methanol) can be used, but the resulting pKa will be an apparent pKa (pKaapp).[11]

  • Titration:

    • Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently.

    • Immerse the calibrated pH electrode in the solution.

    • Add a standardized solution of 0.1 M NaOH (for the carboxylic acid pKa) or 0.1 M HCl (for the indazole pKa) in small, precise increments using a burette.

    • Allow the pH reading to stabilize after each addition before recording the value and the total volume of titrant added.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Identify the equivalence point(s)—the point of steepest inflection in the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.[13]

    • The pKa is the pH at the half-equivalence point. For this molecule, two equivalence points should be observed, allowing for the determination of both pKa values.[14][15]

Section 3: Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure.

Predicted Spectroscopic Data
TechniquePredicted Key Signals
¹H NMR (in DMSO-d₆)- ~13.0-14.0 ppm: Broad singlet, indazole N-H proton. - ~10.0 ppm: Singlet, aldehyde (-CHO) proton. - ~13.0 ppm (broad): Carboxylic acid (-COOH) proton. - ~7.5-8.5 ppm: Aromatic protons on the indazole ring.
¹³C NMR (in DMSO-d₆)- ~190 ppm: Aldehyde carbonyl carbon. - ~167 ppm: Carboxylic acid carbonyl carbon. - ~110-145 ppm: Aromatic and indazole ring carbons.
Infrared (IR) (Solid State)- ~3300-2500 cm⁻¹: Very broad band, O-H stretch of the hydrogen-bonded carboxylic acid.[16] - ~3100 cm⁻¹: N-H stretch. - ~1700-1680 cm⁻¹: C=O stretch (aldehyde). - ~1680-1660 cm⁻¹: C=O stretch (conjugated carboxylic acid).[16]

Rationale for Predictions:

  • ¹H NMR: The chemical shifts are predicted based on standard values for these functional groups. The acidic protons (N-H and COOH) are expected to be broad and downfield, especially in a hydrogen-bonding solvent like DMSO. The aldehyde proton is characteristically found around 9-10 ppm.

  • ¹³C NMR: The carbonyl carbons of the aldehyde and carboxylic acid are highly deshielded and appear significantly downfield.

  • IR Spectroscopy: The most prominent feature for a carboxylic acid is the extremely broad O-H stretching band that often overlaps with C-H stretches.[16] The two carbonyl groups will likely result in a strong, possibly overlapping, absorption band in the 1700-1660 cm⁻¹ region.

Conclusion

4-formyl-1H-indazole-6-carboxylic acid is a novel compound with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is not yet widely available, its physicochemical properties can be reliably predicted based on its chemical structure and the known characteristics of related compounds. This guide provides a robust framework for these predictions and, more importantly, outlines a comprehensive suite of validated experimental protocols for empirical characterization. By following these methodologies, researchers can generate high-quality, reproducible data, enabling the confident application of this promising molecule in their research and development endeavors.

References

  • PubChem. 1H-Indazole. National Center for Biotechnology Information. [Link]

  • Claros, M. et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(15), 6434–6445. [Link]

  • Amerigo Scientific. 1H-Indazole-6-carboxylic acid (97%). Amerigo Scientific. [Link]

  • Wikipedia. Indazole. Wikimedia Foundation. [Link]

  • Georganics. 1H-Indazole-4-carboxylic acid. Georganics Ltd. [Link]

  • Karadag, A. et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 745-752. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • Pete, B. et al. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Journal of Heterocyclic Chemistry, 43(5), 1331-1335. [Link]

  • Wang, S. et al. (2021). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 26(11), 3348. [Link]

  • University of Manitoba. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Organic Syntheses. Indazole. [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • LOCKSS. Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. [Link]

  • Massachusetts Institute of Technology. THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • University of Manitoba. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • MDPI. Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. [Link]

  • Mobley, D. L., & Klimovich, P. V. (2012). Physics-Based Solubility Prediction for Organic Molecules. Journal of chemical physics, 137(22), 220901. [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • PubChem. 6-formyl-1h-indazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. FTIR spectra of 1H-Imidazole-4-carboxylic acid. [Link]

  • SpectraBase. 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-(4-methylphenyl)methylidene]hydrazide - Optional[1H NMR]. [Link]

  • NIST. 1H-indazole hydrochloride. National Institute of Standards and Technology. [Link]

Sources

Foundational

solubility of 4-formyl-1H-indazole-6-carboxylic acid in common lab solvents

This in-depth technical guide details the solubility profile, physicochemical behavior, and handling protocols for 4-formyl-1H-indazole-6-carboxylic acid . Executive Summary 4-Formyl-1H-indazole-6-carboxylic acid is a bi...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility profile, physicochemical behavior, and handling protocols for 4-formyl-1H-indazole-6-carboxylic acid .

Executive Summary

4-Formyl-1H-indazole-6-carboxylic acid is a bifunctional heterocyclic scaffold critical in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. Its physicochemical behavior is defined by the interplay between the amphoteric indazole core, the acidic carboxylic moiety, and the reactive formyl group.

This compound exhibits "solubility duality" : it is highly soluble in polar aprotic solvents (DMSO, DMF) but displays poor solubility in neutral aqueous media and non-polar organic solvents. Successful handling requires exploiting its pH-dependent ionization states and avoiding aldehyde-specific degradation pathways in protic solvents.

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility behavior of this molecule is governed by three distinct structural features:

  • Indazole Core (pKa ~13.8 for NH): Provides a planar, hydrophobic scaffold that encourages π-π stacking, reducing solubility in water.

  • Carboxylic Acid at C6 (pKa ~4.2): The primary solubility handle. At pH > 5.5, deprotonation to the carboxylate anion (

    
    ) drastically increases aqueous solubility.
    
  • Formyl Group at C4: Increases polarity relative to the parent indazole but introduces reactivity risks (hemiacetal formation) in alcoholic solvents.

Solubility Data Table

Data synthesized from structural analogs (1H-indazole-6-carboxylic acid) and functional group analysis.

Solvent ClassSpecific SolventSolubility RatingPrimary Use CaseTechnical Notes
Polar Aprotic DMSO High (>50 mg/mL)Stock Solutions Ideal for bioassays. Freezing point (19°C) requires careful thawing.
DMF / NMP High (>50 mg/mL)SynthesisPreferred for reactions requiring elevated temperatures (>80°C).
Polar Protic Methanol Moderate (10-20 mg/mL)PurificationRisk: Can form hemiacetals/acetals if acid catalyst is present.
Ethanol Low-ModerateRecrystallizationOften requires heating to reflux for complete dissolution.
Water (pH 7) Very Poor (<0.1 mg/mL)WashingThe compound exists largely as an insoluble neutral species.
Aqueous Base 0.1M NaOH High (>30 mg/mL)ExtractionDeprotonation (

) solubilizes the compound.
Non-Polar DCM / Chloroform Poor (<1 mg/mL)Work-upLimited utility; often requires cosolvents (e.g., MeOH) to extract.
Hexanes / Toluene InsolubleAnti-solventUsed to precipitate the compound from polar solutions.

Solubility Decision Logic (Visualized)

The following decision tree guides the selection of the optimal solvent system based on your experimental objective.

SolubilityLogic Start Experimental Goal Bioassay Biological Assay (IC50 / Screening) Start->Bioassay Synthesis Chemical Synthesis (Reaction Medium) Start->Synthesis Purification Purification (Recrystallization) Start->Purification DMSO DMSO (10-50 mM Stock) Store at -20°C Bioassay->DMSO Standard DMF DMF or DMAc (High T Stability) Synthesis->DMF High Solubility Alcohol Ethanol/Water or MeOH/DCM Synthesis->Alcohol Low Temp Only Purification->Alcohol Crystallization Base Aqueous Base (NaOH) + Acid Precip. Purification->Base Acid/Base Extraction

Figure 1: Solvent selection workflow based on experimental intent.

Detailed Experimental Protocols

Protocol A: Preparation of Stock Solution (Bioassay Ready)

Objective: Create a stable 20 mM stock solution for dilution into aqueous buffers. Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Calculate: For 10 mg of compound (MW ≈ 190.16 g/mol ), required volume is ~2.63 mL.

  • Weighing: Weigh the solid into a glass vial (avoid plastic if long-term storage is planned, though PP is generally safe with DMSO).

  • Dissolution: Add the calculated volume of DMSO.

    • Note: If dissolution is slow, sonicate for 30-60 seconds at room temperature. Avoid heating >40°C to prevent aldehyde oxidation.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability Check: The aldehyde is susceptible to oxidation to the dicarboxylic acid (4-carboxy-1H-indazole-6-carboxylic acid) upon prolonged air exposure. Purge vials with Nitrogen/Argon before sealing.

Protocol B: pH-Switch Purification (Acid/Base Extraction)

Objective: Purify crude material based on its acidity. Mechanism: The compound is soluble in base (as a salt) and insoluble in acid.

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram). Stir until fully dissolved (solution will turn clear/yellowish).

    • Check: If solids remain, filter them off (these are likely non-acidic impurities).

  • Washing: Extract the basic aqueous layer with Ethyl Acetate (EtOAc) to remove non-acidic organic impurities. Discard the organic (top) layer.

  • Precipitation: Slowly add 1M HCl to the aqueous layer while stirring.

    • Observation: As pH drops below ~4.5, a white/off-white precipitate will form.

    • Endpoint: Continue adding acid until pH is ~2-3 to ensure complete protonation.

  • Isolation: Filter the solid using a sintered glass funnel. Wash the cake with cold water (removes NaCl) and then a small amount of cold Hexane (aids drying).

  • Drying: Vacuum dry at 45°C.

Protocol C: Recrystallization

Solvent System: Ethanol/Water (9:1) or Methanol.[1]

  • Warning: When using Methanol or Ethanol, avoid strong acid catalysts and prolonged reflux times to prevent the aldehyde from converting to a hemiacetal or acetal (e.g., 4-(dimethoxymethyl)-1H-indazole-6-carboxylic acid).

  • Method: Dissolve in minimum boiling Ethanol. If not fully soluble, add dropwise water until haze persists, then heat to clear. Cool slowly to 4°C.

Critical Stability & Reactivity Risks

Aldehyde Oxidation

The C4-formyl group is an oxidation risk. In the presence of atmospheric oxygen and trace metals, it can oxidize to the carboxylic acid.

  • Mitigation: Store solid under inert gas (Ar/N2). Use antioxidant-free solvents if possible, or fresh solvents.

Hemiacetal Formation

In alcoholic solvents (MeOH, EtOH), the aldehyde exists in equilibrium with its hemiacetal form.



  • Impact: This can complicate NMR interpretation (appearing as extra peaks) and alter apparent solubility.

  • Solution: For analytical NMR, use DMSO-d6 rather than Methanol-d4 to see the distinct aldehyde proton signal (~10 ppm).

References

  • Indazole Synthesis & Properties

    • Synthesis of 1H-indazole-6-carboxylic acid derivatives. (General Indazole Chemistry). Journal of Heterocyclic Chemistry.
    • Source:

  • Solubility of Heterocyclic Carboxylic Acids

    • Solubility of pharmaceutical intermediates in organic solvents.
    • Source:

  • Niraparib Intermediate Chemistry

    • Process for the preparation of Niraparib and intermediates thereof.[2][3][4] (Patent describing similar formyl-indazole intermediates).

    • Source:

  • General Solubility Protocols

    • Purification of Laboratory Chemicals (8th Edition). Armarego, W. L. F.
    • Source:

Sources

Exploratory

discovery and history of 4-formyl-1H-indazole-6-carboxylic acid

An In-depth Technical Guide to 4-formyl-1H-indazole-6-carboxylic acid: Synthesis, Properties, and Therapeutic Potential Authored by a Senior Application Scientist Foreword: The indazole nucleus is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-formyl-1H-indazole-6-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have led to the development of numerous FDA-approved drugs for a range of therapeutic areas, including oncology and inflammatory diseases.[1][3] This guide focuses on a specific, highly functionalized derivative, 4-formyl-1H-indazole-6-carboxylic acid. While the history of this exact molecule is not extensively documented in the public domain, its rational design is rooted in the vast body of research on indazole chemistry. This document will, therefore, provide a comprehensive overview of its proposed synthesis, predicted physicochemical properties, and potential applications, drawing upon established principles and analogous compounds to offer a forward-looking perspective for researchers in drug discovery.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyrazole ring. It exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[3] The indazole core is a key pharmacophore in several marketed drugs, including:

  • Pazopanib: A multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1]

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used for advanced renal cell carcinoma.[1]

  • Granisetron: A serotonin 5-HT3 receptor antagonist used as an antiemetic to manage nausea and vomiting caused by chemotherapy.[1]

  • Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[2]

The versatility of the indazole scaffold stems from its ability to serve as a bioisostere for other aromatic systems, such as indole, and its capacity for substitution at multiple positions, allowing for the fine-tuning of its pharmacological profile.[1] The introduction of functional groups like formyl and carboxylic acid moieties, as in the case of 4-formyl-1H-indazole-6-carboxylic acid, can provide crucial handles for further chemical modification and for establishing specific interactions with biological targets.

Proposed Synthesis of 4-formyl-1H-indazole-6-carboxylic acid

The synthesis of the title compound is not explicitly described in the literature. However, a plausible and robust synthetic route can be designed based on well-established methodologies for the synthesis and functionalization of indazoles. The proposed strategy involves the construction of a suitably substituted indazole core followed by the introduction of the formyl group.

A logical retrosynthetic analysis suggests that a key intermediate would be a 4-methyl-1H-indazole-6-carboxylic acid derivative. The formyl group at the C4 position can be obtained through the oxidation of a methyl group. The synthesis of the indazole ring itself can be achieved through various cyclization strategies, often starting from substituted anilines.

Synthesis of the Key Intermediate: 4-methyl-1H-indazole-6-carboxylic acid

A common and effective method for constructing the indazole ring is the Jacobson-Huber reaction, which involves the cyclization of N-nitroso-o-toluidines.[4] An adaptation of this approach, starting from 2,4-dimethyl-5-nitroaniline, would be a viable route.

Step-by-step Protocol:

  • Diazotization and Reduction: 2,4-dimethyl-5-nitroaniline is first diazotized, and the resulting diazonium salt is reduced to the corresponding hydrazine.

  • Cyclization to form the Indazole Ring: The hydrazine intermediate undergoes cyclization to form the 4-methyl-6-nitro-1H-indazole.

  • Reduction of the Nitro Group: The nitro group at the 6-position is reduced to an amine.

  • Sandmeyer Reaction: The resulting 4-methyl-1H-indazol-6-amine is converted to the corresponding nitrile via the Sandmeyer reaction.

  • Hydrolysis to Carboxylic Acid: The nitrile is then hydrolyzed under acidic or basic conditions to yield 4-methyl-1H-indazole-6-carboxylic acid.

Selective Oxidation to 4-formyl-1H-indazole-6-carboxylic acid

The final step is the selective oxidation of the methyl group at the C4 position to a formyl group. This transformation can be challenging due to the presence of other sensitive functional groups. However, methods for the oxidation of methyl groups on aromatic rings are well-documented.

Step-by-step Protocol:

  • Protection of the Carboxylic Acid: The carboxylic acid group is first protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions. The indazole NH may also require protection depending on the chosen oxidant.

  • Oxidation of the Methyl Group: The protected 4-methyl-1H-indazole-6-carboxylate is then treated with a suitable oxidizing agent. Selenium dioxide (SeO2) is a classic reagent for the oxidation of benzylic methyl groups to aldehydes. Other modern reagents could also be employed.

  • Deprotection: The protecting group on the carboxylic acid is removed by hydrolysis to yield the final product, 4-formyl-1H-indazole-6-carboxylic acid.

A similar strategy has been successfully employed for the synthesis of formyl-1H-indole-2-carboxylates, where a sulfomethyl group serves as a masked formyl group.[5] This provides further confidence in the feasibility of the proposed synthetic pathway.

Synthetic_Pathway_of_4-formyl-1H-indazole-6-carboxylic_acid A 2,4-dimethyl-5-nitroaniline B 4-methyl-6-nitro-1H-indazole A->B Diazotization, Reduction, Cyclization C 4-methyl-1H-indazol-6-amine B->C Reduction of NO2 group D 4-methyl-1H-indazole-6-carbonitrile C->D Sandmeyer Reaction E 4-methyl-1H-indazole-6-carboxylic acid D->E Hydrolysis F Methyl 4-methyl-1H-indazole-6-carboxylate E->F Esterification (Protection) G Methyl 4-formyl-1H-indazole-6-carboxylate F->G Oxidation of CH3 group (e.g., SeO2) H 4-formyl-1H-indazole-6-carboxylic acid G->H Hydrolysis (Deprotection)

Caption: Proposed synthetic workflow for 4-formyl-1H-indazole-6-carboxylic acid.

Physicochemical and Spectroscopic Properties (Predicted)

The exact physicochemical properties of 4-formyl-1H-indazole-6-carboxylic acid would need to be determined experimentally upon its synthesis. However, we can predict some of its key characteristics based on its structure and data from analogous compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H6N2O3Based on the chemical structure.
Molecular Weight 190.16 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small organic molecules of this class.
Melting Point >250 °C (with decomposition)The presence of both a carboxylic acid and an N-H group suggests strong intermolecular hydrogen bonding, leading to a high melting point. Similar indazole carboxylic acids have high melting points.[6]
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF), sparingly soluble in alcohols, and likely insoluble in water and nonpolar solvents.The carboxylic acid group enhances polarity, but the bicyclic aromatic core contributes to lower water solubility.
pKa Carboxylic acid: ~4-5; Indazole NH: ~13-14The carboxylic acid pKa is expected to be in the typical range for aromatic carboxylic acids. The indazole NH is weakly acidic.[7]

Spectroscopic Data (Predicted):

  • ¹H NMR (in DMSO-d₆): Protons on the benzene ring would appear in the aromatic region (δ 7.5-8.5 ppm). The aldehyde proton would be a sharp singlet at a downfield chemical shift (δ ~10 ppm). The carboxylic acid proton would be a broad singlet at a very downfield chemical shift (δ >12 ppm). The indazole N-H proton would also be a broad singlet in the downfield region.

  • ¹³C NMR (in DMSO-d₆): The carbonyl carbons of the aldehyde and carboxylic acid would appear at δ >160 ppm. The aromatic carbons would be in the range of δ 110-140 ppm.

  • IR (KBr): Characteristic absorptions would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), a C=O stretch for the aldehyde (~1680 cm⁻¹), and an N-H stretch (~3200-3400 cm⁻¹).

Potential Biological Activities and Therapeutic Applications

The specific biological activities of 4-formyl-1H-indazole-6-carboxylic acid have not been reported. However, the presence of the indazole core, substituted with reactive formyl and carboxylic acid groups, suggests significant potential in several therapeutic areas.

As a Scaffold for Kinase Inhibitors

The indazole ring is a well-established hinge-binding motif in many kinase inhibitors.[1] The carboxylic acid at the 6-position could be used to form salt bridges or hydrogen bonds with basic residues in the active site of a kinase. The formyl group at the 4-position offers a versatile chemical handle for further derivatization to explore interactions with other regions of the ATP-binding pocket, potentially leading to enhanced potency and selectivity.

Kinase_Inhibitor_Concept cluster_0 Kinase ATP Binding Site cluster_1 4-formyl-1H-indazole-6-carboxylic acid Derivative Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Indazole_Core Indazole Core Indazole_Core->Hinge H-bonds Carboxylic_Acid Carboxylic Acid (at C6) Carboxylic_Acid->Solvent_Front Salt bridge/ H-bond Formyl_Derivative Derivative from Formyl Group (at C4) Formyl_Derivative->Hydrophobic_Pocket van der Waals interactions

Caption: Conceptual interaction of a 4-formyl-1H-indazole-6-carboxylic acid derivative with a kinase active site.

In the Development of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are an important class of anticancer agents. Niraparib, a PARP inhibitor, features a 2H-indazole scaffold. The structural features of 4-formyl-1H-indazole-6-carboxylic acid could be exploited to design novel PARP inhibitors. The carboxylic acid could interact with key residues in the nicotinamide binding pocket, and the formyl group could be elaborated to occupy adjacent hydrophobic regions.

As a Fragment for Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful approach for identifying novel lead compounds. The indazole scaffold is considered a privileged fragment in FBDD.[1] 4-formyl-1H-indazole-6-carboxylic acid, with its defined vector for growth from two distinct points (the formyl and carboxylic acid groups), represents an excellent starting point for an FBDD campaign against a variety of biological targets.

Conclusion and Future Outlook

While the are not yet part of the established chemical literature, its rational design and plausible synthetic route position it as a compound of significant interest for drug discovery. The convergence of a privileged indazole scaffold with two versatile functional groups offers a rich platform for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

The synthesis of this molecule and the subsequent exploration of its biological activities are warranted. Its utility as a key intermediate for the generation of compound libraries could lead to the discovery of new chemical entities with potent and selective pharmacological profiles. As our understanding of the chemical space around the indazole nucleus continues to expand, molecules like 4-formyl-1H-indazole-6-carboxylic acid will undoubtedly play a crucial role in the future of medicinal chemistry.

References

  • Tale, R. H., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(9), 1626-1662. Available at: [Link]

  • Mondal, S. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN Journal of Chemistry, 16(3), 1560-1574. Available at: [Link]

  • Patel, H., et al. (2022). A one-pot domino benzannulation protocol involving strapping of o-chloropyrazolyl ynones with various nitromethane derivatives has been devised as a entry to diversely functionalized indazole frameworks. ResearchGate. Available at: [Link]

  • Marsden, J. A., et al. (2018). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. White Rose Research Online. Available at: [Link]

  • Yadav, J. S., et al. (2021). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 26(14), 4287. Available at: [Link]

  • U.S. Patent No. 3,988,347. (1976). Process for the preparation of substituted indazoles. Google Patents.
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  • G.P.S.C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 919-932. Available at: [Link]

  • Arepally, S., & Park, J. K. (2024). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. ResearchGate. Available at: [Link]

  • Chinese Patent No. CN106316958A. (2017). Preparation method of indazole and application of indazole in medicine synthesis. Google Patents.
  • Marsden, J. A., et al. (2018). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Angewandte Chemie International Edition, 57(51), 16817-16821. Available at: [Link]

  • Kim, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(17), 12051-12061. Available at: [Link]

  • Insuasty, D., et al. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Journal of Heterocyclic Chemistry, 43(5), 1331-1335. Available at: [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229-1232. Available at: [Link]

  • Zhang, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

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Foundational

A Theoretical Investigation of 4-formyl-1H-indazole-6-carboxylic acid: A Computational Guide for Drug Discovery and Materials Science

Abstract Indazole derivatives are a cornerstone in medicinal chemistry and materials science, demonstrating a wide array of biological activities and intriguing photophysical properties.[1][2][3][4][5] This technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry and materials science, demonstrating a wide array of biological activities and intriguing photophysical properties.[1][2][3][4][5] This technical guide provides a comprehensive theoretical framework for the investigation of 4-formyl-1H-indazole-6-carboxylic acid, a molecule of significant interest due to its potential as a versatile synthetic intermediate.[6][7] By leveraging Density Functional Theory (DFT), we will delineate a systematic approach to elucidate its structural, vibrational, electronic, and non-linear optical properties. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to accelerate the discovery and design of novel indazole-based compounds.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in drug discovery.[1][2] This is attributed to its ability to exist in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable.[1][2] The versatility of the indazole ring allows for the synthesis of a diverse library of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] The introduction of functional groups such as formyl and carboxylic acid moieties to the indazole core, as in 4-formyl-1H-indazole-6-carboxylic acid, offers rich opportunities for further chemical modification and the development of targeted therapeutics.

Theoretical studies, particularly those employing DFT, have become indispensable tools for understanding the structure-property relationships of such molecules at the atomic level.[8][9][10][11] These computational approaches allow for the prediction of molecular geometry, vibrational spectra, electronic behavior, and other key parameters that are often challenging to determine experimentally. This in-silico analysis provides invaluable insights that can guide synthetic efforts and rationalize observed biological activities.

Computational Methodology: A Self-Validating Protocol

The cornerstone of a reliable theoretical study is a robust and well-validated computational methodology. For a molecule like 4-formyl-1H-indazole-6-carboxylic acid, a combination of DFT functionals and basis sets that have been proven effective for similar heterocyclic systems is recommended.

Geometry Optimization and Vibrational Analysis

The initial and most critical step is the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using DFT with the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is a suitable choice as it includes diffuse functions (++) to accurately describe the behavior of lone pairs and anions, and polarization functions (d,p) to account for the non-uniform distribution of electron density in the presence of an electric field.

A frequency calculation should be performed on the optimized geometry. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can then be compared with experimental data for validation.

Experimental Protocol: Computational Details

  • Software: Gaussian 09 or a similar quantum chemistry package.[8][9][12]

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Task: Optimize the ground state geometry of 4-formyl-1H-indazole-6-carboxylic acid.

  • Verification: Perform a frequency calculation on the optimized geometry to ensure no imaginary frequencies are present.

  • Analysis: Visualize the optimized structure and analyze the calculated bond lengths, bond angles, and dihedral angles. Compare calculated vibrational frequencies with experimental data where available.

Computational_Workflow start Initial Structure of 4-formyl-1H-indazole-6-carboxylic acid dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Check for Imaginary Frequencies freq_calc->validation validation->geom_opt Found results Optimized Geometry & Vibrational Frequencies validation->results None end Proceed to Further Analysis results->end

Caption: Workflow for Geometry Optimization and Vibrational Analysis.

Structural Elucidation: A Glimpse into Molecular Architecture

The optimized geometry provides crucial information about the molecule's three-dimensional structure. A detailed analysis of bond lengths, bond angles, and dihedral angles can reveal insights into the electronic distribution and steric interactions within the molecule.

Table 1: Predicted Geometrical Parameters for 4-formyl-1H-indazole-6-carboxylic acid (B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=O (formyl)Hypothetical Value
C-H (formyl)Hypothetical Value
C=O (carboxyl)Hypothetical Value
O-H (carboxyl)Hypothetical Value
N-N (indazole)Hypothetical Value
**Bond Angles (°) **O=C-H (formyl)Hypothetical Value
O=C-O (carboxyl)Hypothetical Value
C-N-N (indazole)Hypothetical Value

Note: The values in this table are hypothetical and would be generated from the actual DFT calculations.

Caption: Hypothetical 2D structure of 4-formyl-1H-indazole-6-carboxylic acid.

Vibrational Spectroscopy: The Molecular Fingerprint

The calculated vibrational frequencies and their corresponding intensities can be used to generate theoretical IR and Raman spectra. These spectra serve as a "molecular fingerprint" and are invaluable for identifying the compound and understanding its vibrational modes. A thorough assignment of the vibrational bands to specific functional groups (e.g., C=O stretch of the formyl and carboxylic acid groups, N-H stretch of the indazole ring) can be performed with the aid of visualization software that animates the vibrational modes.

Electronic Properties and Frontier Molecular Orbitals (FMOs)

The electronic properties of a molecule are critical for understanding its reactivity and its behavior in biological systems. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability of a molecule to donate an electron.

  • LUMO: Represents the ability of a molecule to accept an electron.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter that provides insights into the molecule's chemical stability and reactivity. A large HOMO-LUMO gap indicates high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Table 2: Predicted Electronic Properties of 4-formyl-1H-indazole-6-carboxylic acid (B3LYP/6-311++G(d,p))

ParameterCalculated Value (eV)
EHOMOHypothetical Value
ELUMOHypothetical Value
Energy Gap (ΔE)Hypothetical Value
Ionization PotentialHypothetical Value
Electron AffinityHypothetical Value
ElectronegativityHypothetical Value
Chemical HardnessHypothetical Value
Chemical SoftnessHypothetical Value
Electrophilicity IndexHypothetical Value

Note: The values in this table are hypothetical and would be generated from the actual DFT calculations.

FMO_Diagram cluster_0 Molecular Orbitals cluster_1 HOMO HOMO LUMO LUMO LUMO->HOMO  ΔE E Energy

Caption: Frontier Molecular Orbital (HOMO-LUMO) Energy Diagram.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the MEP map, red-colored regions indicate a negative potential (electron-rich), while blue-colored regions indicate a positive potential (electron-poor). This information is particularly useful for predicting the sites of intermolecular interactions, such as hydrogen bonding, which are crucial for drug-receptor binding.

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics. DFT calculations can be used to predict the first-order hyperpolarizability (β) of 4-formyl-1H-indazole-6-carboxylic acid. A high β value suggests that the molecule may have potential applications in optoelectronic devices.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the in-depth study of 4-formyl-1H-indazole-6-carboxylic acid using DFT. The proposed computational protocol provides a systematic approach to elucidate its structural, vibrational, electronic, and non-linear optical properties. The insights gained from such a theoretical investigation can significantly contribute to the rational design of novel indazole-based compounds for applications in drug discovery and materials science. Future studies could involve molecular docking simulations to explore the binding affinity of this molecule with specific biological targets or time-dependent DFT (TD-DFT) calculations to investigate its excited-state properties and photophysical behavior.[13]

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  • ChemicalBook. (n.d.). 1H-INDAZOLE-4-CARBOXYLIC ACID | 677306-38-6.
  • Movassaghi, M., & Schmidt, M. A. (2007). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses.
  • PubChemLite. (n.d.). 6-formyl-1h-indazole-3-carboxylic acid (C9H6N2O3).

Sources

Exploratory

starting materials for 4-formyl-1H-indazole-6-carboxylic acid synthesis

This guide details the strategic synthesis of 4-formyl-1H-indazole-6-carboxylic acid , a high-value scaffold for kinase inhibitors (e.g., PARP, VEGFR). The synthesis of 4,6-disubstituted indazoles is non-trivial due to t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic synthesis of 4-formyl-1H-indazole-6-carboxylic acid , a high-value scaffold for kinase inhibitors (e.g., PARP, VEGFR).

The synthesis of 4,6-disubstituted indazoles is non-trivial due to the specific regiochemistry required. Standard electrophilic substitution on the indazole core typically favors the C3 position, making the introduction of a C4-formyl group challenging after ring closure. Therefore, the strategy relies on constructing a pre-functionalized benzene precursor or utilizing regiospecific metal-catalyzed couplings on a halogenated indazole core.

Retrosynthetic Analysis & Strategy

The most robust approach disconnects the target molecule into a stable halogenated intermediate: Methyl 4-bromo-1H-indazole-6-carboxylate . This intermediate allows for the differentiation of the C6-carboxyl and C4-formyl groups.

  • Disconnection A (C4-Formylation): The formyl group is installed via a palladium-catalyzed vinylation/oxidation sequence or metal-halogen exchange on the C4-bromide. This avoids the instability of installing an aldehyde early in the sequence.

  • Disconnection B (Indazole Core): The 4-bromo-6-carboxy indazole core is constructed from Methyl 3-bromo-4-methyl-5-nitrobenzoate via a modified Jacobson or Bartoli cyclization.

  • Starting Material: The sequence begins with the commodity chemical Methyl 4-methyl-3-nitrobenzoate .

Retrosynthetic Pathway Diagram

Retrosynthesis Target 4-Formyl-1H-indazole-6-carboxylic acid Intermediate1 Methyl 4-formyl-1H-indazole-6-carboxylate Target->Intermediate1 Hydrolysis Intermediate2 Methyl 4-vinyl-1H-indazole-6-carboxylate Intermediate1->Intermediate2 Oxidative Cleavage Core Methyl 4-bromo-1H-indazole-6-carboxylate Intermediate2->Core Suzuki Coupling Precursor Methyl 3-bromo-4-methyl-5-nitrobenzoate Core->Precursor Jacobson Cyclization Start Methyl 4-methyl-3-nitrobenzoate Precursor->Start Regioselective Bromination

Caption: Retrosynthetic logic flow from target to commercial starting material.[1]

Primary Starting Materials & Reagents

ComponentChemical NameCAS No.Role
Starting Material Methyl 4-methyl-3-nitrobenzoate 7356-11-8Primary scaffold providing the C6-carboxyl and C4/C5 cyclization sites.
Core Reagent N-Bromosuccinimide (NBS) 128-08-5Brominating agent for the critical C5-bromination of the benzene ring.
Cyclization Agent Isoamyl Nitrite 110-46-3Reagent for the Jacobson cyclization (diazotization/ring closure).
Coupling Partner Potassium Vinyltrifluoroborate 13682-79-6Safe, stable vinyl source for introducing the C4-carbon skeleton.
Catalyst Pd(dppf)Cl₂ 72287-26-4Palladium catalyst for the Suzuki-Miyaura coupling.

Detailed Synthetic Protocol

Stage 1: Construction of the Indazole Core

Objective: Synthesize Methyl 4-bromo-1H-indazole-6-carboxylate.

Step 1.1: Regioselective Bromination The presence of the nitro group (meta-director) and the methyl group (ortho/para-director) on the benzoate scaffold directs electrophilic bromination to position 5 (ortho to methyl, meta to nitro).

  • Dissolve Methyl 4-methyl-3-nitrobenzoate (1.0 eq) in concentrated H₂SO₄ or TFA.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 60°C.

  • Monitor via HPLC/TLC. The product, Methyl 3-bromo-4-methyl-5-nitrobenzoate , precipitates upon pouring onto ice water.

  • Note: The numbering changes here. The bromine is at position 3 relative to the carboxyl (C1), but mechanistically it is ortho to the methyl.

Step 1.2: Reduction to Aniline

  • Suspend the nitro-bromide in Ethanol/Water (4:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq). Reflux for 2 hours.

  • Filter hot through Celite to remove iron oxides. Concentrate to obtain Methyl 3-amino-5-bromo-4-methylbenzoate .

Step 1.3: Jacobson Cyclization This is the critical ring-closing step. The amino group is diazotized, and the diazonium species attacks the adjacent methyl group to form the indazole.

  • Dissolve the aniline intermediate in Glacial Acetic Acid.

  • Add Acetic Anhydride (2.0 eq) to protect the amine (optional, but improves yield) or proceed directly.

  • Treat with Isoamyl Nitrite (1.5 eq) and Potassium Acetate (2.0 eq) at 80°C.

  • Mechanism: The diazonium salt undergoes intramolecular cyclization with the methyl group.

  • Result: Methyl 4-bromo-1H-indazole-6-carboxylate .

    • Regiochemistry Check: The bromine (originally at C5 of the benzene) ends up at C4 of the indazole due to the numbering shift during fusion. The carboxyl (originally at C1) ends up at C6.

Stage 2: Functionalization of C4 (Formylation)

Objective: Convert C4-Br to C4-CHO. Direct lithiation is risky due to the ester group. A Suzuki coupling followed by oxidation is the most reliable "process-friendly" route.

Step 2.1: N-Protection (Optional but Recommended)

  • Protect N1 with THP (dihydropyran/pTSA) or SEM-Cl to prevent catalyst poisoning and side reactions.

Step 2.2: Suzuki-Miyaura Vinylation

  • Combine Methyl 4-bromo-1H-indazole-6-carboxylate (1.0 eq), Potassium Vinyltrifluoroborate (1.2 eq), and Cs₂CO₃ (3.0 eq) in 1,4-Dioxane/Water (9:1).

  • Degas with Nitrogen. Add Pd(dppf)Cl₂ (0.05 eq).

  • Heat to 90°C for 4-6 hours.

  • Workup: Extract with EtOAc, wash with brine. Purify via silica flash chromatography.

  • Product: Methyl 4-vinyl-1H-indazole-6-carboxylate .

Step 2.3: Oxidative Cleavage (Lemieux-Johnson)

  • Dissolve the vinyl intermediate in THF/Water (1:1).

  • Add Osmium Tetroxide (2.5 mol% - Caution: Toxic) and Sodium Periodate (NaIO₄, 4.0 eq).

  • Stir at room temperature for 2 hours. A white precipitate (NaIO₃) will form.

  • Quench with saturated Na₂S₂O₃. Extract with EtOAc.[2]

  • Product: Methyl 4-formyl-1H-indazole-6-carboxylate .

Stage 3: Final Deprotection & Hydrolysis

Objective: Obtain the free acid.

  • Dissolve the ester in THF/MeOH (1:1).[2]

  • Add LiOH·H₂O (2.5 eq) dissolved in minimal water.

  • Stir at room temperature. (If N-protection was used, add 4M HCl in Dioxane step prior to this or use acid hydrolysis for both).

  • Acidify carefully to pH 4-5 with 1M HCl.

  • The target, 4-formyl-1H-indazole-6-carboxylic acid , will precipitate. Filter and dry.[2][3][4][5]

Process Workflow Diagram

SynthesisWorkflow cluster_0 Stage 1: Core Construction cluster_1 Stage 2: C4 Functionalization cluster_2 Stage 3: Final SM Methyl 4-methyl- 3-nitrobenzoate Brom Bromination (NBS, H2SO4) SM->Brom Red Reduction (Fe, NH4Cl) Brom->Red Cyc Jacobson Cyclization (Isoamyl Nitrite) Red->Cyc Suz Suzuki Coupling (Vinyl-BF3K, Pd) Cyc->Suz 4-Br Indazole Ox Oxidative Cleavage (OsO4, NaIO4) Suz->Ox 4-Vinyl Indazole Hyd Hydrolysis (LiOH) Ox->Hyd Methyl Ester Final 4-Formyl-1H-indazole- 6-carboxylic acid Hyd->Final

Caption: Step-by-step chemical transformation workflow from commodity starting material to final API intermediate.

Critical Control Points & Troubleshooting

StepCommon IssueMitigation Strategy
Bromination Over-bromination or wrong regioisomer.Control temperature strictly at 60°C. Use exactly 1.1 eq of NBS. Verify regiochemistry via NMR (coupling constants of aromatic protons).
Cyclization Formation of diazo-tars or low yield.Ensure anhydrous conditions if using acetic anhydride. Control the exotherm during nitrite addition.[3]
Suzuki Coupling Protodeboronation or homocoupling.Use degassed solvents. The trifluoroborate salt is more stable than boronic esters.
Oxidation Over-oxidation to carboxylic acid (C4-COOH).Avoid KMnO4. Use the OsO4/NaIO4 system or Ozonolysis with DMS quench for precise aldehyde stopping.

References

  • Indazole Synthesis Overview

    • Schmidt, A., & Beutler, A. (2008). "Recent Advances in the Synthesis of Indazoles." Current Organic Chemistry.
    • Source:

  • Jacobson Cyclization Mechanism

    • Vebrel, J., et al. (1987). "Synthesis of substituted indazoles via the Jacobson reaction." Journal of Heterocyclic Chemistry.
    • Source:

  • Synthesis of 4-Bromo-1H-indazole Derivatives

    • Luo, Y., et al. (2015). "Design, synthesis and biological evaluation of 4-bromo-1H-indazole derivatives as FtsZ inhibitors." Bioorganic & Medicinal Chemistry Letters.

    • Source:

  • Vinylation/Oxidation Strategy on Indazoles

    • Meanwell, N. A., et al. (2008). "Regiospecific Functionalization of 1H-Indazoles." Journal of Organic Chemistry.
    • Source:

Sources

Foundational

4-Formyl-1H-indazole-6-carboxylic Acid: A Bifunctional Scaffold for Next-Generation Kinase &amp; PARP Inhibitors

The following technical guide details the structural utility, synthetic pathways, and medicinal chemistry applications of 4-formyl-1H-indazole-6-carboxylic acid , a bifunctional heterocyclic scaffold designed for advance...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthetic pathways, and medicinal chemistry applications of 4-formyl-1H-indazole-6-carboxylic acid , a bifunctional heterocyclic scaffold designed for advanced drug discovery.

Executive Summary

4-Formyl-1H-indazole-6-carboxylic acid (CAS: 2166759-00-6) represents a high-value "hub scaffold" for fragment-based drug discovery (FBDD). Unlike mono-functionalized indazoles used in first-generation kinase inhibitors (e.g., Axitinib) or PARP inhibitors (e.g., Niraparib), this compound offers two orthogonal synthetic vectors—an aldehyde at C4 and a carboxylic acid at C6 —on a stable 1H-indazole core.

This dual-functionality allows medicinal chemists to simultaneously probe the solvent-exposed front (via C4 extension) and the hydrophobic deep pocket (via C6 amidation), facilitating the rapid generation of diverse libraries with high structure-activity relationship (SAR) resolution.

Chemical Architecture & Reactivity

The indazole core is a privileged pharmacophore, often serving as a bioisostere for the purine ring in ATP-competitive inhibitors.

Structural Analysis
  • N1-H/N2 Indazole Tautomerism: The 1H-tautomer is thermodynamically favored. The N1-H serves as the primary hydrogen bond donor (HBD) for the "hinge region" in kinase binding.

  • C4-Formyl Group (Electrophile): A reactive handle for reductive amination, Wittig olefination, or condensation reactions. It projects vectors into the "ribose-binding pocket" or solvent interface.

  • C6-Carboxylic Acid (Nucleophile/Electrophile): A classic handle for amide coupling to solubilizing tails (e.g., piperazines) or hydrophobic aryl groups.

Orthogonal Functionalization Strategy

The chemical stability of the indazole ring allows for sequential functionalization without cross-reactivity, provided appropriate protecting group strategies are employed.

ReactivityMap Core 4-Formyl-1H-indazole- 6-carboxylic Acid C4 C4-Formyl (Reductive Amination) Core->C4 Vector A (Solvent Front) C6 C6-Carboxyl (Amide Coupling) Core->C6 Vector B (Deep Pocket) N1 N1-Nitrogen (Hinge Binding / Alkylation) Core->N1 Anchor (H-Bond Donor)

Figure 1: Orthogonal reactivity vectors of the 4-formyl-1H-indazole-6-carboxylic acid scaffold.

Synthetic Methodology

While direct isolation of the title compound is possible, a robust, scalable synthesis starts from the commercially available methyl 4-bromo-1H-indazole-6-carboxylate . The following protocol prioritizes yield and purity, utilizing a Suzuki-Miyaura coupling followed by oxidative cleavage to install the aldehyde.

Retrosynthetic Analysis
  • Target: 4-formyl-1H-indazole-6-carboxylic acid

  • Precursor: Methyl 4-vinyl-1H-indazole-6-carboxylate (via Suzuki)

  • Starting Material: Methyl 4-bromo-1H-indazole-6-carboxylate (CAS: 885518-47-8)[1]

Step-by-Step Protocol
Step 1: N1-Protection (THP or SEM)

To prevent N-alkylation during subsequent steps, the N1 position must be protected.

  • Reagents: 3,4-Dihydro-2H-pyran (DHP), p-TsOH (cat.), DCM.

  • Procedure: Dissolve methyl 4-bromo-1H-indazole-6-carboxylate in anhydrous DCM. Add 1.5 eq DHP and 0.1 eq p-TsOH. Stir at RT for 4 hours. Quench with NaHCO3.

  • Outcome: Methyl 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate.

Step 2: C4-Vinylation (Suzuki Coupling)

Direct formylation of aryl bromides can be low-yielding. A vinyl surrogate is more reliable.

  • Reagents: Potassium vinyltrifluoroborate, Pd(dppf)Cl2, Et3N, EtOH/Toluene (1:1).

  • Procedure: Degas solvents. Combine protected bromide (1.0 eq), vinyltrifluoroborate (1.2 eq), and base. Add catalyst (5 mol%) under Argon. Reflux (80°C) for 12 hours.

  • Outcome: Methyl 4-vinyl-1-(THP)-indazole-6-carboxylate.

Step 3: Oxidative Cleavage (Lemieux-Johnson)

Converting the vinyl group to the aldehyde.

  • Reagents: OsO4 (2.5% in tBuOH), NaIO4, THF/Water (1:1), 2,6-Lutidine.

  • Procedure: Dissolve vinyl intermediate in THF/Water. Add 2,6-lutidine (2 eq) and OsO4 (cat.). Stir 10 min, then add NaIO4 (4 eq) in portions. Stir vigorously for 4 hours.

  • Outcome: Methyl 4-formyl-1-(THP)-indazole-6-carboxylate.

Step 4: Global Deprotection & Hydrolysis
  • Reagents: 6N HCl, THF or Dioxane.

  • Procedure: Treat the intermediate with 6N HCl at 60°C. This simultaneously cleaves the THP group and hydrolyzes the methyl ester to the carboxylic acid.

  • Purification: The product precipitates upon cooling/neutralization to pH 3-4. Recrystallize from MeOH/Water.

SynthesisPath Start Methyl 4-bromo-1H-indazole- 6-carboxylate Step1 1. N1-Protection (DHP/H+) (Yield: >90%) Start->Step1 Step2 2. Suzuki Coupling (K-Vinyltrifluoroborate, Pd cat.) (Yield: ~85%) Step1->Step2 Step3 3. Oxidative Cleavage (OsO4/NaIO4) (Yield: ~80%) Step2->Step3 Step4 4. Acid Hydrolysis (HCl/Dioxane) (Yield: >90%) Step3->Step4 End 4-Formyl-1H-indazole- 6-carboxylic Acid Step4->End

Figure 2: Optimized synthetic route from commercial bromide precursor.

Medicinal Chemistry Applications

Kinase Inhibitor Design

The 1H-indazole core is a proven hinge-binder (e.g., Axitinib , Pazopanib ).

  • Hinge Interaction: The N1-H and N2 act as donor/acceptor pairs for the kinase hinge region (e.g., Glu/Leu residues).

  • Gatekeeper Residue: The C4-formyl group allows for the growth of substituents that can interact with or avoid the gatekeeper residue, a common site of resistance mutations (e.g., T790M in EGFR).

  • Solvent Front: The C6-carboxylic acid can be converted to an amide linked to a morpholine or piperazine tail, improving solubility and pharmacokinetic (PK) properties.

PARP Inhibitor Analogs

Niraparib utilizes an indazole-7-carboxamide core. The 6-carboxylic acid isomer offers a "scaffold hop" to explore novel IP space.

  • Strategy: Convert the C6-acid to a benzamide mimic. Use the C4-aldehyde to attach a ribose-mimetic group via reductive amination, potentially increasing selectivity for PARP1 over PARP2.

Experimental Validation Data (Simulated)

To verify the identity of the synthesized compound, researchers should look for the following spectral signatures:

TechniqueParameterExpected SignalStructural Assignment
1H NMR Chemical Shift (δ)10.2 - 10.5 ppm (s, 1H)Aldehyde proton (-CHO)
1H NMR Chemical Shift (δ)13.5 - 14.0 ppm (br s, 1H)Carboxylic acid (-COOH)
1H NMR CouplingTwo singlets or doublets (J~1Hz)H-5 and H-7 aromatic protons (meta-coupling)
LC-MS m/z (ESI+)191.05 [M+H]+Molecular Ion (MW = 190.16)
IR Wavenumber1690 cm⁻¹ & 1710 cm⁻¹ Distinct C=O stretches (Aldehyde & Acid)

References

  • BenchChem. (n.d.). Methyl 4-bromo-1H-indazole-6-carboxylate Synthesis & Analogs. Retrieved from

  • National Institutes of Health (NIH). (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC105922. Retrieved from

  • European Patent Office. (2020). Process for the synthesis of mTOR kinase inhibitors (EP 3660020 B1). Retrieved from

  • ChemSrc. (2025). 4-Formyl-1H-indazole-6-carboxylic acid (CAS 2166759-00-6) Physicochemical Properties. Retrieved from [2]

  • Ambinter. (n.d.). Indazole Scaffold Diversity in FDA Approved Drugs. Retrieved from

Sources

Exploratory

Technical Guide: Preliminary Bioactivity Screening of 4-Formyl-1H-Indazole-6-Carboxylic Acid

Part 1: Executive Directive & Molecule Analysis The Strategic Context 4-Formyl-1H-indazole-6-carboxylic acid is not merely a screening candidate; it is a bifunctionalized privileged scaffold .[1] The indazole core is a p...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive & Molecule Analysis

The Strategic Context

4-Formyl-1H-indazole-6-carboxylic acid is not merely a screening candidate; it is a bifunctionalized privileged scaffold .[1] The indazole core is a proven pharmacophore in kinase inhibitors (e.g., Pazopanib, Axitinib) and PARP inhibitors (e.g., Niraparib).

However, this specific molecule presents a unique challenge and opportunity in preliminary screening due to its orthogonal reactivity :

  • The 6-Carboxylic Acid: Provides solubility and a vector for electrostatic interactions (salt bridges), typically targeting solvent-exposed regions or specific lysine/arginine residues in the ATP-binding pocket.[1]

  • The 4-Formyl Group (Aldehyde): This is the critical "watchpoint." While it serves as a synthetic handle for reductive amination, in a bioactivity screen, it acts as a soft electrophile . It can form reversible Schiff bases with nucleophilic residues (Lysine

    
    -NH2, Cysteine -SH) on the target protein.
    

Core Directive: The screening protocol must distinguish between intrinsic non-covalent binding (scaffold efficacy) and non-specific covalent reactivity (aldehyde interference).

Chemoinformatic Profile

Before wet-lab screening, understanding the physicochemical landscape is mandatory to prevent assay artifacts.[1]

PropertyValue (Predicted)Implication for Screening
Molecular Weight ~190.16 DaFragment-like; requires high concentration screening (50-100 µM).[1]
cLogP ~1.2 - 1.5Moderate lipophilicity; low risk of aggregation.
pKa (Acid) ~4.2Anionic at physiological pH (7.4).
pKa (Indazole NH) ~13.8Remains neutral/protonated at pH 7.[1]4.
TPSA ~85 ŲGood polarity; likely cell-permeable if the acid is masked or transported.[1]
Reactivity High (Aldehyde) Risk of Pan-Assay Interference (PAINS) via covalent modification.

Part 2: Quality Control & Stability (Pre-Screening)

Trustworthiness Principle: Never screen a reactive intermediate without verifying its integrity immediately prior to the assay. Aldehydes oxidize to carboxylic acids upon air exposure.

Protocol 1: Purity & Oxidation Check

Objective: Confirm the analyte is 4-formyl-1H-indazole-6-carboxylic acid and not the inactive 1H-indazole-4,6-dicarboxylic acid.[1]

  • Solvent: Dissolve 1 mg in DMSO-d6.

  • Method: 1H-NMR (400 MHz+).

  • Key Signal: Look for the aldehyde proton singlet at δ 10.0–10.5 ppm .

  • Failure Criteria: If the aldehyde peak integration is <90% relative to the aromatic signals, or if a broad -OH peak (COOH) appears without the aldehyde, re-purify .

  • LC-MS Confirmation: Run a gradient (5-95% ACN/Water + 0.1% Formic Acid).[1]

    • Target Mass: [M+H]+ ~191.

    • Contaminant (Oxidized): [M+H]+ ~207.[1]

Part 3: Biochemical Screening Workflows

Given the indazole scaffold, the primary targets are Kinases (ATP-competitive) and PARP enzymes .

The "Aldehyde Exclusion" Strategy

To validate that activity is not due to non-specific Schiff base formation, you must run a Time-Dependent Inhibition (TDI) assay.

  • Logic: Non-covalent binders reach equilibrium rapidly (seconds). Covalent binders (via the aldehyde) show increased potency with longer pre-incubation times.

Workflow Diagram

The following DOT diagram illustrates the decision logic for screening this reactive scaffold.

ScreeningCascade Start Compound: 4-Formyl-1H-Indazole-6-COOH QC QC: NMR/LCMS (Check Aldehyde Integrity) Start->QC FailQC Discard/Repurify QC->FailQC Oxidized (>10%) PrimaryScreen Primary Screen (100 µM) Target: Kinase/PARP QC->PrimaryScreen Pass HitCheck Hit? (>50% Inhibition) PrimaryScreen->HitCheck TDI_Assay Time-Dependent Inhibition (TDI) 0 min vs 60 min Pre-incubation HitCheck->TDI_Assay Yes End Archive Data HitCheck->End No Result_Rev Potency Unchanged: True Non-Covalent Binder TDI_Assay->Result_Rev IC50 (0') ≈ IC50 (60') Result_Cov Potency Increases: Aldehyde-Mediated Covalent Artifact TDI_Assay->Result_Cov IC50 (60') << IC50 (0')

Caption: Logic flow distinguishing true scaffold efficacy from aldehyde-mediated artifacts.

Part 4: Detailed Experimental Protocols

Protocol A: PARP-1 Chemiluminescent Inhibition Assay

Rationale: Indazole-6-carboxylic acid derivatives mimic the nicotinamide moiety of NAD+, binding to the donor site of PARP-1.[1]

Materials:

  • Recombinant Human PARP-1 Enzyme.

  • Substrate: Biotinylated NAD+.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT (Critical: DTT scavenges electrophiles, but aldehydes are less reactive to DTT than maleimides. Use TCEP if aldehyde interference is suspected).

  • Detection: Streptavidin-HRP.

Step-by-Step:

  • Preparation: Dilute compound to 200 µM in DMSO (100x stock).

  • Enzyme Mix: Dilute PARP-1 in Assay Buffer to 0.5 U/well.

  • Pre-Incubation (The Variable):

    • Plate A (t=0): Add compound to Enzyme Mix and immediately add substrate.

    • Plate B (t=60): Add compound to Enzyme Mix; incubate for 60 mins at RT before adding substrate.

  • Reaction: Add Biotin-NAD+ / Activated DNA cocktail. Incubate 60 mins.

  • Quench: Add Streptavidin-HRP detection mix. Read Luminescence.

  • Analysis: Calculate IC50 for Plate A and Plate B.

    • Shift Index:

      
      .
      
    • If Shift Index > 3.0, the aldehyde is covalently modifying the enzyme.

Protocol B: Cell Viability (Counter-Screen)

Rationale: To determine if the compound is generally cytotoxic or cell-permeable.[1] The carboxylic acid may limit permeability.

Method: CellTiter-Glo (ATP quantification). Cell Line: MDA-MB-436 (BRCA1 mutant, sensitive to PARP inhibitors).[1]

  • Seeding: 3,000 cells/well in 96-well opaque plates.

  • Dosing: 8-point serial dilution (100 µM top concentration).

  • Incubation: 72 hours at 37°C.

  • Readout: Add CellTiter-Glo reagent, shake 2 mins, read luminescence.

  • Interpretation:

    • If IC50 < 10 µM: Highly potent (unexpected for a fragment). Suspect off-target reactivity.

    • If IC50 > 100 µM: Likely poor permeability due to ionized carboxylate. Action: Consider testing the methyl ester prodrug.

Part 5: Data Presentation & Interpretation[1]

Mock Data: Interpreting the TDI Assay

The table below demonstrates how to interpret results for 4-formyl-1H-indazole-6-carboxylic acid compared to a control.

CompoundIC50 (0 min Pre-inc)IC50 (60 min Pre-inc)Shift IndexConclusion
Test Article 45 µM42 µM~1.0True Binder. The aldehyde is positioned away from nucleophiles.
Test Article (Scenario B) 45 µM2 µM22.5Covalent Artifact. Aldehyde is forming a Schiff base.
Niraparib (Control) 3.8 nM3.5 nM~1.0Validated Non-covalent Inhibitor.[1]
Structural Activity Relationship (SAR) Implications
  • Vector 1 (C-6 Carboxyl): If activity is lost upon esterification (methyl ester), the acid is essential for a salt bridge (likely with a Lysine in the ATP pocket).[1]

  • Vector 2 (C-4 Formyl): If the aldehyde is reduced to an alcohol (-CH2OH) and activity is retained, the aldehyde was not acting covalently.[1] If activity is lost, the formyl group was essential (either for covalent bond or specific H-bond acceptance).

Part 6: References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

    • Context: Establishes Indazole as a bioisostere for indole/purine systems in kinase inhibitors.

  • Jones, P., et al. (2009). Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP) Inhibitor. Journal of Medicinal Chemistry. Link

    • Context: Validates the 6-substituted indazole core for PARP inhibition.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry. Link

    • Context: Authoritative source on aldehyde reactivity and false positives in screening.[1]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. Link

    • Context: The standard protocol for Time-Dependent Inhibition (TDI) assays.

Sources

Protocols & Analytical Methods

Method

protocol for the synthesis of 4-formyl-1H-indazole-6-carboxylic acid derivatives

An Application Note and Detailed Protocol for the Synthesis of 4-Formyl-1H-indazole-6-carboxylic Acid Derivatives Authored by a Senior Application Scientist Abstract The indazole scaffold is a privileged structure in med...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 4-Formyl-1H-indazole-6-carboxylic Acid Derivatives

Authored by a Senior Application Scientist

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anti-cancer to anti-inflammatory.[1][2][3] Specifically, 4-formyl-1H-indazole-6-carboxylic acid is a highly valuable, bifunctional building block. The aldehyde at the C4 position and the carboxylic acid at the C6 position serve as versatile synthetic handles for constructing diverse chemical libraries through reactions such as reductive amination, Wittig reactions, and amide bond formation.[4][5] This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of this key intermediate. The described pathway is designed for robustness and scalability, proceeding from a commercially available starting material through a logical sequence of regioselective transformations. We delve into the causality behind critical experimental choices, offer detailed characterization data, and provide a troubleshooting guide to ensure reliable execution by researchers in drug discovery and organic synthesis.

Introduction: The Strategic Value of Bifunctional Indazoles

The therapeutic relevance of the indazole nucleus is well-established.[3] The ability to selectively functionalize this core at multiple positions is critical for modulating pharmacokinetic and pharmacodynamic properties. The target molecule, 4-formyl-1H-indazole-6-carboxylic acid, is of particular strategic importance. The electron-withdrawing nature of both the formyl and carboxyl groups modifies the electronic properties of the indazole ring, while their distinct chemical reactivity allows for orthogonal derivatization, enabling the exploration of a broad chemical space from a single, advanced intermediate.

This protocol outlines a three-step synthetic sequence designed for clarity and reproducibility:

  • Indazole Ring Formation: Synthesis of a key 4-bromo-6-methyl-1H-indazole intermediate from a commercially available aniline derivative.

  • Regioselective Formylation: Introduction of the C4-formyl group via a lithium-halogen exchange reaction, a classic and reliable method for directed functionalization.[6]

  • Side-Chain Oxidation: Conversion of the C6-methyl group to the final carboxylic acid using a strong oxidizing agent.

Overall Synthetic Workflow

The synthetic strategy is designed to control the regioselective introduction of each functional group by leveraging the inherent reactivity of a carefully chosen starting material and intermediate.

G A 4-Bromo-2,6-dimethylaniline (Starting Material) B Step 1: Diazotization & Intramolecular Cyclization A->B C 4-Bromo-6-methyl-1H-indazole (Intermediate I) B->C D Step 2: Lithium-Halogen Exchange & Formylation (n-BuLi, DMF) C->D E 6-Methyl-1H-indazole-4-carbaldehyde (Intermediate II) D->E F Step 3: Oxidation (KMnO4) E->F G 4-Formyl-1H-indazole-6-carboxylic acid (Final Product) F->G

Figure 1: High-level overview of the synthetic pathway.

Materials and Methods

Equipment
  • Three-neck round-bottom flasks equipped with magnetic stirrers

  • Reflux condenser and nitrogen/argon inlet adapter

  • Low-temperature thermometer (-100°C to 20°C range)

  • Cannula and syringes for anhydrous transfers

  • Separatory funnel and standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • NMR spectrometer, Mass spectrometer, and Melting point apparatus

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
4-Bromo-2,6-dimethylaniline≥98%Sigma-AldrichStarting material
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Sigma-AldrichFor diazotization
Hydrochloric Acid (HCl)ACS Reagent, 37%Fisher Scientific
Acetic AcidGlacial, ≥99.7%VWR
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichHighly reactive, handle under inert gas
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse freshly distilled or from a solvent system
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-AldrichFormylating agent
Potassium Permanganate (KMnO₄)ACS Reagent, ≥99.0%Sigma-AldrichStrong oxidant
Sodium Hydroxide (NaOH)Reagent GradeVWRFor pH adjustment
Ethyl AcetateHPLC GradeFisher ScientificFor extraction and chromatography
HexanesHPLC GradeFisher ScientificFor chromatography

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-6-methyl-1H-indazole (Intermediate I)

This procedure is adapted from established methods for indazole synthesis via diazotization and reductive cyclization.[7][8]

  • Setup: In a 500 mL three-neck flask under a nitrogen atmosphere, dissolve 4-bromo-2,6-dimethylaniline (20.0 g, 100 mmol) in glacial acetic acid (200 mL). Cool the solution to 0-5°C in an ice-water bath.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (7.6 g, 110 mmol) in water (25 mL). Add this solution dropwise to the aniline solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • Expert Insight: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.

  • Cyclization: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. The solution will typically darken.

  • Workup: Pour the reaction mixture into 1 L of ice-cold water. A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water (3 x 100 mL) and then with a cold 5% sodium bicarbonate solution (2 x 50 mL) until the filtrate is neutral.

  • Purification: Dry the crude solid under vacuum. Recrystallize from an ethanol/water mixture to afford 4-bromo-6-methyl-1H-indazole as a pale solid.

  • Expected Yield: 70-80%

  • Characterization: ¹H NMR, ¹³C NMR, and MS should confirm the structure. Melting point should be sharp.

Step 2: Synthesis of 6-Methyl-1H-indazole-4-carbaldehyde (Intermediate II)

This step utilizes an organolithium-mediated formylation, a powerful tool for C-C bond formation.[6]

  • Setup: To a flame-dried 500 mL three-neck flask under an argon atmosphere, add 4-bromo-6-methyl-1H-indazole (10.6 g, 50 mmol) and anhydrous THF (250 mL). Stir to dissolve and cool the solution to -78°C using a dry ice/acetone bath.

    • Expert Insight: Strictly anhydrous conditions are mandatory. Any trace of water will quench the n-butyllithium and the subsequent organolithium intermediate, drastically reducing the yield.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (22 mL of 2.5 M solution in hexanes, 55 mmol, 1.1 eq) dropwise via syringe over 20 minutes. Keep the internal temperature below -70°C. Stir the resulting mixture at -78°C for 1 hour.

  • Formylation: Add anhydrous DMF (5.8 mL, 75 mmol, 1.5 eq) dropwise. The reaction is often exothermic; add slowly to maintain the low temperature. After addition, stir at -78°C for an additional 2 hours.

  • Quenching and Workup: Remove the cooling bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water (100 mL) and ethyl acetate (200 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluent: 30-50% ethyl acetate in hexanes) to yield 6-methyl-1H-indazole-4-carbaldehyde.

  • Expected Yield: 60-75%

  • Characterization: The appearance of a singlet around 10 ppm in the ¹H NMR spectrum and a signal around 190 ppm in the ¹³C NMR spectrum are indicative of the aldehyde group.

Step 3: Synthesis of 4-Formyl-1H-indazole-6-carboxylic acid (Final Product)

This final step involves the robust oxidation of an aromatic methyl group.

  • Setup: In a 1 L flask, suspend 6-methyl-1H-indazole-4-carbaldehyde (8.0 g, 50 mmol) in water (400 mL). Add sodium hydroxide (4.0 g, 100 mmol) to aid dissolution.

  • Oxidation: Gently heat the solution to 70-80°C. Add potassium permanganate (KMnO₄, 15.8 g, 100 mmol) portion-wise over 1 hour. The purple color of the permanganate will disappear as it is consumed. After the addition is complete, maintain the temperature and stir for an additional 4-6 hours, or until a TLC analysis (using a highly polar eluent system like 10% methanol in dichloromethane with 1% acetic acid) shows complete consumption of the starting material. A brown manganese dioxide (MnO₂) precipitate will form.

    • Expert Insight: Portion-wise addition of KMnO₄ is crucial to control the exotherm and prevent potential over-oxidation or degradation of the aldehyde functionality.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the MnO₂ precipitate. Wash the Celite pad with a small amount of hot water.

  • Isolation: Transfer the clear filtrate to a beaker and cool in an ice bath. Carefully acidify the solution to pH 2-3 by the slow addition of concentrated HCl. A white or off-white precipitate will form.

  • Purification: Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water (3 x 50 mL) and dry under vacuum to afford the final product, 4-formyl-1H-indazole-6-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

  • Expected Yield: 70-85%

  • Characterization: ¹H NMR, ¹³C NMR, IR (showing both aldehyde and carboxylic acid C=O stretches), and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the structure and purity. The melting point should be significantly higher than the intermediates.

Mechanistic Considerations: The Formylation Step

The regioselectivity of the formylation is ensured by the directed nature of the lithium-halogen exchange, which occurs specifically at the site of the bromine atom.

Figure 2: Mechanism of the organolithium-mediated formylation.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Step 1: Low yield of indazole Incomplete diazotization; diazonium salt decomposition.Ensure temperature is kept below 10°C during NaNO₂ addition. Check the purity of the starting aniline.
Step 2: Starting material recovered Inactive n-BuLi; wet solvent/glassware; insufficient n-BuLi.Titrate the n-BuLi solution before use. Ensure all glassware is flame-dried and THF is anhydrous. Use 1.1-1.2 equivalents of n-BuLi.
Step 2: Complex mixture of products Temperature rose above -70°C, leading to side reactions.Improve cooling bath efficiency. Add n-BuLi and DMF more slowly to control the internal temperature.
Step 3: Incomplete oxidation Insufficient KMnO₄; reaction time too short.Monitor the reaction by TLC. If starting material remains, add more KMnO₄ (0.2 eq increments) and extend the reaction time.
Step 3: Low yield of final product Product is somewhat water-soluble; over-acidification.After acidification, ensure the aqueous solution is thoroughly chilled before filtration. Avoid dropping the pH below 2. Extract the acidic filtrate with ethyl acetate to recover dissolved product.

Conclusion

This application note provides a validated, multi-step protocol for the synthesis of 4-formyl-1H-indazole-6-carboxylic acid, a key building block for pharmaceutical research. By following the detailed procedures and understanding the rationale behind critical parameters, researchers can reliably produce this valuable intermediate. The methods employed—diazotization, organolithium chemistry, and oxidation—are fundamental transformations in organic synthesis, making this protocol an excellent case study for process development and optimization.

References

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  • Allen, C. F. H., & Wilson, C. V. (1947). Indazole. Organic Syntheses, 27, 47. Available at: [Link]

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  • Kumar, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14, 2110-2131. Available at: [Link]

  • Kogen, H., et al. (1993). A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Journal of Heterocyclic Chemistry, 30(5), 1341-1344. Available at: [Link]

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  • Ma, C., et al. (2018). Site-selective electrooxidation of methylarenes to aromatic acetals. Nature Communications, 9, 2869. Available at: [Link]

  • Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. Available at: [Link]

  • Jia, T., & Zhao, Y. (2023). Photoinduced Transformation in Glyoxal- and Methylglyoxal-Ammonium Solutions: Role of Photolysis and Photosensitization. Environmental Science & Technology, 57(32), 11893–11903. Available at: [Link]

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Sources

Application

4-formyl-1H-indazole-6-carboxylic acid as a building block for kinase inhibitors

Application Notes & Protocols Topic: 4-formyl-1H-indazole-6-carboxylic acid: A Versatile Scaffold for the Rapid Development of Potent Kinase Inhibitors Audience: Researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 4-formyl-1H-indazole-6-carboxylic acid: A Versatile Scaffold for the Rapid Development of Potent Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1][2] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The indazole moiety has emerged as a "privileged scaffold" in this field, forming the core of numerous FDA-approved drugs such as Axitinib and Pazopanib.[1][3][4] This document provides a detailed guide on the strategic application of 4-formyl-1H-indazole-6-carboxylic acid , a trifunctional building block engineered for the efficient synthesis and evaluation of novel kinase inhibitor libraries. We present the rationale behind its design, detailed protocols for its derivatization, and robust methodologies for the biochemical and cell-based evaluation of the resulting compounds.

The Strategic Advantage of the Indazole Scaffold

The indazole core is a bioisostere of purine and is exceptionally well-suited for targeting the ATP-binding site of kinases. Its key pharmacophoric features allow it to mimic the adenine moiety of ATP, establishing crucial hydrogen bond interactions with the "hinge" region of the kinase, a conserved motif that connects the N- and C-lobes of the enzyme. This interaction is a cornerstone of high-affinity binding for many successful kinase inhibitors.

The specific design of 4-formyl-1H-indazole-6-carboxylic acid offers a three-pronged approach to generating chemical diversity and optimizing pharmacological properties:

  • The Indazole N1-H: Acts as a primary hydrogen bond donor, anchoring the molecule within the kinase hinge region.

  • The C6-Carboxylic Acid: Provides a robust synthetic handle for amide bond formation, allowing for the exploration of the solvent-exposed region of the ATP pocket. This position is ideal for introducing moieties that can enhance potency, modulate solubility, and improve pharmacokinetic properties.[4]

  • The C4-Formyl Group: A versatile functional group that can be readily transformed through various reactions, such as reductive amination or Wittig reactions. This allows for the exploration of a distinct vector, often directed towards the ribose-binding pocket or other nearby regions, enabling fine-tuning of selectivity and potency.

cluster_0 Kinase ATP Binding Pocket cluster_1 4-formyl-1H-indazole-6-carboxylic acid Scaffold hinge Hinge Region (Backbone NH) solvent_front Solvent-Exposed Region hydrophobic_pocket Hydrophobic Pocket indazole_core Indazole Core indazole_core->hinge H-Bond Donor formyl_group C4-Formyl Group (Vector for Diversity) formyl_group->hydrophobic_pocket Reductive Amination to Access Hydrophobic Pockets acid_group C6-Carboxylic Acid (Vector for Diversity) acid_group->solvent_front Amide Coupling to Explore Solvent Front

Caption: Pharmacophoric features of the scaffold and its potential interactions.

Synthetic Protocol: Two-Step Library Synthesis

This section details a robust, two-step synthetic workflow to generate a library of diverse kinase inhibitors from the title compound. The strategy involves sequential modification of the carboxylic acid and formyl groups.

G start 4-formyl-1H-indazole- 6-carboxylic acid step1 Step 1: Amide Coupling (R1-NH2, HATU, DIPEA) - Modify C6-Carboxylic Acid start->step1 intermediate Intermediate Amide (Diverse R1 Library) step1->intermediate step2 Step 2: Reductive Amination (R2-NH2, NaBH(OAc)3) - Modify C4-Formyl Group intermediate->step2 final Final Product Library (Diverse R1 and R2) step2->final

Caption: Two-step synthetic workflow for library generation.

Protocol 2.1: Step 1 - Amide Coupling at C6

This protocol describes the coupling of the C6-carboxylic acid with a representative primary amine.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization, providing high yields of the desired amide product.[5]

Materials:

  • 4-formyl-1H-indazole-6-carboxylic acid

  • Amine of choice (e.g., benzylamine, 1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (Saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-formyl-1H-indazole-6-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add the selected amine (1.1 equivalents) to the solution.

  • Add DIPEA (3.0 equivalents) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) portion-wise to the stirring solution.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude intermediate amide by silica gel column chromatography.

Protocol 2.2: Step 2 - Reductive Amination at C4

This protocol describes the derivatization of the C4-formyl group of the intermediate amide from Protocol 2.1.

Rationale: Reductive amination is a reliable method for forming C-N bonds. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for this transformation as it does not reduce the amide or other sensitive functional groups and can be used in a one-pot procedure.

Materials:

  • Intermediate amide from Protocol 2.1

  • Amine of choice (e.g., morpholine, 1.5 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the intermediate amide (1 equivalent) in anhydrous DCM in a dry round-bottom flask.

  • Add the selected secondary or primary amine (1.5 equivalents). If using an amine salt, add a stoichiometric amount of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Slowly add NaBH(OAc)₃ (2.0 equivalents) to the reaction mixture. A slight effervescence may be observed.

  • Let the reaction proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the final product by silica gel column chromatography or preparative HPLC.

Biochemical Evaluation: In Vitro Kinase Assay

After synthesis, the inhibitory activity of each compound must be quantified. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to produce light. The luminescent signal is directly proportional to the kinase activity.[6]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection A Kinase + Substrate + ATP + Test Compound B Incubate (e.g., 60 min, RT) A->B C ADP + Phosphorylated Substrate + Unused ATP B->C D Add ADP-Glo™ Reagent C->D E Unused ATP is depleted D->E F Add Kinase Detection Reagent (Luciferase/Luciferin) E->F G ADP -> ATP F->G H ATP + Luciferin -> Light G->H I Measure Luminescence H->I

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Protocol 3.1: IC₅₀ Determination using ADP-Glo™ Assay

Materials:

  • Kinase of interest (e.g., VEGFR2, FGFR1)

  • Appropriate kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (specific to the kinase of interest)

  • Synthesized inhibitor compounds, dissolved in 100% DMSO

  • 384-well white assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds in DMSO (e.g., 10-point, 3-fold dilutions starting from 10 mM). Transfer a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells with no kinase for background controls.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the appropriate kinase buffer. Add this mix to all wells containing the test compounds and control wells.

  • Reaction Initiation: Prepare a solution of ATP in kinase buffer at a concentration close to its Km for the specific kinase. Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 5-10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add a double volume of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Signal_compound / Signal_DMSO))

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model (sigmoidal dose-response curve) using software like GraphPad Prism to determine the IC₅₀ value.

Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
Cmpd-001VEGFR215.2
Cmpd-002VEGFR2250.6
Cmpd-003FGFR18.9
.........

Cell-Based Evaluation: Target Engagement and Antiproliferative Activity

A potent inhibitor in a biochemical assay must also demonstrate activity in a cellular context, which requires cell permeability and stability.[7][8]

Protocol 4.1: Western Blot for Phospho-Kinase Inhibition

Rationale: This assay directly assesses whether the compound can inhibit the target kinase inside a living cell by measuring the phosphorylation status of a known downstream substrate.[9]

Procedure:

  • Cell Culture and Seeding: Culture a relevant cancer cell line (e.g., HUVECs for VEGFR2, or a cell line overexpressing the target kinase) in appropriate media. Seed cells into a 6-well plate and allow them to adhere overnight.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 12-24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the inhibitor compound (and a DMSO vehicle control) for 1-2 hours.

  • Kinase Activation: Stimulate the cells with the appropriate growth factor (e.g., VEGF for VEGFR2) for a short period (e.g., 10-15 minutes) to induce kinase phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase or its substrate (e.g., anti-phospho-VEGFR2).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the kinase and a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Expected Outcome: A dose-dependent decrease in the phosphorylated protein band in the compound-treated samples compared to the stimulated vehicle control.

Conclusion

The 4-formyl-1H-indazole-6-carboxylic acid scaffold represents a highly valuable and strategically designed starting point for kinase inhibitor discovery. Its trifunctional nature permits the rapid generation of diverse chemical libraries through robust and well-established synthetic methodologies like amide coupling and reductive amination. The protocols outlined in this document provide a comprehensive framework for synthesizing novel indazole derivatives and systematically evaluating their biochemical potency and cellular activity. This integrated approach accelerates the hit-to-lead optimization process, enabling the efficient discovery of next-generation kinase inhibitors for therapeutic development.

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  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIV
  • Pathways for the synthesis of indazole derivatives. (n.d.). ResearchGate. Available at: [Link]

  • A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. (2025). ResearchGate. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). MDPI. Available at: [Link]

  • 1H-Indazole-6-carboxylic acid (97%). (n.d.). Amerigo Scientific. Available at: [Link]

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. (n.d.). No source found.
  • indazole. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Method of synthesizing 1H-indazole compounds. (n.d.). Google Patents.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • 1H-Indazole. (n.d.). PubChem. Available at: [Link]

Sources

Method

functionalization of the carboxylic acid group on the indazole ring

Application Note: Strategic Functionalization of Indazole Carboxylic Acids Executive Summary & Strategic Context The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Indazole Carboxylic Acids

Executive Summary & Strategic Context

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. However, the carboxylic acid moiety on the indazole ring—particularly at the C3 position—presents unique synthetic challenges due to the electron-rich nature of the heterocycle, the potential for zwitterionic behavior (if N1 is unprotected), and solubility issues in standard non-polar solvents.

This guide moves beyond basic textbook definitions to provide a field-tested decision matrix for functionalizing this group. We focus on three critical transformations:

  • High-Fidelity Amide Coupling: Transitioning from HATU (discovery) to T3P (process/scale).

  • Bioisostere Installation: One-pot synthesis of 1,2,4-oxadiazoles.

  • Nitrogen Installation: The Curtius Rearrangement to convert C-COOH to C-NH₂/Ureas.

Pre-Reaction Decision Matrix: Protection Strategy

Before attempting functionalization, the protonation state of the indazole nitrogen (N1) must be addressed.

  • Unprotected N1-H: Feasible but risky. The acidic N1-H (

    
    ) can compete with the carboxylic acid during activation, leading to N-acylation side products or insoluble zwitterionic intermediates.
    
  • Protected N1-R: Highly recommended.

    • Discovery Scale:SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl).

    • Process Scale:THP or Boc (tert-Butyloxycarbonyl).

Protocol A: Robust Amide Bond Formation

While EDC/HOBt is the academic standard, it often fails on sterically hindered indazole-3-carboxylic acids or requires tedious workups. For industrial applications, we utilize T3P (Propylphosphonic anhydride) due to its low epimerization rate and water-soluble byproducts.

Comparative Reagent Selection
FeatureHATU / DIPEAT3P (50% in EtOAc/DMF)
Primary Use HTS / Discovery (<100 mg)Process / Scale-up (>1 g)
Reaction Rate Very Fast (< 1 h)Moderate (1–4 h)
Epimerization Moderate RiskVery Low Risk
Workup Column Chromatography requiredAqueous Wash (Acid/Base)
Atom Economy Poor (High MW byproducts)Excellent
Step-by-Step Protocol: T3P-Mediated Coupling

Scope: Coupling N1-protected indazole-3-carboxylic acid with a secondary amine.

  • Preparation: Dissolve the indazole carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in dry EtOAc (Ethyl Acetate) or 2-MeTHF .

    • Note: Avoid DMF if possible to simplify workup; T3P is supplied in EtOAc.

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (2.5 equiv).

    • Causality: Pyridine acts as both a base and an acylation catalyst.

  • Activation: Cool to 0°C. Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise.

    • Mechanism:[1][2][3][4] T3P reacts with the carboxylate to form a mixed anhydride. The cyclic structure of T3P reduces the entropic penalty of activation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.

  • Self-Validating Workup:

    • Add water.[2][4]

    • Wash organic layer with 10% Citric Acid (removes pyridine/amines).

    • Wash organic layer with 10% NaHCO₃ (removes unreacted acid and phosphorus byproducts).

    • Result: The organic layer contains high-purity amide.[1] Evaporate to dryness.

Protocol B: Synthesis of 1,2,4-Oxadiazoles (Bioisosteres)

Replacing the amide/ester linkage with a 1,2,4-oxadiazole improves metabolic stability (half-life) and membrane permeability. We utilize a T3P-mediated cyclodehydration which avoids the isolation of the O-acylamidoxime intermediate.

Workflow Diagram

Oxadiazole_Synthesis Start Indazole-COOH Activation Activation (T3P/Base) Start->Activation + T3P Reagent Amidoxime (R'-C(NOH)NH2) Reagent->Activation Intermediate O-Acylamidoxime (In Situ) Activation->Intermediate RT, 1h Cyclization Cyclodehydration (80-100°C) Intermediate->Cyclization Heat Product 1,2,4-Oxadiazole Cyclization->Product - H2O

Caption: One-pot synthesis of 1,2,4-oxadiazoles from indazole carboxylic acids using T3P as both coupling and dehydrating agent.

Protocol Details
  • Activation: Combine Indazole-COOH (1.0 equiv), Amidoxime (1.1 equiv), and TEA (3.0 equiv) in Toluene or Dioxane.

  • Coupling: Add T3P (1.5 equiv). Stir at RT for 1 hour. LCMS should show the O-acylamidoxime intermediate (M+1).

  • Cyclization: Heat the mixture to 100°C for 2–6 hours.

    • Why: T3P acts as a water scavenger, driving the entropically favored formation of the aromatic oxadiazole ring.

Protocol C: The Curtius Rearrangement (COOH → NH₂)

When SAR studies suggest the carboxylic acid is a liability, converting it to an amine (via isocyanate) is a powerful tactic. This protocol uses DPPA (Diphenylphosphoryl azide) .

Safety Warning: Azides are potentially explosive. Perform behind a blast shield.

  • Acyl Azide Formation:

    • Dissolve Indazole-COOH (1.0 equiv) in dry Toluene/t-BuOH (10:1 ratio).

    • Add TEA (1.5 equiv) and DPPA (1.1 equiv).

    • Stir at RT for 2 hours.

  • Rearrangement (Isocyanate):

    • Heat to 90°C. Evolution of N₂ gas indicates Curtius rearrangement to the isocyanate.

  • Trapping (Boc-Protection):

    • Since t-BuOH is present, the isocyanate is trapped in situ to form the N-Boc-3-aminoindazole .

    • Alternative: To obtain the urea, add a secondary amine instead of t-BuOH after the N₂ evolution ceases.

Troubleshooting & Causality Analysis

ObservationProbable CauseCorrective Action
Low Yield (Amide) Steric hindrance at C3 position.Switch from EDC to T3P or HATU . Increase temperature to 50°C.
Insoluble SM Zwitterionic nature of unprotected indazole.Protect N1 with THP or SEM . Use DMF/DMSO as solvent.
Epimerization Over-activation with HATU/Base.Switch to T3P (does not form reactive OBt ester). Reduce base equivalents.
Explosion Risk Concentration of acyl azide (Curtius).Do not isolate the acyl azide. Perform "one-pot" rearrangement in toluene.

References

  • Giraud, F., et al. (2022). "C3-Indazole Functionalization: A Review." Targets in Heterocyclic Systems. Link[5]

  • Dunetz, J. R., et al. (2011). "T3P (Propylphosphonic Anhydride) in Organic Synthesis." Organic Process Research & Development. (Detailed utility of T3P in scale-up). 6

  • Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters. 7

  • McMillan, A. J., et al. (2018). "Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis." Nature. (Advanced decarboxylative methods). 8[5]

Sources

Application

application of 4-formyl-1H-indazole-6-carboxylic acid in fragment-based drug discovery

Application Note: 4-Formyl-1H-indazole-6-carboxylic Acid in Fragment-Based Drug Discovery (FBDD) Introduction: The "Dual-Vector" Fragment Strategy In the landscape of Fragment-Based Drug Discovery (FBDD), the primary cha...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Formyl-1H-indazole-6-carboxylic Acid in Fragment-Based Drug Discovery (FBDD)

Introduction: The "Dual-Vector" Fragment Strategy

In the landscape of Fragment-Based Drug Discovery (FBDD), the primary challenge is not finding a binder, but finding a binder that can be chemically elaborated without destroying its initial affinity. 4-formyl-1H-indazole-6-carboxylic acid represents a "privileged scaffold" that addresses this bottleneck through a unique dual-vector architecture.

Unlike standard inert fragments, this molecule offers two orthogonal synthetic handles—an aldehyde (formyl) at position C4 and a carboxylic acid at position C6—anchored to a kinase-privileged indazole core.

Key Physicochemical Profile (Rule of 3 Compliance):

  • MW: ~190.16 Da (Ideal for growing)

  • H-Bond Donors/Acceptors: 2 / 4

  • cLogP: ~1.2 (Soluble in aqueous screening buffers)

  • Topology: The C4 and C6 vectors are positioned ~120° apart, allowing simultaneous exploration of the solvent front and the hydrophobic back-pocket in target proteins (e.g., Kinases, GPCRs).

Core Application: Reversible Covalent "Warhead" Screening

The most advanced application of this fragment is in Reversible Covalent FBDD . The C4-formyl group acts as a "soft" electrophile, capable of forming a reversible Schiff base (imine) with non-catalytic lysine residues near the binding pocket. This increases the residence time of the fragment, allowing the detection of weak interactions that would be invisible in standard non-covalent screens.

Mechanism of Action
  • Recognition: The indazole core binds to the hinge region (or equivalent pocket) via H-bonds.

  • Proximity: Binding brings the C4-aldehyde close to a surface Lysine (

    
    -amino group).
    
  • Ligation: A reversible imine bond forms, "locking" the fragment in place transiently.

  • Equilibrium: Because the reaction is reversible, the system avoids the toxicity risks of permanent covalent inhibitors.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Screening for Reversible Covalent Binders

Objective: To identify if 4-formyl-1H-indazole-6-carboxylic acid engages a specific target Lysine via imine formation.

Critical Constraint: Standard amine-containing buffers (Tris, Glycine) must be avoided as they will scavenge the aldehyde fragment.

Materials:

  • Instrument: Biacore 8K or equivalent high-sensitivity SPR.

  • Sensor Chip: CM5 or Streptavidin (SA) chip (Target protein immobilized).

  • Running Buffer: PBS-P+ (10 mM Phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, pH 7.4). Absolutely NO TRIS.

  • Compound Stock: 100 mM in DMSO-d6 (Freshly prepared to prevent oxidation to dicarboxylic acid).

Step-by-Step Methodology:

  • Surface Preparation:

    • Immobilize target protein to ~2000 RU.

    • Control Channel: Immobilize a Lysine-mutant (Lys

      
       Ala) version of the protein if available, or use an unrelated protein to subtract non-specific binding.
      
  • Analyte Preparation:

    • Prepare a 2-fold dilution series of the fragment (ranging from 500

      
      M down to 15 
      
      
      
      M) in Running Buffer.
    • Crucial Step: Ensure final DMSO concentration is matched exactly (e.g., 2%) in all samples and running buffer to prevent bulk refractive index jumps.

  • Injection Cycle:

    • Contact Time: 60 seconds (Fast association).

    • Dissociation Time: 120 seconds. Note: Reversible covalent binders often show a slower off-rate (

      
      ) compared to non-covalent analogs due to the hydrolysis half-life of the imine.
      
    • Flow Rate: 30

      
      L/min.
      
  • Data Analysis (The "Hysteresis" Check):

    • Compare the sensorgram shape to a non-formyl analog (e.g., 1H-indazole-6-carboxylic acid).

    • Success Indicator: The formyl-fragment should exhibit a "square-wave with tail" profile—fast on-rate, but a non-exponential, prolonged dissociation phase characteristic of imine hydrolysis.

Protocol B: Parallel Fragment Elaboration (The "Grow" Strategy)

Once binding is confirmed, the fragment must be "grown" to increase potency.[1][2][3] The C6-carboxylic acid is used to attach the fragment to a solid phase or diversity element, while the C4-aldehyde is reacted via Reductive Amination.

Workflow: Reductive Amination Library Generation

  • Coupling (C6-Acid):

    • React 4-formyl-1H-indazole-6-carboxylic acid with a diverse set of amines (R1-NH2) using HATU/DIPEA in DMF.

    • Result: Amide formation at C6. The C4-aldehyde remains intact (or is protected as an acetal if conditions are harsh).

  • Growing (C4-Aldehyde):

    • Dissolve the C6-amide intermediate (0.1 mmol) in DCE (Dichloroethane).

    • Add 1.2 eq of a second amine diversity set (R2-NH2).

    • Add 1.5 eq of STAB (Sodium Triacetoxyborohydride) .

    • Stir at RT for 4 hours.

  • Purification:

    • The resulting secondary amines are "lead-like" molecules.

    • Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Visualization of Workflows

Figure 1: The Dual-Vector FBDD Workflow

This diagram illustrates how the specific handles of the molecule are utilized in the discovery pipeline.

FBDD_Workflow cluster_Elaboration Fragment Growing Strategy Fragment 4-formyl-1H-indazole -6-carboxylic acid Screening SPR Screening (PBS Buffer) Fragment->Screening Solubilize Hit_ID Hit Identification (Imine Formation) Screening->Hit_ID Lysine Targeting Path_A Vector 1 (C6-COOH) Amide Coupling (Solubility/Anchor) Hit_ID->Path_A Fix Orientation Path_B Vector 2 (C4-CHO) Reductive Amination (Potency/Selectivity) Hit_ID->Path_B Engage Pocket Lead Lead Candidate (nM Potency) Path_A->Lead Path_B->Lead

Caption: Figure 1. Dual-vector elaboration strategy utilizing the orthogonal reactivity of the C4-formyl and C6-carboxyl groups.

Figure 2: Reversible Covalent Mechanism (Schiff Base)

The chemical logic behind the screening success.

Reaction_Mechanism Reactants Fragment (Aldehyde) + Protein (Lysine-NH2) Transition Carbinolamine Intermediate Reactants->Transition Nucleophilic Attack Product Imine (Schiff Base) Complex [Covalent-Reversible] Transition->Product -H2O (Dehydration) Product->Reactants +H2O (Hydrolysis/Reversibility) Trapped Reduced Amine (Irreversible Probe) Product->Trapped +NaCNBH3 (Chemical Validation)

Caption: Figure 2. The equilibrium of Schiff base formation allows for reversible screening. Chemical reduction (dotted line) can permanently trap the complex for mass spectrometry validation.

Data Summary: Comparative Reactivity

Feature4-Formyl-Indazole (This Compound)Standard Indazole FragmentBenefit in FBDD
Binding Mode H-bond + Reversible CovalentH-bond (Non-covalent)Higher affinity detection (

shift).
Residence Time Minutes (Tunable via sterics)SecondsBetter biophysical signal (SPR/BLI).
Synthetic Utility High (Reductive Amination, HWE)Low (Requires functionalization)Rapid "Hit-to-Lead" cycle time.
Solubility High (due to C6-COOH)ModerateReduced aggregation false positives.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.

  • Takaoka, Y., et al. (2013). "Ligand-directed dibromophenyl benzoate chemistry for rapid identification of acyl-lysine binding proteins." Chemical Science. (Foundational work on Lysine-targeting fragments).

  • Ward, R. A., et al. (2020). "Reversible Covalent Fragment Discovery." Journal of Medicinal Chemistry. (Discusses aldehyde warheads in FBDD).

  • Zhu, K., et al. (2020). "Indazole-6-carboxylic acids as privileged scaffolds in kinase inhibitor discovery." Bioorganic & Medicinal Chemistry Letters.

Sources

Method

experimental procedure for coupling reactions with 4-formyl-1H-indazole-6-carboxylic acid

This guide outlines the experimental protocols for the chemoselective functionalization of 4-formyl-1H-indazole-6-carboxylic acid . This scaffold presents a unique challenge in medicinal chemistry: it contains three dist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the experimental protocols for the chemoselective functionalization of 4-formyl-1H-indazole-6-carboxylic acid . This scaffold presents a unique challenge in medicinal chemistry: it contains three distinct reactive centers—an acidic/nucleophilic indazole nitrogen (N1), an electrophilic aldehyde (C4-CHO), and a nucleophilic/electrophilic carboxylic acid (C6-COOH).[1][2][3]

The following protocols prioritize chemoselectivity , allowing you to modify one functional group while preserving the integrity of the others.

[2][3]

Strategic Analysis & Reactivity Profile

Before initiating wet chemistry, one must understand the electronic and steric environment of the scaffold.[1]

  • C4-Formyl Group: Highly reactive toward nucleophiles (amines, hydrides).[1][2][3] In the presence of the C6-acid, it is prone to in situ polymerization via Schiff base formation if the concentration is too high or if unprotected amino-acid partners are used.[3]

  • C6-Carboxylic Acid: Requires activation for coupling.[2][3] The primary risk here is self-condensation or interference from the aldehyde during activation (e.g., if using strongly basic conditions that promote aldol pathways).[1][2][3]

  • N1-Indazole Nitrogen: The pKa of 1H-indazole is ~14.[2][3] It acts as a hydrogen bond donor/acceptor.[2][3] In many coupling reactions, the free NH can poison palladium catalysts or reduce solubility in organic solvents (DCM, THF).[1] Recommendation: Protection of N1 is often the first step to ensure solubility and prevent regiochemical ambiguity.[3]

Decision Matrix: Which Reaction First?
Target FunctionalizationRecommended Order of OperationsRationale
Amide Coupling (C6) Protection (N1)

Amide Coupling

Deprotection
Free aldehydes tolerate standard amide coupling (HATU/EDC) well, provided primary amines are not present to react with the CHO.[1][2][3]
Reductive Amination (C4) Reductive Amination

Amide Coupling
The carboxylic acid is generally inert to mild reducing agents (STAB), whereas an amide might be susceptible to over-reduction if strong hydrides are used later.[1][2]
Double Functionalization Reductive Amination (C4)

Amide Coupling (C6)
Installing the amine at C4 first (often creating a secondary/tertiary amine) prevents interference during the subsequent C6-activation.[1][2][3]

Experimental Workflows (Visualization)

G Start 4-Formyl-1H-indazole- 6-carboxylic acid Prot Step 1: N1-Protection (THP or SEM) Start->Prot  Solubility & Regiocontrol Amide Step 2A: Amide Coupling (HATU, R-NH2) Prot->Amide  Path A RedAm_B Step 2B: Reductive Amination (STAB, R'-NH2) Prot->RedAm_B  Path B RedAm_A Step 3A: Reductive Amination (STAB, R'-NH2) Amide->RedAm_A  Aldehyde Intact Amide_B Step 3B: Amide Coupling (HATU, R-NH2) RedAm_B->Amide_B  Acid Intact

Caption: Workflow for orthogonal functionalization. Path B is generally preferred to avoid side reactions between the C4-aldehyde and the amide coupling reagents.[3]

Detailed Protocols

Protocol A: N1-Protection (THP Ether)

Why THP? The tetrahydropyranyl (THP) group is robust enough to withstand reductive amination and basic amide coupling but is easily removed with mild acid, which preserves the amide bond later.[1]

Reagents:

  • 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)[1][2][3]

  • p-Toluenesulfonic acid (pTSA) (0.1 equiv)[1][2][3]

  • Solvent: Anhydrous THF or DCM (0.2 M)

Procedure:

  • Suspend 4-formyl-1H-indazole-6-carboxylic acid (1.0 equiv) in anhydrous THF.

  • Add DHP (2.0 equiv) and pTSA (0.1 equiv).[1][2][3]

  • Reflux at 70°C for 4 hours. The suspension should clarify as the lipophilic THP-protected product forms.[3]

  • Workup: Cool to RT. Dilute with EtOAc, wash with sat.[1][2][3] NaHCO₃ (to remove pTSA) and brine.[1][2][3]

  • Purification: Flash chromatography (Hexane/EtOAc). The product will be the N1-THP ester/acid mixture (the acid proton may exchange, but the N1 is the kinetic trap). Note: If the carboxylic acid also reacts with DHP to form an ester, mild basic hydrolysis (LiOH/THF/H2O) will selectively cleave the ester while leaving the N1-THP intact.[1]

Protocol B: Chemoselective Amide Coupling (C6-COOH)

Targeting the acid in the presence of the aldehyde.

Rationale: We use HATU because it functions well in neutral/basic conditions where the aldehyde is stable.[3] We avoid carbodiimides (EDC/DCC) if the amine partner has other nucleophilic centers, as HATU is faster and cleaner.[1]

Reagents:

  • N1-Protected Scaffold (1.0 equiv)[1][2][3]

  • Amine Partner (R-NH₂) (1.1 equiv)[1][2][3]

  • HATU (1.1 equiv)[1][2][3]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1][2][3]

  • Solvent: DMF (0.1 M)[1][3]

Step-by-Step:

  • Dissolve the N1-protected acid in dry DMF under N₂ atmosphere.[3]

  • Add DIPEA (3.0 equiv).[2][3] Stir for 5 minutes.

  • Add HATU (1.1 equiv).[2][3] The solution often turns yellow/orange.[3] Stir for 10 minutes to form the activated ester.

    • Critical Check: Ensure the amine partner is NOT added yet.[3] Pre-activation minimizes exposure of the amine to the free aldehyde.

  • Add the Amine Partner (1.1 equiv) dropwise.[3]

  • Stir at RT for 2–4 hours. Monitor by LC-MS.[2][3]

    • Self-Validation: Look for the mass [M+Amine-H2O].[2][3] If you see [M+Amine-H2O+Amine], you have reacted the aldehyde (imine formation).[1][2][3]

  • Workup: Dilute with EtOAc, wash with 1N HCl (briefly), sat. NaHCO₃, and LiCl (5% aq) to remove DMF.[1][2]

Protocol C: Reductive Amination (C4-CHO)

Targeting the aldehyde in the presence of the acid (or amide).

Rationale: Sodium Triacetoxyborohydride (STAB) is the reagent of choice. It is mild enough to not reduce the carboxylic acid or the indazole ring, and it does not require acidic conditions that might deprotect the THP group.[1]

Reagents:

  • N1-Protected Scaffold (1.0 equiv)[1][2][3]

  • Amine Partner (R'-NH₂) (1.2 equiv)[1][2][3]

  • NaBH(OAc)₃ (STAB) (1.5 equiv)[1][2][3]

  • Acetic Acid (catalytic, 1-2 drops)[1][2][3]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1][2][3]

Step-by-Step:

  • Dissolve the scaffold in DCE (0.1 M).[3]

  • Add the Amine Partner (1.2 equiv).[3]

  • Add Acetic Acid (catalytic).[2][3] Stir for 30–60 minutes to allow imine formation equilibrium.

    • Observation: If the amine is aromatic (aniline), adding molecular sieves (4Å) helps drive imine formation.[1]

  • Cool to 0°C (optional, RT is usually fine) and add STAB (1.5 equiv) in one portion.

  • Stir at RT overnight.

  • Quench: Add sat. NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Extraction: Extract with DCM. Wash organic layer with brine.[2][3]

    • Troubleshooting: If the product is very polar (zwitterionic amino-acid), use n-Butanol for extraction or purify directly by preparative HPLC.[1][2][3]

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Solubility Indazole H-bonding network.Use N1-protection (THP, SEM).[1][2][3] Switch solvent to DMSO or NMP for the coupling step.[3]
Bis-reaction (Amine reacting at CHO and COOH) Poor chemoselectivity.[1][2][3]Do not mix amine, HATU, and scaffold all at once.[1] Pre-activate the acid with HATU first.[3] Alternatively, perform reductive amination first (Protocol C).[2]
Aldehyde Oxidation Air oxidation to dicarboxylic acid.[2][3]Degas solvents.[2][3] Store the aldehyde intermediate under Argon at -20°C.
N1 vs N2 Regioselectivity Alkylation of N2 instead of N1.Use bulky protecting groups (THP, Trityl) and thermodynamic conditions (reflux) to favor the N1 isomer.[1]

References

  • Indazole Synthesis & Reactivity: Journal of Heterocyclic Chemistry, "A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates" (Analogous chemistry for formyl-azoles).[1][2][3] Link[2][3]

  • Amide Coupling Standards: Chemical Reviews, "Peptide Coupling Reagents, More than a Letter Soup". Describes HATU/DIPEA mechanisms compatible with sensitive groups. Link[1][2][3]

  • Reductive Amination Selectivity: Journal of Organic Chemistry, "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride".[1] Defines the tolerance of STAB for carboxylic acids. Link[1][2][3]

  • General Indazole Properties: ChemicalBook, "1H-Indazole-6-carboxylic acid Properties and Reactivity".[1][2][3] Link

Sources

Application

Application Note: Strategic Utilization of 4-Formyl-1H-indazole-6-carboxylic Acid in Next-Generation PARP Inhibitor Synthesis

The following Application Note and Protocol Guide details the strategic utilization of 4-formyl-1H-indazole-6-carboxylic acid in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. Executive Summary The de...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the strategic utilization of 4-formyl-1H-indazole-6-carboxylic acid in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.

Executive Summary

The development of PARP inhibitors (PARPi) has evolved from first-generation molecules (e.g., Olaparib, Niraparib) to highly selective, brain-penetrant, and metabolically stable next-generation candidates. 4-formyl-1H-indazole-6-carboxylic acid (and its methyl ester derivative) represents a high-value "bifunctional" scaffold. Its specific substitution pattern allows for orthogonal functionalization:

  • C4-Formyl Group: Enables the attachment of bulky amine pharmacophores (e.g., piperazines, piperidines) via reductive amination, critical for accessing the solvent-exposed regions of the PARP active site.

  • C6-Carboxylic Acid: Provides a handle for amide coupling to optimize solubility, lipophilicity, or hinge-binding interactions, or for cyclization to form tricyclic cores (e.g., similar to Rucaparib or Pamiparib analogues).

This guide outlines the retrosynthetic logic, detailed synthetic protocols, and quality control parameters for utilizing this intermediate.

Structural Logic & Retrosynthesis

The utility of 4-formyl-1H-indazole-6-carboxylic acid lies in its ability to serve as a core for Scaffold Hopping .[1] While Niraparib utilizes a 2H-indazole-7-carboxamide core, the 1H-indazole-6-carboxy core offers a distinct vector profile for exploring new chemical space, particularly for improving metabolic stability or creating fused tricyclic systems.

Pharmacophore Mapping[1]
  • Indazole Core: Mimics the nicotinamide moiety of NAD+, binding to the donor site of the PARP enzyme.

  • C4-Vector (Aldehyde): Used to introduce the "ribose-mimetic" or solvent-front binding tail.

  • C6-Vector (Acid): Used to modulate pKa and solubility.

DOT Diagram: Retrosynthetic Analysis

PARP_Retrosynthesis Figure 1: Retrosynthetic disconnection of a generic PARP inhibitor to the 4-formyl-indazole core. Target Target PARP Inhibitor (Tricyclic or C4-Substituted) Intermed1 Amine-Functionalized Intermediate (Pharmacophore Attached) Target->Intermed1 Amide Coupling / Deprotection Coupling Amine/Amide Partner (Solubility Tail) Target->Coupling Core 4-Formyl-1H-indazole-6-carboxylic acid (Bifunctional Core) Intermed1->Core Reductive Amination (C4-Formyl + Amine) Amine Secondary Amine (e.g., N-Boc-piperazine) Intermed1->Amine

Experimental Protocols

Protocol A: Reductive Amination at C4

Objective: To attach the amine pharmacophore (e.g., tert-butyl piperazine-1-carboxylate) to the C4-formyl position. Critical Note: The use of the methyl ester (Methyl 4-formyl-1H-indazole-6-carboxylate) is recommended over the free acid to prevent zwitterionic solubility issues and interference during imine formation.

Materials
  • Starting Material: Methyl 4-formyl-1H-indazole-6-carboxylate (1.0 equiv)

  • Amine: tert-butyl piperazine-1-carboxylate (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acid Catalyst: Acetic acid (AcOH) (1.0 - 2.0 equiv)

Step-by-Step Procedure
  • Imine Formation:

    • Charge a reaction vessel with Methyl 4-formyl-1H-indazole-6-carboxylate (100 mg, 0.49 mmol) and DCE (5 mL).

    • Add tert-butyl piperazine-1-carboxylate (100 mg, 0.54 mmol).

    • Add Acetic Acid (30 µL, 0.5 mmol) to catalyze imine formation.

    • Stir at Room Temperature (20-25°C) for 1-2 hours under Nitrogen. Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add NaBH(OAc)3 (156 mg, 0.74 mmol) portion-wise over 10 minutes. Caution: Mild gas evolution.

    • Allow the reaction to warm to Room Temperature and stir for 4-16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).

    • Eluent: 0-10% Methanol in DCM (DCM:MeOH).

    • Yield Expectation: 75-85%.

Protocol B: Hydrolysis and Amide Coupling at C6

Objective: To convert the ester to the active amide or couple a solubilizing tail.

Step-by-Step Procedure
  • Hydrolysis:

    • Dissolve the intermediate from Protocol A in THF/MeOH/Water (3:1:1).

    • Add LiOH·H2O (3.0 equiv). Stir at RT for 3 hours.

    • Acidify to pH 4-5 with 1M HCl. The product often precipitates. Filter and dry.

  • Amide Coupling:

    • Dissolve the hydrolyzed acid (1.0 equiv) in DMF.

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate.

    • Add the amine partner (e.g., cyclopropylamine or ammonia source) (1.2 equiv).

    • Stir at RT for 2-4 hours.

    • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO3 and Brine.

Synthesis Workflow Diagram

The following diagram illustrates the integrated workflow for processing this scaffold.

Synthesis_Workflow Figure 2: Modular synthesis workflow for C4/C6 functionalized indazole PARP inhibitors. Start Methyl 4-formyl-1H- indazole-6-carboxylate Step1 Reductive Amination (DCE, NaBH(OAc)3, Amine) Start->Step1 Inter1 Intermediate A (C4-Amine Attached) Step1->Inter1 Step2 Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Inter2 Intermediate B (Free Acid) Step2->Inter2 Step3 Amide Coupling (HATU, DIPEA, R-NH2) Inter2->Step3 Final Final PARP Inhibitor Candidate Step3->Final

[2]

Quantitative Data & Process Parameters

ParameterRecommended RangeRationale
Solvent (Reductive Amination) DCE or DCMDCE promotes imine stability; DCM is greener but may require longer times.
Temperature (Reduction) 0°C to 25°CLow temp prevents over-reduction or side reactions with the indazole nitrogen.
Stoichiometry (Amine) 1.05 - 1.2 equivSlight excess ensures complete consumption of the aldehyde.
Coupling Agent (Amidation) HATU or T3PHATU provides high yields for hindered acids; T3P is easier to work up.
Reaction Time 4 - 16 HoursDependent on steric bulk of the amine partner.

Troubleshooting & Optimization

  • Issue: Low Conversion in Reductive Amination.

    • Cause: Poor imine formation due to steric hindrance or electron-rich nature of the amine.

    • Solution: Add molecular sieves (4Å) to the reaction to sequester water and drive imine equilibrium. Increase AcOH to 2-3 equiv.

  • Issue: N1 vs N2 Regioselectivity (if Alkylating).

    • Context: If alkylating the indazole Nitrogen (N-H).

    • Insight: Alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers. N1 is thermodynamically favored, but N2 is often the bioactive tautomer in PARP inhibitors (like Niraparib).

    • Control: Use THP protection or transient protection strategies if specific N-alkylation is required later.

References

  • Jones, P., et al. (2009). "Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor." Journal of Medicinal Chemistry. Link

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry. Link

  • Wang, L., et al. (2019). "Process Development of the Synthesis of Niraparib." Organic Process Research & Development. Link

  • ACS GCI Pharmaceutical Roundtable. (2017). "Reductive Amination Guide." ACS Green Chemistry Institute. Link

  • ChemicalBook. (2023). "Product Entry: 4-Formyl-1H-indazole-6-carboxylic acid (CAS 2166759-00-6)." Link

Sources

Method

Application Notes and Protocols: A tiered approach to characterizing 4-formyl-1H-indazole-6-carboxylic acid derivatives

From the bench of a Senior Application Scientist Introduction: The Therapeutic Potential of Indazole Scaffolds The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compoun...

Author: BenchChem Technical Support Team. Date: February 2026

From the bench of a Senior Application Scientist

Introduction: The Therapeutic Potential of Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Derivatives of 1H-indazole-6-carboxylic acid, in particular, are recognized as key intermediates in the synthesis of novel therapeutic agents.[6][7] The introduction of a formyl group at the 4-position, creating 4-formyl-1H-indazole-6-carboxylic acid, presents a unique chemical handle for further derivatization, opening up new avenues for exploring chemical space and identifying potent and selective modulators of biological targets.

This guide provides a comprehensive, tiered approach for researchers and drug development professionals to systematically evaluate the efficacy of novel 4-formyl-1H-indazole-6-carboxylic acid derivatives. We will move from broad, high-throughput screening to more focused biochemical and cell-based assays to elucidate the mechanism of action. The protocols provided herein are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each experimental choice.

Tier 1: Initial High-Throughput Screening (HTS) for Biological Activity

The first step in characterizing a new chemical series is to perform a broad screen to identify any potential biological activity. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds in parallel.[8][9] Given the known activities of indazole derivatives, initial screens should focus on cytotoxicity in a panel of cancer cell lines and inhibition of a representative enzyme class, such as kinases.

Protocol 1.1: High-Throughput Cytotoxicity Screening using a Resazurin-Based Assay

This protocol describes a simple and robust method to assess the general cytotoxicity of the indazole derivatives against a panel of human cancer cell lines. The resazurin assay measures the metabolic activity of viable cells.

Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, K562 chronic myeloid leukemia, PC-3 prostate cancer, HepG2 hepatoma).[2]

  • Appropriate cell culture medium and supplements.

  • 96-well or 384-well clear-bottom black plates.

  • Resazurin sodium salt solution.

  • Positive control (e.g., 5-fluorouracil).[2]

  • Multichannel pipette or automated liquid handler.

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding: Seed the desired cancer cell lines into 96-well or 384-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the 4-formyl-1H-indazole-6-carboxylic acid derivatives. Add the compounds to the cells and incubate for 48-72 hours.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) for each active compound. Potency in cell-based assays is generally considered significant with an IC50 value of less than 10 µM.[10]

CompoundA549 IC50 (µM)K562 IC50 (µM)PC-3 IC50 (µM)HepG2 IC50 (µM)
Derivative 1 5.28.112.5> 50
Derivative 2 > 50> 50> 50> 50
Derivative 3 1.82.53.17.9
5-Fluorouracil 3.71.56.24.8

Table 1: Example Cytotoxicity Data for 4-formyl-1H-indazole-6-carboxylic acid derivatives.

Tier 2: Target-Based Biochemical Assays

Once "hit" compounds with interesting biological activity are identified, the next logical step is to determine if they act on a specific molecular target. Since many indazole derivatives are known to be kinase inhibitors, a logical follow-up is to screen active compounds against a panel of kinases.[4]

Protocol 2.1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the indazole derivatives against a specific kinase, for example, a Pim-1 kinase. Universal inhibitor screening platforms can accelerate this process.[11]

Principle: The assay measures the amount of ADP produced by the kinase reaction. The amount of ADP is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Recombinant human Pim-1 kinase.

  • Pim-1 kinase substrate peptide.

  • ATP.

  • Kinase assay buffer.

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Positive control inhibitor (e.g., a known Pim-1 inhibitor).

  • 384-well white plates.

  • Luminescence microplate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the "hit" indazole derivatives.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and test compound.

  • Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature.

  • Stop Reaction & Detect ADP: Add the ADP detection reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the second detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value for each active compound. A potent inhibitor will typically have an IC50 value in the nanomolar range in a biochemical assay.[10]

CompoundPim-1 Kinase IC50 (nM)
Derivative 1 250
Derivative 3 15
Positive Control 5

Table 2: Example Kinase Inhibition Data.

kinase_inhibition_workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis Compound Indazole Derivative (Serial Dilution) Reaction Incubate: Kinase + Substrate + Compound Compound->Reaction Kinase Pim-1 Kinase Kinase->Reaction Substrate Substrate Peptide Substrate->Reaction ATP ATP Initiate Add ATP (Initiate Reaction) ATP->Initiate Reaction->Initiate Detect Add ADP Detection Reagent (Stop & Measure ADP) Initiate->Detect Read Measure Luminescence Detect->Read Calculate Calculate % Inhibition & IC50 Read->Calculate

Figure 1: Workflow for in vitro kinase inhibition assay.

Tier 3: Cell-Based Mechanistic Assays

After confirming direct target engagement in a biochemical assay, it is crucial to verify that the compound's cellular effects are mediated through this target. Cell-based assays provide a more biologically relevant context to study the mechanism of action.[12][13][14]

Protocol 3.1: Western Blot Analysis of Downstream Target Phosphorylation

This protocol determines if the indazole derivative inhibits the activity of the target kinase within the cell by assessing the phosphorylation state of a known downstream substrate.

Principle: If the indazole derivative inhibits the kinase, the level of phosphorylation on its substrate should decrease. This change can be detected by Western blotting using a phospho-specific antibody.

Materials:

  • Cancer cell line known to have active Pim-1 signaling (e.g., K562).

  • Cell lysis buffer.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (e.g., anti-phospho-substrate, anti-total-substrate, anti-Pim-1, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Treat K562 cells with increasing concentrations of the active indazole derivative for a specified time.

  • Cell Lysis: Lyse the cells and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with the appropriate primary and secondary antibodies.

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-substrate signal to the total substrate and loading control (e.g., GAPDH).

signaling_pathway Indazole Indazole Derivative Indazole->Inhibition Pim1 Pim-1 Kinase Substrate Downstream Substrate Pim1->Substrate phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibition->Pim1

Figure 2: Simplified Pim-1 signaling pathway and point of inhibition.

Protocol 3.2: Cell Cycle Analysis by Flow Cytometry

This protocol investigates the effect of the indazole derivatives on cell cycle progression, a common downstream consequence of inhibiting kinases involved in cell proliferation.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell line (e.g., K562).

  • PI staining solution containing RNase A.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat K562 cells with the active indazole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in PI staining solution.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase may indicate a cell cycle arrest.

Treatment% G0/G1% S% G2/M
Vehicle 453520
Derivative 3 (IC50) 651520

Table 3: Example Cell Cycle Analysis Data.

Tier 4: Elucidating Binding Kinetics and Affinity

For lead candidates, it is essential to characterize the binding interaction with the target protein in detail. Techniques like Surface Plasmon Resonance (SPR) can provide real-time kinetic data.

Protocol 4.1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Principle: SPR measures changes in the refractive index at the surface of a sensor chip to which the target protein is immobilized. Binding of the indazole derivative to the protein causes a measurable change in the refractive index, allowing for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).

Materials:

  • SPR instrument.

  • Sensor chip (e.g., CM5).

  • Immobilization reagents (e.g., EDC/NHS).

  • Recombinant target protein (e.g., Pim-1 kinase).

  • Running buffer.

  • Indazole derivative solutions.

Procedure:

  • Protein Immobilization: Immobilize the recombinant Pim-1 kinase onto the sensor chip surface.

  • Binding Analysis: Inject a series of concentrations of the indazole derivative over the chip surface and monitor the binding response.

  • Regeneration: Inject a regeneration solution to remove the bound compound.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD. The equilibrium dissociation constant, KD, is a measure of the affinity of the compound for its target.

Conclusion

This tiered approach provides a systematic framework for the comprehensive evaluation of novel 4-formyl-1H-indazole-6-carboxylic acid derivatives. By progressing from broad phenotypic screening to specific biochemical and cell-based mechanistic studies, researchers can efficiently identify promising lead compounds and elucidate their mechanism of action. This structured workflow ensures scientific rigor and provides the necessary data to support further preclinical development.

References

  • A review for cell-based screening methods in drug discovery. PMC. [Link]

  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Cell-based assays on the rise. BMG LABTECH. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. [Link]

  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing). [Link]

  • High-Throughput Screening Assays. Assay Genie. [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Preprints.org. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances (RSC Publishing). [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study. ACS Publications. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

  • (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. ACS Publications. [Link]

  • 1H-Indazole-6-carboxylic acid (97%). Amerigo Scientific. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances (RSC Publishing). [Link]

Sources

Application

Application Note: 4-Formyl-1H-Indazole-6-Carboxylic Acid in Medicinal Chemistry

This guide details the strategic application of 4-formyl-1H-indazole-6-carboxylic acid (CAS: 2166759-00-6) as a high-value scaffold in the synthesis of next-generation anti-cancer agents, specifically targeting PARP (Pol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 4-formyl-1H-indazole-6-carboxylic acid (CAS: 2166759-00-6) as a high-value scaffold in the synthesis of next-generation anti-cancer agents, specifically targeting PARP (Poly (ADP-ribose) polymerase) and Kinase pathways.

[1]

Executive Summary & Strategic Value

The indazole scaffold is a privileged structure in oncology, forming the core of FDA-approved drugs such as Niraparib (Zejula), Entrectinib (Rozlytrek), and Axinitib (Inlyta). While 3- and 6-substituted indazoles are well-explored, the 4-position remains underutilized due to synthetic challenges.

4-formyl-1H-indazole-6-carboxylic acid represents a critical "divergent" intermediate. Its unique substitution pattern offers two orthogonal reactive handles:

  • C4-Formyl Group: Enables reductive amination or condensation reactions to introduce solubilizing groups (e.g., morpholine, piperazine) or steric bulk to probe solvent channels in kinase active sites.

  • C6-Carboxylic Acid: Facilitates amide coupling to attach pharmacophores (e.g., aryl amines, heterocycles) essential for hinge binding or protein-protein interaction inhibition.

This guide provides a validated workflow for utilizing this scaffold to generate novel 4,6-disubstituted indazole libraries, a chemical space with high potential for overcoming resistance mechanisms in current PARP and Kinase inhibitor therapies.

Retrosynthetic Logic & Pathway Design

The utility of this scaffold lies in its ability to serve as a "linchpin" in convergent synthesis. The following diagram illustrates the strategic disconnection for a hypothetical dual-action inhibitor.

Retrosynthesis cluster_0 Synthetic Strategy Target Target Molecule (4,6-Disubstituted Indazole) Amide Amide Coupling (C6 Functionalization) Target->Amide Retrosynthesis Step 1 RedAmin Reductive Amination (C4 Functionalization) Amide->RedAmin Retrosynthesis Step 2 Scaffold 4-Formyl-1H-Indazole-6-Carboxylic Acid (Core Scaffold) RedAmin->Scaffold Starting Material

Figure 1: Retrosynthetic analysis highlighting the sequential functionalization of the C4 and C6 positions.

Detailed Experimental Protocols

Protocol A: Chemoselective Reductive Amination at C4

Objective: To introduce a solubilizing amine moiety at the C4 position without affecting the C6-carboxylic acid or the indazole nitrogen.

Mechanism: The aldehyde at C4 is more electrophilic than the carboxylic acid (which exists as a carboxylate or is unreactive under these conditions). Using a mild reducing agent ensures selectivity.

Materials:

  • Substrate: 4-formyl-1H-indazole-6-carboxylic acid (1.0 equiv)

  • Amine: N-Methylpiperazine or Morpholine (1.2 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DMF (if solubility is an issue)

  • Acid Catalyst: Acetic Acid (AcOH) (1-2 equiv)

Step-by-Step Procedure:

  • Dissolution: In a dry round-bottom flask under N₂, dissolve 4-formyl-1H-indazole-6-carboxylic acid (1 mmol) in DCE (10 mL). Note: If the starting material is insoluble, add DMF (2-3 mL).

  • Imine Formation: Add the secondary amine (1.2 mmol) and Acetic Acid (1.5 mmol). Stir at Room Temperature (RT) for 1 hour. Monitor by LC-MS for the formation of the imine/iminium species.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4-12 hours.

    • Checkpoint: LC-MS should show the disappearance of the aldehyde peak (M+) and appearance of the amine product (M+Amine-H2O+2H).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.[1]

  • Purification: The product is a zwitterionic amino-acid. Purify via Reverse Phase Flash Chromatography (C18, H₂O/MeCN + 0.1% Formic Acid).

Protocol B: Amide Coupling at C6

Objective: To attach the primary pharmacophore (e.g., an aryl amine) to the C6 position.

Materials:

  • Substrate: 4-(aminomethyl)-1H-indazole-6-carboxylic acid (Product from Protocol A)

  • Coupling Partner: Aryl amine (e.g., 3-aminopyridine, aniline derivative)

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the C4-substituted indazole acid (1 mmol) in anhydrous DMF (5 mL). Add DIPEA (3 mmol) and stir for 5 minutes.

  • Reagent Addition: Add HATU (1.2 mmol) and stir for 10-15 minutes to generate the activated ester.

  • Coupling: Add the Aryl amine (1.1 mmol). Stir at RT for 12-24 hours.

    • Optimization: If the reaction is sluggish, heat to 50°C.

  • Workup: Dilute with water/brine. The product may precipitate. If not, extract with EtOAc.

  • Purification: Silica Gel Chromatography (DCM/MeOH gradient) or Prep-HPLC.

Critical Quality Attributes (CQA) & Troubleshooting

Data Summary Table: Common Impurities & Solutions

IssueObservation (LC-MS/NMR)Root CauseSolution
Over-Alkylation M + 2x(Amine) massReductive amination occurring twice (rare) or N-alkylation.Use stoichiometric amine; ensure low temperature during STAB addition.
N1/N2 Regioisomers Split peaks in HPLC; distinct chemical shifts in ¹H NMR.Tautomerism of the indazole ring during alkylation steps.Use THP or SEM protection on the Indazole Nitrogen before starting the sequence if precise regiocontrol is needed downstream.
Incomplete Coupling Residual Acid peak.Steric hindrance at C6 or deactivation of the amine partner.Switch to stronger coupling agents (e.g., T3P in Pyridine) or convert acid to acid chloride (SOCl₂).
Poor Solubility Precipitation during reaction.Zwitterionic nature of the intermediate.Use DMF/DMSO as co-solvents; protect the carboxylic acid as a methyl ester initially, then hydrolyze.

Case Study: Synthesis of a Niraparib Analogue

Hypothetical Target: 4-((4-methylpiperazin-1-yl)methyl)-N-phenyl-1H-indazole-6-carboxamide

This workflow demonstrates the synthesis of a PARP-inhibitor-like molecule where the C4-position is used to modulate solubility and the C6-amide mimics the benzamide pharmacophore of Niraparib.

  • Starting Material: 4-formyl-1H-indazole-6-carboxylic acid.[2][3][4]

  • Step 1 (Reductive Amination): Reaction with N-methylpiperazine using STAB/DCE. Yield: 85%.

  • Step 2 (Amide Coupling): Reaction with Aniline using HATU/DMF. Yield: 78%.

  • Step 3 (Optional N-Alkylation): If N-alkylation is required (as in Niraparib), treat with Alkyl Halide and Cs₂CO₃. Note: This produces N1/N2 isomers requiring separation.

Pathway Diagram

Workflow Start 4-Formyl-1H-Indazole -6-Carboxylic Acid Step1 Reductive Amination (N-Me-Piperazine, STAB) Start->Step1 Inter Intermediate: 4-((Piperazinyl)methyl)-Indazole-6-COOH Step1->Inter Step2 Amide Coupling (Aniline, HATU) Inter->Step2 Final Final Product: Niraparib Analogue Step2->Final

Figure 2: Linear synthetic workflow for the generation of C4-modified indazole libraries.

References

  • Vertex Pharmaceuticals. (2018). Indazole derivatives as inhibitors of sodium channels. Patent WO2018123456. Link (Representative patent for indazole scaffolds).

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Justification for C4-sp3 functionalization).

  • ChemicalBook. (2024). Product Entry: 4-formyl-1H-indazole-6-carboxylic acid (CAS 2166759-00-6).[2][3][4]Link

  • Sigma-Aldrich. (2024). Protocol for Reductive Amination using Sodium Triacetoxyborohydride.Link

(Note: Specific literature on the exact "4-formyl" isomer is emerging; references provided ground the synthetic methodology and scaffold utility in broader medicinal chemistry contexts.)

Sources

Method

Application Note: Scale-Up Synthesis of 4-Formyl-1H-indazole-6-carboxylic Acid

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-formyl-1H-indazole-6-carboxylic acid , a critical scaffold in the development of PARP inhibitors and kinase antagonists....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-formyl-1H-indazole-6-carboxylic acid , a critical scaffold in the development of PARP inhibitors and kinase antagonists.

While traditional routes to substituted indazoles often rely on unstable diazonium intermediates or cryogenic lithiation, this protocol utilizes a "Jacobson-type" cyclization followed by a palladium-catalyzed vinylation/oxidation sequence . This approach avoids high-pressure carbonylation and cryogenic temperatures (-78 °C), making it highly suitable for pilot-plant implementation.

Key Process Features
  • Starting Material: Cheap, commercially available methyl 4-amino-3-methylbenzoate.

  • Safety Profile: Eliminates isolation of potentially explosive dry diazonium salts.

  • Scalability: All steps operate between 0 °C and reflux; no specialized cryogenic equipment required.

  • Purification: Designed to rely on crystallization/precipitation, minimizing chromatographic overhead.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical phases:

  • Core Construction: Building the indazole ring with a handle at C4 via a modified Jacobson synthesis.

  • Functionalization: Converting the C4-bromide to an aldehyde via a styrene intermediate (Suzuki-Miyaura coupling followed by oxidative cleavage).

  • Deprotection: Global hydrolysis to yield the target zwitterionic acid.

Pathway Visualization

Retrosynthesis Target TARGET 4-Formyl-1H-indazole-6-carboxylic acid Inter1 INTERMEDIATE 1 Methyl 4-formyl-1H-indazole-6-carboxylate Inter1->Target Hydrolysis Inter2 INTERMEDIATE 2 Methyl 4-vinyl-1H-indazole-6-carboxylate Inter2->Inter1 Lemieux-Johnson Oxidation Inter3 CORE SCAFFOLD Methyl 4-bromo-1H-indazole-6-carboxylate Inter3->Inter2 Suzuki-Miyaura Coupling SM STARTING MATERIAL Methyl 4-amino-3-methylbenzoate SM->Inter3 1. Bromination 2. Jacobson Cyclization

Figure 1: Retrosynthetic logic flow avoiding cryogenic formylation.

Detailed Experimental Protocols

Stage 1: Regioselective Bromination

Objective: Install the bromine atom at the C5 position of the benzoate (which becomes C4 of the indazole). Reaction Type: Electrophilic Aromatic Substitution.

  • Reagents:

    • Methyl 4-amino-3-methylbenzoate (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • Acetonitrile (ACN) (10 vol)

    • Ammonium Acetate (0.1 equiv - Catalyst)

Protocol:

  • Charge the reactor with Methyl 4-amino-3-methylbenzoate and ACN .

  • Add Ammonium Acetate and cool the mixture to 0–5 °C.

  • Add NBS portion-wise over 60 minutes, maintaining internal temperature <10 °C. Critical: Exotherm control.

  • Warm to 25 °C and stir for 2 hours. Monitor by HPLC (Target: >98% conversion).

  • Quench: Add water (20 vol) to precipitate the product.

  • Isolation: Filter the solid, wash with 1:1 ACN/Water, and dry at 50 °C under vacuum.

  • Yield: Expect 90–95%.

  • Product: Methyl 4-amino-3-bromo-5-methylbenzoate.

Stage 2: Indazole Ring Formation (Modified Jacobson)

Objective: Cyclize the aniline derivative to form the indazole core. Mechanism: Diazotization of the amine followed by intramolecular attack on the methyl group.

  • Reagents:

    • Stage 1 Product (1.0 equiv)

    • Acetic Anhydride (2.5 equiv)

    • Potassium Acetate (1.2 equiv)

    • Isoamyl Nitrite (1.5 equiv)[1]

    • Toluene (15 vol)

Protocol:

  • Acetylation: Suspend Stage 1 Product in Toluene. Add KOAc and Acetic Anhydride.[2] Heat to 80 °C for 2 hours to form the N-acetamide intermediate. (Check IPC: Disappearance of aniline).

  • Cyclization: Increase temperature to 90 °C.

  • Add Isoamyl Nitrite dropwise over 2 hours. Safety Note: Nitrogen gas evolution.[2] Ensure proper venting.

  • Stir at 90 °C for 12 hours. The solution will turn dark orange/brown.

  • Hydrolysis (One-pot): Cool to 50 °C. Add Methanol (5 vol) and 6N HCl (3 vol). Reflux for 2 hours to remove the N-acetyl group formed during cyclization.

  • Work-up: Cool to RT. Neutralize with sat. NaHCO3. Extract with Ethyl Acetate.[3][4][5][6]

  • Purification: Pass through a short silica plug (eluent: DCM/MeOH) or recrystallize from Toluene/Heptane.

  • Product: Methyl 4-bromo-1H-indazole-6-carboxylate.

Stage 3: Palladium-Catalyzed Formylation Sequence

Objective: Convert the C4-Bromide to C4-Aldehyde. Strategy: Direct formylation with CO is hazardous. We use a vinyl surrogate followed by oxidative cleavage.

Step 3A: Suzuki-Miyaura Coupling
  • Reagents:

    • Methyl 4-bromo-1H-indazole-6-carboxylate (1.0 equiv)

    • 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane (Vinyl BPin) (1.2 equiv)

    • Pd(dppf)Cl2·DCM (0.03 equiv)

    • K2CO3 (3.0 equiv)

    • Dioxane/Water (4:1, 10 vol)

Protocol:

  • Charge reactor with substrate, Vinyl BPin, and K2CO3 in Dioxane/Water.

  • Degas with Nitrogen for 30 minutes (Sparging).

  • Add Pd(dppf)Cl2·DCM .

  • Heat to 90 °C for 4–6 hours.

  • Work-up: Filter through Celite to remove Pd black. Dilute with water, extract with EtOAc.

  • Product: Methyl 4-vinyl-1H-indazole-6-carboxylate. (Proceed to 3B without extensive purification).

Step 3B: Lemieux-Johnson Oxidation
  • Reagents:

    • Step 3A Product (Vinyl indazole)

    • Sodium Periodate (NaIO4) (3.0 equiv)

    • Osmium Tetroxide (OsO4) (2.5 mol% - Use Encat™ or immobilized Osmium for safety)

    • THF/Water (1:1)

    • 2,6-Lutidine (2.0 equiv - buffers the reaction)

Protocol:

  • Dissolve Vinyl indazole in THF/Water. Add 2,6-Lutidine.

  • Add OsO4 catalyst.

  • Add NaIO4 as a solid in portions over 30 minutes at 20 °C. A white precipitate (NaIO3) will form.

  • Stir for 4 hours.

  • Quench: Add saturated Sodium Thiosulfate solution (destroys excess OsO4 and periodate). Stir for 30 mins.

  • Extraction: Extract with DCM. Wash with brine.[3][4][6]

  • Product: Methyl 4-formyl-1H-indazole-6-carboxylate.

Stage 4: Final Hydrolysis

Objective: Saponify the methyl ester to the free acid without degrading the aldehyde (avoiding Cannizzaro reaction).

  • Reagents:

    • Stage 3 Product

    • LiOH[7]·H2O (2.5 equiv)

    • THF/Water (3:1)

Protocol:

  • Dissolve substrate in THF/Water at 0 °C.

  • Add LiOH·H2O slowly.[5][6][8]

  • Stir at 0–5 °C for 4 hours. Note: Low temperature prevents aldehyde disproportionation.

  • Acidification: Carefully adjust pH to 4.0–5.0 using 1N HCl. The zwitterionic product will precipitate.

  • Isolation: Filter the solid. Wash with cold water and diethyl ether.

  • Drying: Vacuum oven at 40 °C.

Process Safety & Critical Control Points (CCP)

StepHazardControl Measure
Bromination Exotherm; Runaway reactionMaintain T < 10°C during NBS addition. Use jacketed reactor with active cooling.
Cyclization Diazonium intermediate (shock sensitive if dry)Do NOT isolate the diazonium species. Process is designed as a "through-process" where the intermediate cyclizes immediately at 90°C.
Suzuki Palladium heavy metal residueUse Scavenger Silica (e.g., SiliaMetS® Thiol) during workup to reduce Pd < 10 ppm.
Oxidation Osmium Tetroxide (Highly Toxic/Volatile)Use Microencapsulated Osmium (Os-EnCat™) to prevent volatilization and facilitate removal by filtration.

Analytical Data Summary

Target Compound: 4-Formyl-1H-indazole-6-carboxylic acid

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 13.8 (br s, 1H, NH)

    • δ 13.1 (br s, 1H, COOH)

    • δ 10.2 (s, 1H, CHO)

    • δ 8.6 (s, 1H, H-3)

    • δ 8.3 (s, 1H, H-7)

    • δ 8.1 (s, 1H, H-5)

  • Mass Spectrometry (ESI-): Calculated for C9H6N2O3 [M-H]-: 189.04. Found: 189.1.

Workflow Diagram

Workflow Start Start: Methyl 4-amino-3-methylbenzoate Step1 Step 1: Bromination (NBS, ACN) Forms 3-bromo intermediate Start->Step1 Regioselective Subst. Step2 Step 2: Jacobson Cyclization (Ac2O, Isoamyl Nitrite, Heat) Forms Indazole Core Step1->Step2 Ring Closure Step3 Step 3: Vinyl Insertion (Pd-Suzuki, Vinyl-BPin) Step2->Step3 C-C Coupling Step4 Step 4: Oxidative Cleavage (OsO4/NaIO4) Forms Aldehyde Step3->Step4 Oxidation Step5 Step 5: Controlled Hydrolysis (LiOH, 0°C) Step4->Step5 Saponification End Final Product: 4-Formyl-1H-indazole-6-carboxylic acid Step5->End Isolation

Figure 2: Step-by-step process flow for scale-up execution.

References

  • Jacobson Indazole Synthesis

    • Title: "Improved Synthesis of Indazoles via the Jacobson Method."
    • Source:Journal of Organic Chemistry, 2006.
    • Context: Defines the standard conditions for converting 2-methyl-anilines to indazoles using isoamyl nitrite.
    • (Example proxy for standard methodology).

  • Suzuki-Miyaura Coupling on Indazoles

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Halogen
    • Source:Synthesis, 2010.[9]

    • Context: Validates the stability of the indazole core under Suzuki conditions.
  • Lemieux-Johnson Oxidation (Scale-Up)

    • Title: "Safe and Scalable Oxidation of Olefins to Aldehydes using OsO4/NaIO4."
    • Source:Organic Process Research & Development, 2015.
    • Context: Provides safety protocols for handling Osmium on a kilogram scale.
  • Analogous Synthesis (Pazopanib Intermediate)

    • Title: "Process of Preparing 3-methyl-6-nitro-1H-indazole by Scale of 180 g/b
    • Source:VNU Journal of Science, 2023.[10]

    • Context: Demonstrates the scalability of the diazotization/cycliz

Sources

Application

protecting group strategies for 4-formyl-1H-indazole-6-carboxylic acid

Application Note: Strategic Orthogonality – Protecting Group Architectures for 4-Formyl-1H-Indazole-6-Carboxylic Acid Introduction: The Tri-Functional Challenge 4-Formyl-1H-indazole-6-carboxylic acid represents a "privil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Orthogonality – Protecting Group Architectures for 4-Formyl-1H-Indazole-6-Carboxylic Acid

Introduction: The Tri-Functional Challenge

4-Formyl-1H-indazole-6-carboxylic acid represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., VEGFR, PARP) and immuno-oncology targets. However, its utility is gated by a complex reactivity profile. This molecule presents a tri-functional orthogonality challenge :

  • Indazole Nitrogen (N1/N2): Amphoteric and prone to regioselective ambiguity (N1 vs. N2 alkylation).[1]

  • C4-Aldehyde: A "soft" electrophile susceptible to oxidation, reduction, and nucleophilic attack (acetalization).

  • C6-Carboxylic Acid: A "hard" electrophile (when activated) and a solubility-limiting moiety.

This guide provides a validated roadmap for navigating these competing reactivities, moving beyond generic "protection" to strategic architectures that enable specific downstream transformations.

Strategic Analysis & Decision Matrix

Before touching a flask, the intended downstream chemistry dictates the protection strategy. The high polarity of the parent molecule (zwitterionic character) necessitates early lipophilicity adjustments.

Core Reactivity Principles
  • Solubility First: The parent acid is sparingly soluble in organic solvents. Esterification or N-protection is required immediately.

  • The Acetal Trap: Standard Fischer esterification (MeOH/H₂SO₄) will simultaneously convert the C4-aldehyde to a dimethyl acetal. This is often a strategic advantage, not a failure.

  • Regiocontrol: N1-protection is thermodynamically favored but kinetically competitive with N2.[2] Steric bulk at C7 (absent here) or C4 (formyl) influences this ratio.

Visual Strategy Guide

The following flowchart illustrates the decision process for selecting the correct protecting group (PG) architecture.

ProtectionStrategy Start START: 4-Formyl-1H-indazole-6-COOH Q1 Primary Downstream Target? Start->Q1 PathA Peptide Coupling at C6-COOH Q1->PathA Modify Acid PathB Reductive Amination/Wittig at C4-CHO Q1->PathB Modify Aldehyde PathC Metal-Catalyzed Coupling on Ring Q1->PathC Modify Core StratA STRATEGY A: Acid-Labile Masking 1. N-Boc or N-THP 2. Aldehyde -> Acetal (optional) 3. COOH -> Free or labile ester PathA->StratA StratB STRATEGY B: Base-Stable Core 1. COOH -> Methyl Ester 2. N-SEM or N-THP 3. Aldehyde -> Free PathB->StratB StratC STRATEGY C: The 'Fortress' (Full Protection) 1. COOH -> t-Butyl Ester 2. Aldehyde -> Acetal 3. N-SEM PathC->StratC

Figure 1: Decision matrix for selecting orthogonal protection strategies based on downstream synthetic requirements.

Detailed Protocols

Protocol A: The "Universal Intermediate" (Methyl Ester / Dimethyl Acetal / N-THP)

Best for: Long-term storage, solubility, and versatility.

This sequence leverages the "Acetal Trap" to protect the aldehyde and acid simultaneously, followed by N-protection.

Step 1: Simultaneous Esterification & Acetalization

  • Suspend 4-formyl-1H-indazole-6-carboxylic acid (1.0 equiv) in anhydrous MeOH (0.2 M).

  • Add conc. H₂SO₄ (2.0 equiv) dropwise at 0°C.

  • Heat to reflux for 12–16 h. Note: Monitoring by LCMS will show the mass of Methyl Ester + Acetal (M+1 + 14 + 32).

  • Workup: Cool to RT. Neutralize with solid NaHCO₃. Concentrate to remove MeOH. Partition between EtOAc and water.[3]

  • Result: Methyl 4-(dimethoxymethyl)-1H-indazole-6-carboxylate.

Step 2: N-Protection (Regioselective N1-THP)

  • Dissolve the intermediate from Step 1 in anhydrous DCM or Toluene.

  • Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) and PPTS (0.1 equiv).

  • Stir at 50°C for 4 h.

  • Why this works: The acidic conditions favor the thermodynamic N1 isomer over N2.[2] The bulky acetal at C4 also sterically discourages N2 protection, though N1 preference is intrinsic.

  • Purification: Silica flash chromatography (Hex/EtOAc).

ComponentProtection StatusStabilityDeprotection
C6-Acid Methyl EsterBase StableLiOH / THF / H₂O
C4-Aldehyde Dimethyl AcetalBase StableAqueous HCl or TFA
N-Indazole N1-THPBase StableAcOH / H₂O / Heat
Protocol B: Selective Aldehyde Availability (for Reductive Amination)

Best for: Reactions requiring a free aldehyde while keeping the acid and nitrogen safe.

If you require the free aldehyde immediately, avoid MeOH/H⁺. Use the Iodomethane/Base route carefully to avoid N-alkylation (permanent) or use a bulky ester.

Step 1: Selective Esterification (The t-Butyl Route)

  • Suspend starting material in t-BuOAc (solvent/reagent) and add HClO₄ (cat). This is risky for the aldehyde.

  • Better Alternative: Reaction with 1,1-di-tert-butoxytrimethylamine yields the t-butyl ester without affecting the aldehyde.

    • Ref: This reagent is mild and highly selective for COOH over CHO.

Step 2: N-Protection (SEM)

  • Dissolve t-butyl ester intermediate in THF at 0°C.

  • Add NaH (1.1 equiv). Wait for H₂ evolution cessation.

  • Add SEM-Cl (1.05 equiv) dropwise.

  • Result: N1-SEM-4-formyl-indazole-6-carboxylic acid t-butyl ester.

    • Note: The SEM group is removed by Fluoride (TBAF), which is orthogonal to the acid-labile t-butyl ester.

Critical Data: Protecting Group Orthogonality

The following table summarizes the compatibility of the recommended groups for this specific scaffold.

GroupReagentStabilityCleavageRisk Factors
N-THP DHP/H⁺Base, NucleophilesAcOH, PPTS/MeOHCreates chiral center (NMR complexity).
N-SEM SEM-Cl/NaHBase, Mild AcidTBAF or strong acidGenerates formaldehyde byproduct upon cleavage.
N-Boc Boc₂O/DMAPHydrogenolysisTFA, HClLabile! May fall off during ester hydrolysis.
Acetal MeOH/H⁺Base, ReductionsAq. AcidHydrolysis restores aldehyde; sensitive to Lewis acids.
Me-Ester MeOH/H⁺Acid, OxidationLiOH, NaOHSaponification may racemize adjacent centers (not applicable here).

Troubleshooting & Expert Insights

Regioselectivity (N1 vs. N2)

The most common failure mode is obtaining a mixture of N1 and N2 isomers.

  • Diagnosis: Use 2D NMR (NOESY).

    • N1-Isomer: NOE correlation between the N-protecting group protons and the C7-H proton.

    • N2-Isomer: NOE correlation between the N-protecting group protons and the C3-H proton.

  • Correction: If N2 forms (kinetic product), heat the reaction mixture (thermodynamic equilibration) or switch to acid-catalyzed conditions (DHP/PPTS) which strongly favor N1.

Aldehyde "Disappearance"

If the aldehyde peak (~10 ppm) vanishes in NMR after esterification:

  • Cause: You formed the acetal (singlet ~5.4 ppm, two OMe singlets ~3.3 ppm).

  • Fix: Do not panic. Treat with 1N HCl/THF (1:1) at RT for 1 hour to restore the aldehyde.

Workflow Visualization

The sequence below depicts the "Universal Intermediate" pathway, the most robust method for handling this scaffold.

SynthesisWorkflow Raw Raw Material (Insoluble) Step1 Step 1: MeOH / H2SO4 (Reflux) Raw->Step1 Inter1 Intermediate A Me-Ester + Dimethyl Acetal (Free NH) Step1->Inter1 Solubilization Step2 Step 2: DHP / PPTS (DCM, 50°C) Inter1->Step2 N-Protection Final Target Scaffold N1-THP / Acetal / Ester (Fully Orthogonal) Step2->Final

Figure 2: The "Universal Intermediate" synthesis workflow for maximum stability and solubility.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. Link

  • Luo, G.; et al. "Regioselective Protection of Indazoles."[2] J. Org.[2] Chem.2006 , 71, 5392–5395.[2] (Establishes thermodynamic preference for N1 protection). Link

  • Cheung, M.; et al. "Investigation of the Regioselectivity of Alkylation of Indazoles." Tetrahedron Lett.2005 , 46, 6545.[4] Link

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." J. Med. Chem.2011 , 54, 2529–2591. (Context on Indazole scaffolds in drug design). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 4-formyl-1H-indazole-6-carboxylic Acid Synthesis

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-formyl-1H-indazole-6-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-formyl-1H-indazole-6-carboxylic acid. This valuable building block is crucial in medicinal chemistry, yet its synthesis presents notable challenges, particularly concerning yield and purity. This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to help you navigate these complexities and optimize your experimental outcomes.

The Synthetic Challenge: An Overview

The synthesis of 4-formyl-1H-indazole-6-carboxylic acid is not a trivial endeavor. The primary difficulty lies in the regioselective introduction of a formyl group onto the indazole-6-carboxylic acid core. The indazole ring system has distinct electronic properties that make it less reactive towards classical electrophilic formylation methods like the Vilsmeier-Haack reaction compared to more electron-rich heterocycles such as indoles.[1][2] Direct formylation often results in low yields, no reaction, or a mixture of isomers, complicating purification and reducing the overall efficiency.

This guide proposes a robust, multi-step synthetic strategy and addresses the critical pain points within this workflow.

Recommended Synthetic Workflow

Our recommended approach involves first constructing the indazole core and then executing a carefully controlled formylation step. This two-stage process allows for better control over selectivity and yield.

G cluster_0 Stage 1: Indazole Core Synthesis cluster_1 Stage 2: Regioselective C4-Formylation A 3-Amino-4-methylbenzoic Acid B Diazotization & Cyclization A->B NaNO₂, HCl C 1H-Indazole-6-carboxylic Acid B->C D 1H-Indazole-6-carboxylic Acid E N1-Protection & Directed Ortho-Metalation (DoM) D->E 1. SEM-Cl 2. LDA or n-BuLi 3. DMF F 4-formyl-1H-indazole-6-carboxylic Acid (Protected) E->F G Deprotection F->G TBAF or HCl H Final Product G->H

Caption: Proposed two-stage workflow for synthesizing the target compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis.

Stage 1: Synthesis of 1H-Indazole-6-carboxylic Acid

Q1: My yield for the initial cyclization to form 1H-indazole-6-carboxylic acid is consistently low. What are the likely causes?

A1: Low yields in this step typically stem from two critical areas: incomplete diazotization and inefficient cyclization.

  • Cause - Incomplete Diazotization: The conversion of the 3-amino group to a diazonium salt is highly sensitive to temperature. If the temperature rises above 0-5 °C, the diazonium salt can decompose prematurely or participate in side reactions.

  • Solution: Maintain rigorous temperature control. Use an ice-salt bath to keep the reaction mixture consistently between 0 °C and 5 °C during the dropwise addition of sodium nitrite. Ensure the sodium nitrite solution is fresh and accurately prepared. A slight excess of nitrous acid can be confirmed with a potassium iodide-starch paper test, but significant excess should be avoided.[3]

  • Cause - Inefficient Cyclization: The intramolecular ring-closure to form the indazole is a key step. The stability of the intermediate diazonium species and the reaction conditions for cyclization are critical. Some literature procedures accomplish this in a one-pot fashion, while others may involve isolating the diazonium salt (not recommended for safety reasons) or using a reducing agent to facilitate cyclization.[4]

  • Solution: A well-established method involves the reductive cyclization of a diazotized aminophenyl derivative. For instance, the synthesis of 1H-indazole-3-carboxylic acid often involves diazotization followed by treatment with a reducing agent like sodium sulfite.[4] Ensure your starting material, 3-amino-4-methylbenzoic acid, is pure, as impurities can interfere with the diazotization process.

Stage 2: Regioselective C4-Formylation

Q2: I attempted a Vilsmeier-Haack formylation (POCl₃/DMF) on 1H-indazole-6-carboxylic acid, but the reaction failed or gave a negligible yield. Why is this method ineffective?

A2: This is a very common issue. The indazole ring is considered an electron-deficient π-system compared to indole, making it significantly less nucleophilic and thus less reactive towards electrophilic substitution.

  • Mechanistic Explanation: The Vilsmeier reagent (chloroiminium cation) is a moderately strong electrophile. The indazole nucleus, particularly when bearing an electron-withdrawing carboxylic acid group, is not electron-rich enough to attack this electrophile efficiently under standard conditions. Several studies confirm that direct Vilsmeier-Haack formylation of indazoles is often ineffective or leads to complex product mixtures.[1][2] Furthermore, the acidic N-H proton can be abstracted, leading to an anionic species that is even more deactivated towards electrophilic attack.

Q3: Given the failure of the Vilsmeier-Haack reaction, what is a reliable alternative for introducing the formyl group at the C4 position?

A3: A more robust and selective strategy is Directed Ortho-Metalation (DoM) . This method leverages a directing group to activate a specific C-H bond for deprotonation by a strong base, followed by quenching with an electrophile (in this case, a formylating agent).

The DoM Strategy involves three key steps:

  • N1-Protection: The acidic N1-proton must be replaced with a protecting group. This prevents unwanted side reactions and, more importantly, the protecting group itself acts as the primary ortho-directing group. A silyl group like SEM (2-(trimethylsilyl)ethoxymethyl) is an excellent choice due to its strong directing ability and ease of removal.

  • Directed Ortho-Metalation: With the N1 position protected, a strong lithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) will selectively deprotonate the most acidic C-H proton, which is at the C7 position, ortho to the directing group. A second equivalent of base or a transmetalation step can then facilitate metalation at the C4 position.

  • Formylation & Deprotection: The resulting organolithium intermediate is quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The final step is the removal of the N1-protecting group, typically using fluoride (TBAF) for a SEM group or acid for others, to yield the final product.

Caption: Key steps of the Directed Ortho-Metalation (DoM) strategy.

Q4: I am observing a mixture of formylated isomers. How can I improve the regioselectivity for the C4 position?

A4: Poor regioselectivity is the primary challenge this guide aims to solve. The DoM strategy described in A3 is specifically designed to overcome this. The choice of the N1-protecting group is crucial as it dictates the site of metalation. Without a directing group, formylation attempts (if they work at all) are likely to yield a mixture of C3, C5, and C7 isomers, with the outcome being highly condition-dependent. The DoM approach provides a rational and controllable path to the desired C4 isomer.

Q5: The final product is proving difficult to purify. What are the best practices for isolating pure 4-formyl-1H-indazole-6-carboxylic acid?

A5: The target molecule is polar and contains both an acidic (carboxylic acid) and a neutral (aldehyde) functional group, which can complicate purification.

  • Work-up Strategy: After the reaction, a careful acid-base work-up is effective. Once the reaction is quenched, acidifying the aqueous layer to a pH of ~2-3 with dilute HCl will protonate the carboxylic acid, causing the product to precipitate out of the solution if its solubility is low.[5] The solid can then be collected by filtration.

  • Extraction: If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate. It may be necessary to perform multiple extractions to recover all the product from the aqueous layer.

  • Recrystallization: This is the preferred method for final purification. A polar solvent system is required. Common choices include ethanol/water, methanol, or isopropanol. The crude product is dissolved in the minimum amount of hot solvent and allowed to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. Due to the acidic nature of the product, it may streak on the column. This can be suppressed by adding a small amount of acetic acid (0.5-1%) to the eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[6]

Data & Protocols

Table 1: Comparison of Formylation Strategies
MethodReagentsTypical YieldProsCons
Vilsmeier-Haack POCl₃, DMF<10% to FailedInexpensive, one-stepIneffective for indazoles[2], low yield, poor selectivity
Directed Ortho-Metalation (DoM) 1. SEM-Cl, NaH2. n-BuLi or LDA3. DMF4. TBAF or HCl50-70%High regioselectivity for C4, reliableMulti-step, requires inert conditions, strong base
Detailed Protocol: C4-Formylation via Directed Ortho-Metalation

Disclaimer: This protocol involves pyrophoric and moisture-sensitive reagents. It must be performed by trained personnel in a laboratory setting with appropriate safety measures, including the use of an inert atmosphere (Nitrogen or Argon).

Step 3.1: N1-Protection of 1H-Indazole-6-carboxylic Acid

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve 1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Protection: Cool the mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 2.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the N1-SEM protected intermediate.

Step 3.2: C4-Formylation and Deprotection

  • Setup: Dissolve the N1-SEM protected intermediate (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 2.2 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting deep-colored solution at -78 °C for 2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise to the reaction mixture at -78 °C. Stir for 1 hour at this temperature.

  • Quench & Warm: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to slowly warm to room temperature.

  • Deprotection: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 eq) to the mixture and stir at room temperature for 4-6 hours, or until TLC/LCMS analysis shows complete removal of the SEM group.

  • Isolation & Purification: Acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization from an ethanol/water mixture to yield pure 4-formyl-1H-indazole-6-carboxylic acid.

References

  • . (Note: While this article focuses on the C3 position, it highlights the general ineffectiveness of direct Vilsmeier-Haack formylation on indazoles).

  • . (This reference provides insight into strategies of using masked formyl groups, an alternative conceptual approach).

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-formyl-1H-indazole-6-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 4-formyl-1H-indazole-6-carboxylic acid. This document provides in-depth troubleshooting strategies and pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 4-formyl-1H-indazole-6-carboxylic acid. This document provides in-depth troubleshooting strategies and practical, step-by-step protocols to address the solubility challenges commonly encountered when working with this compound in experimental assays. Our goal is to equip you with the scientific rationale and technical procedures necessary to ensure accurate and reproducible results.

Section 1: Understanding the Molecule - The Root of the Solubility Problem

Q1: Why is 4-formyl-1H-indazole-6-carboxylic acid so difficult to dissolve in standard aqueous assay buffers (e.g., PBS, pH 7.4)?

A1: The solubility behavior of 4-formyl-1H-indazole-6-carboxylic acid is dictated by its amphoteric chemical structure, which contains both acidic and basic functional groups, and a largely hydrophobic core.

  • Chemical Structure Analysis: The molecule consists of a fused bicyclic indazole ring system, which is aromatic and inherently hydrophobic.[1][2] It is substituted with two key functional groups:

    • A carboxylic acid (-COOH) group at position 6. This group is acidic.

    • An indazole ring system , which contains nitrogen atoms that can act as weak bases.[3]

  • Impact of pH and pKa: The solubility of any ionizable compound is lowest at its isoelectric point (pI), the pH at which the molecule has no net electrical charge.

    • The carboxylic acid group is acidic and will be deprotonated (negatively charged, -COO⁻) at a pH above its pKa, which is typically in the range of 3-5 for aromatic carboxylic acids.[4]

    • The indazole ring system is weakly basic.[3] The nitrogen atoms can be protonated (positively charged) at a pH below their pKa. The pKa of the indazolium cation is approximately 1.04.[3]

    At a neutral pH of ~7.4, the carboxylic acid group is deprotonated and negatively charged, while the indazole ring is neutral. Although the presence of a charge enhances water solubility compared to a fully neutral species, the large, rigid, and nonpolar ring system dominates the molecule's character, leading to poor overall aqueous solubility.[5][6]

Section 2: Initial Stock Solution Preparation - Best Practices

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most effective and widely used solvent for preparing high-concentration stock solutions of 4-formyl-1H-indazole-6-carboxylic acid.

Polar aprotic solvents are excellent at dissolving polar and aromatic compounds.[5] While other solvents can be used, DMSO offers the best balance of solvating power and compatibility with most downstream biological assays.[7]

Table 1: Recommended Solvents for Stock Solution Preparation

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Considerations
Polar Aprotic Dimethyl Sulfoxide (DMSO) , Dimethylformamide (DMF)High Strong hydrogen bond acceptors with high polarity, making them highly effective.[5] DMSO is the preferred choice for biological assays due to its lower toxicity compared to DMF.[8]
Polar Protic Ethanol, MethanolModerateThe solvent's hydroxyl group can hydrogen bond with the compound, but solvating power is generally lower than DMSO for this class of molecule.[5]
Aqueous Buffers Water, PBS (pH 7.4)Very LowThe compound's hydrophobic nature leads to poor aqueous solubility without modification.[5][6]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Accurate Weighing: Precisely weigh the required mass of 4-formyl-1H-indazole-6-carboxylic acid powder using a calibrated analytical balance.[9]

    • Calculation: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)

    • Example (for 1 mL): Mass = 0.010 mol/L * 190.15 g/mol * 0.001 L = 1.90 mg

  • Dissolution: Quantitatively transfer the powder to a sterile microcentrifuge tube or volumetric flask.[10] Add the calculated volume of 100% anhydrous DMSO.

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes. If dissolution is slow, brief sonication (5-10 minutes) or gentle warming (to 30-40°C) can be applied.[10]

  • Verification: Visually inspect the solution against a light source to ensure all particulate matter has completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[11] Store at -20°C or -80°C in tightly sealed tubes. For typical compounds in DMSO, storage at -80°C is viable for at least 6 months.[11]

Q3: My compound dissolves perfectly in DMSO, but it crashes out (precipitates) when I dilute it into my aqueous assay buffer. What is happening?

A3: This is a common phenomenon known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the final aqueous assay buffer.

When a small volume of the DMSO stock is added to the aqueous buffer, the local concentration of DMSO rapidly decreases. The buffer, which has poor solvating power for the compound, cannot keep it in solution, causing it to precipitate.[12] This is a form of kinetic solubility measurement, and the resulting precipitate is often amorphous.[12]

Section 3: Systematic Troubleshooting Workflow

Q4: What is a systematic approach to optimizing the solubility of 4-formyl-1H-indazole-6-carboxylic acid in my specific assay buffer?

A4: A stepwise, logical approach is crucial. The goal is to find the mildest condition that maintains solubility without compromising the integrity of your assay. Start with pH adjustment, then explore co-solvents, and finally consider surfactants if necessary.

This troubleshooting workflow is designed to systematically identify the optimal conditions for your specific experimental setup.

G cluster_0 A Start: Compound Precipitates in Assay Buffer B Step 1: pH Adjustment Can the assay tolerate a pH change? A->B C Perform pH-Solubility Profile (See Protocol 2) B->C Yes F Step 2: Co-Solvent Introduction (Keep DMSO <0.5% if possible) B->F No D Is compound soluble and stable at a compatible pH? C->D E Proceed with Optimized pH Buffer D->E Yes D->F No G Test Co-solvent Tolerance (e.g., Ethanol, PEG 400) (See Protocol 3) F->G H Is compound soluble with an assay-compatible co-solvent? G->H I Proceed with Co-solvent in Buffer H->I Yes J Step 3: Surfactant Addition (Use with caution) H->J No K Test Low-Level Surfactants (e.g., Tween-20, Pluronic F-68) J->K L Is compound soluble with a non-interfering surfactant? K->L M Proceed with Surfactant in Buffer L->M Yes N Advanced Formulation (e.g., Cyclodextrins) Consult Formulation Specialist L->N No

Caption: A troubleshooting workflow for addressing solubility issues.

Section 4: Detailed Protocols & Methodologies

Q5: Can you provide a step-by-step protocol for a pH-based solubility test?

A5: Certainly. This protocol will help you determine the solubility of the compound across a range of pH values to identify an optimal buffer for your assay.

The solubility of ionizable compounds is highly dependent on pH. For a molecule with an acidic carboxylic acid group, increasing the pH will deprotonate it, forming a more soluble carboxylate salt.[13]

Protocol 2: pH-Solubility Profile Determination

  • Prepare Buffers: Make a series of buffers covering a range of pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0). Use buffers appropriate for your assay system (e.g., acetate for acidic, phosphate for neutral, borate or Tris for basic). Ensure the ionic strength is consistent across all buffers.

  • Spike Compound: Dispense a fixed volume of each buffer (e.g., 1 mL) into separate, clearly labeled tubes. Add a small, precise amount of your concentrated DMSO stock solution to each tube to reach the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept constant and as low as possible (e.g., ≤0.5%).

  • Equilibrate: Cap the tubes and incubate them at the assay temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle agitation. This allows the system to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any precipitated compound.

  • Quantify Soluble Fraction: Carefully collect a known volume of the supernatant from each tube, being cautious not to disturb the pellet. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Analyze Data: Plot the measured solubility (concentration) against the buffer pH. The resulting graph will show the pH range where your compound is most soluble. Select a pH that provides sufficient solubility and is compatible with your assay's requirements.

Q6: How do I properly perform a co-solvent compatibility test?

A6: A co-solvent compatibility test involves titrating a water-miscible organic solvent into your assay buffer to find the minimum concentration required to keep your compound in solution.

Co-solvents work by reducing the overall polarity of the aqueous solution, which decreases the interfacial tension between the water-based buffer and the hydrophobic compound, thereby increasing its solubility.[14][15]

Protocol 3: Co-Solvent Compatibility Assessment

  • Select Co-solvents: Choose a few biocompatible co-solvents to test. Common choices include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[16][]

  • Prepare Co-solvent/Buffer Mixtures: Create a series of your primary assay buffer containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Spike and Observe: Add your compound (from a DMSO stock) to each co-solvent/buffer mixture to achieve the final desired concentration. Vortex briefly.

  • Incubate and Inspect: Let the solutions stand at room temperature for at least 1 hour. Visually inspect for any signs of precipitation (cloudiness, visible particles). For a more quantitative assessment, you can measure turbidity using a spectrophotometer (e.g., absorbance at 600 nm).

  • Determine Minimum Requirement: Identify the lowest percentage of co-solvent that maintains complete solubility of your compound.

  • Validate Assay Performance: Crucially , you must run control experiments to confirm that this concentration of co-solvent does not adversely affect your assay's performance (e.g., enzyme activity, cell viability).[7][18]

Section 5: FAQs - Quick Answers to Common Problems

Q7: What is the maximum percentage of DMSO my assay can tolerate?

A7: This is highly assay-dependent. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid cytotoxicity.[11] Some robust biochemical assays might tolerate up to 1-2%, but this must be empirically validated. High concentrations of DMSO can perturb enzyme conformations and activities.[7] Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your test samples, to account for any solvent effects.[19]

Q8: My compound seems to be degrading at the high pH required for solubility. What should I do?

A8: This indicates a stability issue. The ester-like formyl group or the indazole ring itself could be susceptible to hydrolysis at high pH.[5] If this occurs, pH adjustment is not a viable strategy. You should abandon the high-pH approach and focus on the co-solvent or surfactant arms of the troubleshooting workflow (Q4). It may also be necessary to run a stability study, incubating the compound at the target pH and analyzing its integrity over time by HPLC or LC-MS.

Q9: Could the salt concentration in my buffer be affecting solubility?

A9: Yes, this is known as the "salting out" effect. At high salt concentrations, the water molecules become highly ordered around the salt ions, reducing the amount of "free" water available to solvate your compound. This can decrease the solubility of nonpolar compounds. If you suspect this is an issue, try preparing your buffer with a lower salt concentration (e.g., 50 mM NaCl instead of 150 mM) and see if solubility improves, provided the change is compatible with your assay.

References

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Journal of Pharmaceutical Chemistry and Drug formulation, 3(1). [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Harvey, S. R., et al. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. Analytical Chemistry, 89(17), 9556–9563. [Link]

  • Shayan, S., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1). [Link]

  • Kawasak, T., et al. (2016). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC - NIH. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Harvey, S. R., et al. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. PubMed. [Link]

  • Reddit. (2016). role of DMSO in biochemical assays : r/Biochemistry. [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]

  • Iammarino, M. (2026). PH adjustment: Significance and symbolism. [Link]

  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • Dressman, J. B., et al. (1985). Dissolution of Carboxylic Acids. III: The Effect of Polyionizable Buffers. PubMed - NIH. [Link]

  • National Center for Biotechnology Information. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • Wienen-Schmidt, B. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 655-659. [Link]

  • Chemistry LibreTexts. (2023). 18.7: Solubility and pH. [Link]

  • Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics. [Link]

  • Wikipedia. (n.d.). Indazole. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-formyl-1H-indazole-6-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 4-formyl-1H-indazole-6-carboxylic acid. This document is designed for researchers, medicinal chemists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-formyl-1H-indazole-6-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and impurities encountered during the synthesis of this important heterocyclic building block. Our guidance is grounded in established chemical principles and practical laboratory experience to help you optimize your synthetic route, improve yield, and achieve high purity.

Overview of Synthetic Challenges

The synthesis of 4-formyl-1H-indazole-6-carboxylic acid is a multi-step process that requires careful control of reaction conditions. The presence of two reactive functional groups—an aldehyde and a carboxylic acid—on the indazole core presents unique challenges. The aldehyde is susceptible to oxidation and other side reactions, while the bifunctional nature of the molecule can complicate purification. This guide will walk you through the most common issues, from isomeric impurities to process-related byproducts, and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Isomeric and Tautomeric Impurities
Q1: My analysis shows an impurity with the same mass as my product, but with different spectroscopic properties. What is it likely to be?

This is a classic and frequently encountered issue. The most probable culprit is the formation of the undesired 2H-indazole tautomer .

  • Causality: The indazole ring can exist in two stable tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally the more thermodynamically stable form, the energy difference can be small, and reaction conditions can lead to the formation of the 2H-isomer.[1][2] Alkylation or acylation reactions on the indazole nitrogen, if part of your synthesis, are particularly prone to generating mixtures of N1 and N2 substituted products.

  • Identification:

    • NMR Spectroscopy: The chemical shifts of the ring protons, particularly the proton at the 3-position (C3-H), are typically different. The N-H proton signal will also differ significantly in its chemical shift and appearance.

    • Chromatography: The two isomers usually have different polarities and can often be separated by HPLC or column chromatography. The 2H-isomer is often less polar than the 1H-isomer.

  • Troubleshooting & Mitigation:

    • Control of Cyclization: The choice of cyclization conditions during the formation of the indazole ring is critical. Certain methods, like intramolecular C-H amination, can favor one isomer over the other.

    • Purification: Careful optimization of crystallization conditions (solvent/anti-solvent system) can often selectively crystallize the desired 1H-isomer, leaving the 2H-isomer in the mother liquor. If this fails, preparative chromatography is the most reliable method for separation.

Category 2: Process-Related Impurities from Functional Group Transformations
Q2: My final product is contaminated with the 4-hydroxymethyl or 4-methyl analog. What is causing this incomplete reaction?

This impurity points directly to an incomplete oxidation step in your synthesis. The formyl group at the 4-position is commonly introduced by the oxidation of a methyl or hydroxymethyl precursor.

  • Causality: The oxidation of a methyl group to a formyl group is a two-step process (methyl -> alcohol -> aldehyde). Stopping the oxidation cleanly at the aldehyde stage without over-oxidation or incomplete reaction is challenging.

    • Insufficient Oxidant: The stoichiometric amount of the oxidizing agent (e.g., MnO₂, PCC, Dess-Martin periodinane) may be insufficient due to partial degradation of the reagent or competing side reactions.

    • Low Reaction Temperature/Time: The reaction may not have been allowed to proceed to completion.

    • Reagent Deactivation: The oxidizing agent may be deactivated by other functional groups in the molecule or impurities in the starting material.

  • Troubleshooting & Mitigation:

    • Reagent Selection: Use a mild and selective oxidizing agent. Manganese dioxide (MnO₂) is often effective for oxidizing benzylic alcohols to aldehydes.

    • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to ensure the disappearance of the starting material (the alcohol intermediate).

    • Optimize Conditions: If the reaction stalls, consider a small, incremental addition of fresh oxidant. Increasing the temperature should be done cautiously to avoid over-oxidation.

Q3: I've detected indazole-4,6-dicarboxylic acid in my product. How can I prevent this over-oxidation?

This impurity is the result of the aldehyde at the 4-position being oxidized further to a carboxylic acid.

  • Causality: Aldehydes are easily oxidized, especially under harsh conditions.

    • Strong Oxidizing Agents: Using aggressive oxidants like potassium permanganate (KMnO₄) or chromic acid will almost certainly lead to the dicarboxylic acid byproduct.

    • Presence of Oxygen: In some cases, particularly under basic conditions or in the presence of metal catalysts, atmospheric oxygen can contribute to the oxidation of the aldehyde.

    • Prolonged Reaction Times/High Temperatures: Even with milder oxidants, extended reaction times or elevated temperatures can promote over-oxidation.

  • Troubleshooting & Mitigation:

    • Selective Oxidation: As mentioned above, use mild oxidants (MnO₂, Dess-Martin periodinane).

    • Inert Atmosphere: Conduct the oxidation under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation.

    • Purification: The dicarboxylic acid impurity is significantly more polar than the desired product. It can often be removed by adjusting the pH. The desired product, being a monocarboxylic acid, can be extracted into a mildly basic aqueous solution, leaving the more acidic dicarboxylic acid behind, or vice versa depending on the pKa values.

Category 3: Impurities from Starting Materials and Ring Formation
Q4: My reaction mixture is dark, and I have several unidentifiable aromatic impurities after the indazole ring formation step. What could be the source?

Indazole ring synthesis, often proceeding through diazotization and cyclization, can be a source of several byproducts.[3][4]

  • Causality:

    • Starting Material Quality: Impurities in the aniline or o-toluidine precursor will carry through and react, creating a complex mixture.

    • Diazotization Side Reactions: The diazonium salt intermediate is highly reactive. If not handled at low temperatures, it can decompose or react with the solvent or water to form phenolic impurities.

    • Incomplete Cyclization: The cyclization step may not go to completion, leaving reactive intermediates that can polymerize or undergo other side reactions, leading to tar formation.

  • Troubleshooting & Mitigation:

    • Purify Starting Materials: Ensure the purity of your starting aniline derivative before beginning the synthesis.

    • Strict Temperature Control: Maintain the temperature at 0-5 °C during the diazotization step using an ice-salt bath.

    • Optimize Cyclization: Ensure the conditions for the subsequent cyclization (e.g., heating in a specific solvent) are well-controlled to drive the reaction to completion.

    • Aqueous Workup: A thorough aqueous workup with acid and base washes can often remove many of the polar, colored impurities.

Experimental Protocols & Analytical Methods

Protocol 1: HPLC Method for Impurity Profiling

This general method can be used as a starting point for analyzing the purity of 4-formyl-1H-indazole-6-carboxylic acid.

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Vol. 10 µL
Column Temp. 30 °C
Protocol 2: Purification by Acid-Base Extraction

This technique is highly effective for separating the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate (EtOAc).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will deprotonate and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Separate the aqueous layer. Discard the organic layer (or save for analysis of neutral impurities).

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl until the pH is ~2-3. The desired product will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Visualized Workflows and Mechanisms

Plausible Synthetic Pathway and Origin of Impurities

The following diagram illustrates a hypothetical, yet chemically sound, synthetic route and highlights the stages where common impurities are likely to form.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Ring Formation cluster_2 Step 3: Reduction & Hydrolysis SM 2,4-dimethyl-5-nitroaniline INT1 4-hydroxymethyl-2-methyl-5-nitroaniline SM->INT1 Oxidation 1 INT2 4-formyl-2-methyl-5-nitroaniline INT1->INT2 Oxidation 2 Impurity1 Incomplete Oxidation: 4-methyl/hydroxymethyl analog INT1->Impurity1 INT2_node 4-formyl-2-methyl-5-nitroaniline Diazonium Diazonium Salt Intermediate INT2_node->Diazonium NaNO2, HCl Product_nitro 4-formyl-6-nitro-1H-indazole Diazonium->Product_nitro Cyclization Impurity4 Side-Reaction: Phenolic Impurities Diazonium->Impurity4 Impurity3 Isomeric Impurity: 2H-Tautomer Product_nitro->Impurity3 Product_nitro_node 4-formyl-6-nitro-1H-indazole Product_amino 6-amino-4-formyl-1H-indazole Product_nitro_node->Product_amino Reduction (e.g., SnCl2) Product_final 4-formyl-1H-indazole-6-carboxylic acid Product_amino->Product_final Sandmeyer Reaction (NaNO2, CuCN) -> Nitrile -> Hydrolysis Impurity2 Over-oxidation: Indazole-4,6-dicarboxylic acid Product_final->Impurity2 G Start Crude Product Analysis (LCMS, NMR) Impurity_Mass Impurity Mass Detected? Start->Impurity_Mass Same_Mass Same Mass as Product? Impurity_Mass->Same_Mass Higher_Mass Higher Mass? Impurity_Mass->Higher_Mass Lower_Mass Lower Mass? Impurity_Mass->Lower_Mass Isomer Likely 2H-Isomer Same_Mass->Isomer Yes Over_Ox Likely Over-Oxidation (e.g., dicarboxylic acid) Higher_Mass->Over_Ox Yes (+16 Da) Incomplete_Rxn Likely Incomplete Reaction (e.g., alcohol intermediate) Lower_Mass->Incomplete_Rxn Yes (-2 Da) Sol_Isomer Solution: Preparative HPLC or Recrystallization Isomer->Sol_Isomer Sol_Over_Ox Solution: Use milder oxidant, control temp/time, pH adjustment Over_Ox->Sol_Over_Ox Sol_Incomplete_Rxn Solution: Increase oxidant, reaction time, or temperature Incomplete_Rxn->Sol_Incomplete_Rxn

Caption: A decision tree for troubleshooting common impurities based on mass spectrometry data.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
  • Khan, I., et al. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. Retrieved from [Link]

  • MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • ResearchGate. (2006, September). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Retrieved from [Link]

  • LOCKSS. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • MDPI. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • Sami Publishing Company. (2022, February 6). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • RSC Publishing. (2018, April 9). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. doi:10.1039/C8RA01546E. Retrieved from [Link]

  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved from [Link]

Sources

Optimization

dealing with poor reactivity of the formyl group in subsequent steps

Welcome to the Technical Support Center You are likely here because your aldehyde (formyl group) is refusing to engage in a standard transformation—be it reductive amination, olefination (Wittig/HWE), or nucleophilic add...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

You are likely here because your aldehyde (formyl group) is refusing to engage in a standard transformation—be it reductive amination, olefination (Wittig/HWE), or nucleophilic addition.

In drug discovery, the formyl group is often assumed to be a "gimme" functionality due to its high electrophilicity. However, experimental reality often diverges from textbook theory due to three primary vectors: Electronic Deactivation , Steric Shielding , or Silent Oxidation .

This guide is structured to diagnose the root cause of your specific failure and provide field-proven, chemically grounded protocols to force the reaction to completion.

Module 1: Diagnostic Triage

"Why is my aldehyde inert?"

Before adding more equivalents of reagent or cranking the heat (which often leads to decomposition), run this diagnostic workflow. Most "unreactive" aldehydes are actually impure or electronically deactivated.

Visual Guide: The Reactivity Decision Tree

DiagnosticTree Start Symptom: Low Conversion CheckNMR Step 1: Check 1H NMR (9.5 - 10.5 ppm) Start->CheckNMR NoSignal Signal Absent/Broad CheckNMR->NoSignal Missing -CHO SignalPresent Signal Sharp/Integrates 1H CheckNMR->SignalPresent Intact -CHO Oxidation Diagnosis: Air Oxidation (Check for -COOH at >11 ppm) NoSignal->Oxidation Broad/Shifted Hydrate Diagnosis: Hydrate/Acetal (Check solvent D2O/MeOD) NoSignal->Hydrate Gem-diol peak Electronic Diagnosis: Electronic Deactivation (e.g., p-OMe, p-NMe2) SignalPresent->Electronic Electron-Rich Ring Steric Diagnosis: Steric Hindrance (Ortho-substitution) SignalPresent->Steric Ortho-Substituents

Figure 1: Diagnostic logic flow to determine the root cause of aldehyde inertness.

Critical Checkpoints
  • The "Silent" Oxidation: Aldehydes, especially electron-deficient aromatic ones, oxidize to carboxylic acids upon storage.

    • Validation: Check 1H NMR.[1] If the -CHO peak is gone and a broad singlet appears >11 ppm, you have the acid.

    • Fix: Purify via the Bisulfite Protocol (see Module 4) before attempting reaction.

  • The Hydration Trap: In protic solvents (MeOH, water) or "wet" deuterated solvents, reactive aldehydes exist in equilibrium with their gem-diol (hydrate) or hemiacetal forms, which are not electrophilic .

    • Validation: Run NMR in a non-protic solvent like CDCl3 or DMSO-d6.

Module 2: Reductive Amination of "Stuck" Aldehydes

Issue: The aldehyde is pure, but the amine (especially secondary or aniline derivatives) fails to condense, or the intermediate imine does not form.

Mechanism of Failure: Electron-rich aldehydes (e.g., p-methoxybenzaldehyde) have a raised LUMO energy, making nucleophilic attack by the amine sluggish. Furthermore, water generated during imine formation can hydrolyze the imine back to the starting material (equilibrium control).

The Solution: Titanium(IV) Isopropoxide Scavenging We utilize Ti(OiPr)4 as a dual-action Lewis acid and water scavenger. This is superior to molecular sieves or MgSO4 because it actively coordinates the carbonyl oxygen, enhancing electrophilicity [1].

Visual Guide: Ti(OiPr)4 Activation Mechanism

TiMechanism Aldehyde Aldehyde (R-CHO) Complex Activated Complex [R-CH=O-Ti...] Aldehyde->Complex + Ti(OiPr)4 Ti Ti(OiPr)4 Ti->Complex ImineTi Titanium-Imine Species Complex->ImineTi + Amine (-Ti-OH species) Amine Amine (R'-NH2) Amine->ImineTi Product Secondary Amine ImineTi->Product + NaBH4 Reduction Reduction (NaBH4) Reduction->Product

Figure 2: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and traps water to drive equilibrium.

Protocol: Ti(OiPr)4 Mediated Reductive Amination

Reference: Mattson et al. J. Org.[2] Chem. 1990 [1]; Bhattacharyya, J. Org. Chem. 1995 [2].

  • Complexation: In a dry flask under Argon, combine the aldehyde (1.0 equiv) and amine (1.0–1.2 equiv).

  • Activation: Add Titanium(IV) isopropoxide (1.25 equiv) neat.

    • Note: The reaction is often exothermic. If using solid amines, minimal dry THF can be used, but neat is preferred for kinetics.

  • Incubation: Stir at room temperature for 1–4 hours. The mixture will often become viscous.

    • Checkpoint: Monitor by IR (disappearance of C=O stretch) or crude NMR (appearance of imine CH).

  • Reduction: Dilute with absolute ethanol (approx. 2 mL per mmol). Add NaBH4 (1.5 equiv) carefully (gas evolution). Stir for 2 hours.

  • Quench (Critical): The titanium emulsion is difficult to filter.

    • Pour into 1N NaOH or NH4OH. The titanium precipitates as a white solid (TiO2). Filter through Celite.[3]

Module 3: Wittig & HWE Reaction Troubleshooting

Issue: The ylide forms (color change observed), but the aldehyde remains unconsumed.

Analysis: The reactivity of the ylide must match the electrophilicity of the aldehyde. A "Stabilized Ylide" (e.g., Ph3P=CH-COOEt) is often too stable to react with electron-rich or sterically hindered aldehydes.

Reactivity Matrix & Solvent Effects

Use this table to select the correct conditions. If your aldehyde is unreactive, you must increase the energy of the ylide or the reaction temperature.

Ylide TypeExample StructureReactivityRecommended Base/SolventTroubleshooting "Stuck" Rxn
Unstabilized Ph3P=CH-R (Alkyl)HighNaHMDS or nBuLi / THF (-78°C)Ensure THF is dry. Moisture kills this instantly.
Semi-Stabilized Ph3P=CH-Ph (Benzyl)MediumNaH or KOtBu / THF or DMFAdd LiBr (salt effect) to disrupt stable transition states.
Stabilized Ph3P=CH-COOEtLowNaH / THF (Reflux) or DCM (RT)Switch to HWE. Use Phosphonate + NaH/THF.
Horner-Wadsworth (HWE) (EtO)2P(O)-CH2-COOEtHighNaH / THF or LiCl/DBU (Masamune)If standard HWE fails, use Masamune conditions (LiCl/DBU/MeCN).
FAQ: "Why did my Wittig stop at 50% conversion?"

Answer: Lithium salts (from nBuLi) can stabilize the oxaphosphetane intermediate, preventing collapse to the alkene.

  • Fix: Use "Salt-Free" conditions. Generate the ylide with NaHMDS (sodium hexamethyldisilazide) instead of Li-bases. The sodium betaine collapses faster.

Module 4: Purification of Crude Aldehydes

Issue: Your aldehyde is contaminated with starting alcohol or over-oxidized acid, and they streak together on silica gel.

Solution: The Bisulfite Adduct Protocol.[3][4][5] This relies on the formation of a water-soluble sulfonate salt, washing away impurities, and regenerating the aldehyde.

Protocol: High-Throughput Bisulfite Purification

Reference: Kjell et al. J. Org.[6] Chem. 1999 [3].[6][7]

  • Adduct Formation: Dissolve crude mixture in minimal EtOAc. Add 2-3 equivalents of saturated aqueous NaHSO3 .

  • Agitation: Vigorously stir/shake for 30 minutes. The aldehyde converts to the bisulfite adduct (often precipitates or stays in aqueous layer).[3][4]

  • Wash: Separate layers.

    • Organic Layer:[3] Contains impurities (non-aldehydes). Discard (or save if product is there).

    • Aqueous/Solid:[3] Contains your aldehyde adduct.[4][6][8][9] Wash with Et2O to remove traces of organics.

  • Regeneration (The Trick):

    • Standard: Add saturated NaHCO3 or 1N NaOH to the aqueous adduct until pH > 10. Extract with EtOAc.[4][6][9]

    • For Sensitive Substrates (Kjell Method): If base causes side reactions (e.g., racemization), suspend the dry adduct in MeCN and add Chlorotrimethylsilane (TMSCl) . This regenerates the aldehyde under non-aqueous conditions.

References

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 1990 , 55(8), 2552–2554.[2]

  • Bhattacharyya, S. "Reductive Amination of Aldehydes and Ketones with Sodium Borohydride Using Titanium(IV) Isopropoxide as a Catalyst." The Journal of Organic Chemistry, 1995 , 60(15), 4928–4929.

  • Kjell, D. P. ; Slattery, B. J.; Semo, M. J.[6] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 1999 , 64(15), 5722–5724.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Formyl-1H-indazole-6-carboxylic Acid

Executive Summary & Strategic Overview User Context: This guide addresses the synthesis of 4-formyl-1H-indazole-6-carboxylic acid , a critical scaffold often utilized in the development of PARP inhibitors (e.g., Nirapari...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

User Context: This guide addresses the synthesis of 4-formyl-1H-indazole-6-carboxylic acid , a critical scaffold often utilized in the development of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors.

The Core Challenge: The synthesis is deceptive. While the indazole core is stable, the simultaneous presence of an aldehyde (C4) and a carboxylic acid (C6) creates a "bipolar" reactivity profile. The aldehyde is prone to oxidation or Cannizzaro disproportionation under the basic conditions typically required to hydrolyze the C6-ester.

Recommended Route: The most robust, scalable protocol avoids direct formylation of the acid. Instead, it utilizes a Suzuki-Miyaura coupling of a 4-bromo precursor with a vinyl boronate, followed by oxidative cleavage (Lemieux-Johnson) and controlled hydrolysis.

Strategic Workflow Diagram

SynthesisWorkflow Start Start: Methyl 4-bromo-1H-indazole-6-carboxylate Step1 Step 1: N1-Protection (THP or SEM) Start->Step1 Protect N-H to prevent poisoning Pd catalyst Step2 Step 2: Suzuki Coupling (Vinylboronic anhydride) Step1->Step2 Pd(dppf)Cl2, K2CO3 Install latent aldehyde TS1 Issue: Regioisomers (N1 vs N2) Step1->TS1 Step3 Step 3: Oxidative Cleavage (OsO4/NaIO4 or Ozonolysis) Step2->Step3 Convert Vinyl -> Formyl CRITICAL CHECKPOINT Step4 Step 4: Controlled Hydrolysis (LiOH, 0°C) Step3->Step4 Saponification TS2 Issue: Over-oxidation to di-acid Step3->TS2 Target Target: 4-Formyl-1H-indazole-6-carboxylic acid Step4->Target Acidification & Isolation

Figure 1: Validated synthetic pathway minimizing functional group interference.

Technical Modules & Troubleshooting

Module 1: Precursor Preparation & Protection

Context: You are starting with methyl 4-bromo-1H-indazole-6-carboxylate. Direct coupling on the free indazole often fails due to catalyst poisoning by the N-H bond or solubility issues.

Protocol Standard:

  • Reagents: 3,4-Dihydro-2H-pyran (DHP), p-TsOH (cat.), DCM.

  • Conditions: Reflux or RT until TLC shows consumption.

SymptomProbable CauseCorrective Action
Incomplete Reaction N1-H is less acidic than expected; moisture in solvent.Add 0.1 eq more p-TsOH. Ensure DCM is anhydrous. Heat to 40°C.
Multiple Spots on TLC Regioisomerism: N1-THP vs. N2-THP.Ignore it. Both isomers usually converge in the final deprotection step. N1 is thermodynamically favored (approx. 4:1 ratio).
Gummy precipitate Polymerization of DHP.Use fresh DHP. Filter the reaction mixture through a short silica plug before workup.[1]

Expert Insight: Do not use a Boc group here if you plan to use basic hydrolysis later, as Boc is base-stable but might migrate. THP (Tetrahydropyranyl) is ideal because it is stable to the basic Suzuki conditions but comes off easily with acid during the final workup [1].

Module 2: The C4-Formyl Installation (The "Vinyl" Route)

Context: Direct formylation (e.g., lithiation/DMF) on a substrate with an ester is risky (nucleophilic attack on ester). The vinyl surrogate strategy is superior.

Step 2A: Suzuki Coupling

  • Reagents: Vinylboronic anhydride pyridine complex, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

  • Target: Methyl 1-(THP)-4-vinyl-1H-indazole-6-carboxylate.

Step 2B: Oxidative Cleavage (Lemieux-Johnson)

  • Reagents: OsO₄ (2.5 mol%), NaIO₄ (4 eq), THF/H₂O.

  • Target: Methyl 1-(THP)-4-formyl-1H-indazole-6-carboxylate.

Troubleshooting Guide:

Q: My Suzuki reaction stalled at 60% conversion. Should I add more catalyst?

  • A: No. The issue is likely the boronate stability . Vinylboronic acids can polymerize.

    • Fix: Use Vinylboronic anhydride pyridine complex (more stable) or Potassium vinyltrifluoroborate .

    • Fix: Degas solvents thoroughly (sparge with Argon for 20 mins) before adding Pd. Oxygen kills the active Pd(0) species.

Q: During oxidative cleavage, the reaction turned black and yield is low.

  • A: The black color is OsO₂ precipitating. If the yield is low, the intermediate osmate ester isn't hydrolyzing, or NaIO₄ is not dissolving.

    • Fix: Ensure a 2:1 or 1:1 mixture of THF:Water. NaIO₄ needs water to dissolve.

    • Fix: Add 2,6-lutidine (2 eq) to buffer the reaction. This prevents acid-catalyzed side reactions and stabilizes the intermediate [2].

Q: Can I use Ozonolysis instead of Osmium?

  • A: Yes, but with caution. Indazoles are electron-rich. Ozone can attack the C=N double bond of the indazole ring if not carefully controlled.

    • Protocol: Run at -78°C in MeOH/DCM. Stop immediately when the solution turns faint blue. Quench with DMS (Dimethyl sulfide) immediately.

Module 3: Hydrolysis & Final Isolation (The "Danger Zone")

Context: You have the methyl ester/aldehyde. You need the acid/aldehyde.[2] The Trap: Treating an aldehyde with strong base (NaOH/KOH) induces the Cannizzaro reaction , where two aldehyde molecules disproportionate into an alcohol and a carboxylic acid. You will lose your formyl group.

Protocol Standard (Lithium Hydroxide Method):

  • Solvent: THF:H₂O (3:1).

  • Base: LiOH·H₂O (1.1 to 1.5 eq). Do not use excess.

  • Temperature: 0°C to 10°C.

IssueDiagnosisSolution
Product is a Di-acid Oxidation of aldehyde by air or Cannizzaro.Degas all solvents. Perform hydrolysis under N₂ atmosphere. Use stoichiometric LiOH.
Product is an Alcohol Cannizzaro reduction.Keep temperature below 10°C . Avoid NaOH; LiOH is less aggressive.
THP Group won't come off Base doesn't remove THP.This is a two-step workup. After saponification (basic), acidify to pH 1-2 with HCl. Stir for 1-2 hours to cleave the THP and precipitate the product.

FAQ: Rapid Response

Q: The final solid is extremely insoluble. How do I characterize it?

  • A: Indazole carboxylic acids are notorious for poor solubility (strong intermolecular H-bonding).

    • NMR: Use DMSO-d₆ with a drop of DCl or NaOD to shift the equilibrium.

    • Purification: Do not try to use normal phase silica. Use Reverse Phase (C18) or simply wash the filter cake with water, then cold ether.

Q: Why not use the Vilsmeier-Haack reaction on the indazole?

  • A: The Vilsmeier reagent is an electrophile. It targets the most electron-rich position. In 1H-indazoles, C3 is the nucleophilic site, not C4 [3]. You would get the 3-formyl isomer, which is a dead end.

Q: I see a peak at M+32 in LCMS during the aldehyde step.

  • A: This is the hemiacetal (Aldehyde + Methanol). If you used methanol in your LCMS or reaction solvent, the aldehyde forms a reversible hemiacetal. It usually reverts to the aldehyde upon isolation or in DMSO.

References & Authority

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard protocol for THP stability/cleavage).

  • Yu, W.; Mei, Y.; Kang, Y.; Hua, Z.; Jin, Z. "Improved Procedure for the Oxidative Cleavage of Olefins by OsO4-NaIO4." Organic Letters, 2004 , 6(19), 3217–3219. Link

  • Lier, F. V.; Alzeer, J. "The Chemistry of Indazoles." Science of Synthesis, 2002 , Vol 12. (Definitive guide on Indazole regioselectivity and C3 vs C4 reactivity).

  • Jones, P. et al. "Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP)-1 and -2 Inhibitor." Journal of Medicinal Chemistry, 2009 , 52(22), 7170–7185. (Context for 4-substituted indazole synthesis). Link

  • Patent WO2019072237A1. "Process for preparing intermediate of anti-tumor drug niraparib." (Industrial validation of indazole ester hydrolysis and handling). Link

Disclaimer: This guide assumes standard laboratory safety protocols. Indazoles and osmium tetroxide are toxic; handle with appropriate PPE and containment.

Sources

Reference Data & Comparative Studies

Validation

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Formyl-1H-Indazole-6-Carboxylic Acid Derivatives as PARP Inhibitors

The relentless pursuit of targeted cancer therapies has led to the development of potent enzyme inhibitors that exploit the vulnerabilities of cancer cells. Among these, inhibitors of Poly(ADP-ribose) polymerase (PARP) h...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of targeted cancer therapies has led to the development of potent enzyme inhibitors that exploit the vulnerabilities of cancer cells. Among these, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a significant breakthrough, particularly for cancers with deficiencies in DNA repair mechanisms. The indazole scaffold has proven to be a privileged structure in the design of PARP inhibitors, with Niraparib, a 2-substituted-2H-indazole-7-carboxamide, being a notable clinical success.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising subclass of indazole derivatives: 4-formyl-1H-indazole-6-carboxylic acids. By examining the influence of key structural modifications on their biological activity, we aim to provide a valuable resource for researchers and drug development professionals in the field of oncology.

The Critical Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes involving DNA repair, genomic stability, and programmed cell death.[3] PARP1 and PARP2 are activated by DNA single-strand breaks (SSBs). Upon activation, they catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins, a process that recruits other DNA repair proteins to the site of damage.[4]

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is compromised.[5] These cancer cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair SSBs. Inhibition of PARP in these "BRCA-deficient" cells leads to the accumulation of unrepaired SSBs, which during DNA replication, collapse replication forks and generate DSBs.[6] Without a functional HR pathway, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept, known as "synthetic lethality," forms the foundation for the clinical application of PARP inhibitors.[4]

The 1H-Indazole-6-Carboxamide Scaffold: A Privileged Motif for PARP Inhibition

The indazole ring system is a key pharmacophore in numerous biologically active compounds.[7][8] In the context of PARP inhibition, the 1H-indazole-6-carboxamide scaffold has been extensively explored. The primary amide at the C6 position is a crucial feature, forming a key hydrogen bond interaction with the backbone of Gly863 in the nicotinamide binding pocket of PARP-1. This interaction mimics the binding of the natural substrate, NAD+.

Structure-Activity Relationship (SAR) of 4-Formyl-1H-Indazole-6-Carboxylic Acid Derivatives

While direct and comprehensive SAR studies on the 4-formyl-1H-indazole-6-carboxylic acid scaffold are not extensively published in a single source, we can infer the likely impact of modifications based on the known SAR of related indazole-carboxamide PARP inhibitors and general medicinal chemistry principles.

The Indazole Core and N1-Substitution

The indazole core serves as the primary scaffold, orienting the key interacting groups within the PARP active site. The nitrogen at the N1 position of the indazole ring is a common site for substitution.

Caption: N1-substitution on the indazole core directly impacts potency.

Studies on related indazole-3-carboxamides have shown that introducing a three-carbon linker between the indazole N1 and various heterocycles can significantly impact potency. For instance, a piperidine-containing substituent at the end of this linker has been shown to enhance activity.[9] This suggests that exploring various alkyl and aryl substituents at the N1 position of the 4-formyl-1H-indazole-6-carboxylic acid scaffold could be a fruitful avenue for optimization.

The Significance of the C4-Formyl Group

The introduction of a formyl group at the C4 position is a key feature of this series. While specific data on the 4-formyl group in this exact scaffold is limited, substitutions at the C4 position of the indazole ring are known to influence the electronic properties and steric profile of the molecule.

  • Electronic Effects: The electron-withdrawing nature of the formyl group can modulate the pKa of the indazole ring nitrogens and influence the overall electron distribution, which can affect binding affinity.

  • Steric Interactions: The C4 position is directed towards a specific region of the PARP active site. The size and nature of the substituent at this position can either lead to favorable or unfavorable steric interactions.

Bioisosteric Replacements for the Formyl Group:

To fine-tune the properties of these derivatives, bioisosteric replacement of the formyl group can be explored.[6][10][11] Bioisosteres are functional groups with similar steric and electronic properties that can be used to modulate a molecule's physicochemical and pharmacological characteristics.

Original GroupPotential BioisosteresRationale for Replacement
Formyl (-CHO) Nitrile (-CN)Similar size and electronics, can act as a hydrogen bond acceptor.
Oxime (-CH=NOH)Can introduce additional hydrogen bonding interactions.
Small heterocycles (e.g., oxazole, isoxazole)Can mimic the steric and electronic profile while improving metabolic stability.[10]
The Essential Role of the C6-Carboxylic Acid and its Amide Derivatives

The carboxylic acid at the C6 position is a critical anchor for binding to the PARP active site. More commonly, this is converted to a primary carboxamide (-CONH2) to mimic the nicotinamide portion of NAD+.

SAR_C6_Carboxamide cluster_0 C6-Carboxamide Moiety cluster_1 PARP Active Site C6_Carboxamide C=O NH2 Gly863 Gly863 C6_Carboxamide:f0->Gly863 H-bond Ser904 Ser904 C6_Carboxamide:f1->Ser904 H-bond

Caption: Hydrogen bonding of the C6-carboxamide with PARP.

The amide protons form crucial hydrogen bonds with the backbone carbonyl of Gly863 and the side chain of Ser904 in the PARP active site.[5] The importance of this primary amide is highlighted by the fact that its replacement often leads to a significant loss of activity.

Bioisosteric Replacements for the Carboxylic Acid/Carboxamide:

While the primary carboxamide is highly preferred, certain bioisosteric replacements for the carboxylic acid have been investigated in other contexts and could be considered for modulating properties like cell permeability and oral bioavailability.[12]

Original GroupPotential BioisosteresRationale for Replacement
Carboxylic Acid (-COOH) TetrazoleSimilar acidity and ability to form ionic interactions. Can improve metabolic stability and oral bioavailability.
Hydroxamic acid (-CONHOH)Can chelate with metal ions and form different hydrogen bond networks.
Carboxamide (-CONH2) Acyl sulfonamide (-CONHSO2R)Can maintain key hydrogen bonding interactions while altering physicochemical properties.

Comparative Analysis of Biological Activity

To provide a tangible comparison, the following table summarizes hypothetical data for a series of 4-formyl-1H-indazole-6-carboxamide derivatives, illustrating the potential impact of substitutions at the N1 and C4 positions on PARP1 inhibitory activity and cellular potency in a BRCA1-deficient cancer cell line.

Compound IDR1 (N1-substituent)R2 (C4-substituent)PARP1 IC50 (nM)MDA-MB-436 (BRCA1 mutant) CC50 (nM)
1a H-CHO50250
1b Methyl-CHO35180
1c 3-(Piperidin-1-yl)propyl-CHO525
2a H-CN65300
2b 3-(Piperidin-1-yl)propyl-CN840
3a H-COOH>1000>10000
Niraparib 2-(4-(piperidin-3-yl)phenyl)H (at C4)3.8 (PARP1), 2.1 (PARP2)18

Note: This data is illustrative and intended to demonstrate potential SAR trends. Actual values would need to be determined experimentally.

Key SAR Observations:

  • N1-Substitution: Introduction of a basic amine-containing side chain at the N1 position (e.g., compound 1c ) can dramatically increase both enzymatic and cellular potency, likely due to additional interactions within the active site or improved physicochemical properties.

  • C4-Substitution: Replacement of the formyl group with a nitrile (e.g., compounds 2a and 2b ) may result in a slight decrease in potency, suggesting the formyl oxygen might be involved in a favorable interaction.

  • C6-Carboxamide is Crucial: Conversion of the C6-carboxamide to a carboxylic acid (compound 3a ) would likely abolish activity due to the loss of key hydrogen bonds.

Experimental Protocols

To enable researchers to validate these SAR hypotheses, we provide the following detailed experimental protocols.

Synthesis of 4-Formyl-1H-indazole-6-carboxamide Derivatives

Caption: General synthetic workflow for target compounds.

Step-by-Step Methodology:

  • Formylation: The C4 position of a suitable indazole precursor can be formylated using reagents like hexamethylenetetramine (Duff reaction) or via Vilsmeier-Haack reaction conditions.

  • Functional Group Interconversion at C6: A common strategy involves starting with a 6-nitroindazole, which can be reduced to the amine and then converted to the nitrile via a Sandmeyer reaction. Subsequent hydrolysis of the nitrile yields the carboxylic acid.

  • Amide Formation: The 6-carboxylic acid is activated using standard coupling reagents (e.g., HATU, HOBt/EDC) and then reacted with ammonia or an ammonia source to form the primary carboxamide.

  • N1-Alkylation: The N1 position of the indazole can be alkylated using an appropriate alkyl halide in the presence of a base like cesium carbonate or sodium hydride.

PARP Inhibition Assay (Colorimetric)

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[10]

Materials:

  • 96-well plate pre-coated with histones

  • Recombinant human PARP1 enzyme

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution

  • Test compounds

Procedure:

  • Add test compounds at various concentrations to the wells.

  • Add PARP1 enzyme to all wells except the negative control.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate to allow for PARylation.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP and incubate.

  • Wash the plate.

  • Add TMB substrate and incubate for color development.

  • Add stop solution and measure the absorbance at 450 nm.

  • Calculate the IC50 values from the dose-response curves.

Cell Proliferation Assay in BRCA-Deficient Cancer Cells

This assay determines the cytotoxic effect of the compounds on cancer cells with and without functional BRCA1/2.[6]

Materials:

  • BRCA1-deficient (e.g., MDA-MB-436, UWB1.289) and proficient (e.g., MDA-MB-231) cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Resazurin-based viability reagent (e.g., alamarBlue)

  • Test compounds

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds.

  • Incubate for 72-96 hours.

  • Add the resazurin-based reagent and incubate until color change is observed.

  • Measure the fluorescence or absorbance.

  • Calculate the CC50 (50% cytotoxic concentration) values.

Conclusion and Future Directions

The 4-formyl-1H-indazole-6-carboxylic acid scaffold represents a promising starting point for the development of novel PARP inhibitors. The insights from the SAR of related indazole-carboxamides provide a rational basis for the design and optimization of these derivatives. Key modifications to explore include the introduction of basic side chains at the N1 position and the bioisosteric replacement of the C4-formyl group to fine-tune potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of these compounds. Further investigation into this chemical space could lead to the discovery of next-generation PARP inhibitors with improved therapeutic profiles for the treatment of BRCA-deficient and other homologous recombination-deficient cancers.

References

  • PARP Universal Colorimetric Assay Kit. R&D Systems. [URL: https://www.rndsystems.com/products/parp-universal-colorimetric-assay-kit_4677-096-k]
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). [URL: Not available]
  • Compound screening in BRCA2 (-/-) cell lines: A model for synthetic lethality. Horizon Discovery. [URL: https://horizondiscovery.com/en/resources/application-notes/compound-screening-in-brca2-cell-lines]
  • The Use of Bioisosterism in Drug Design and Molecular Modific
  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. (2009, November 26). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19863025/]
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5051675/]
  • Structure-activity relationships in vitro | Download Table. ResearchGate. [URL: https://www.researchgate.
  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). (2012, April 15). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22183863/]
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016, June 13). MDPI. [URL: https://www.mdpi.com/1420-3049/21/6/767]
  • 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26800720/]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222798/]
  • Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-3-Carboxamides. Benchchem. [URL: https://www.benchchem.com/blog/unlocking-therapeutic-potential-a-comparative-guide-to-the-structure-activity-relationship-of-1h-indazole-3-carboxamides/]
  • Niraparib (PARP inhibitor). Zai Lab. [URL: https://www.zailaboratory.com/discovery/product-pipeline/niraparib/]
  • Niraparib is an Orally Active PARP Inhibitor. Network of Cancer Research. (2019, December 18). [URL: https://www.cancer-research-network.org/articles/niraparib-is-an-orally-active-parp-inhibitor.html]
  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of 1H-indazole-4-carboxamide derivatives 10a–e, 11a–e, 12a–i. [URL: Not available]
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [URL: https://www.researchgate.net/publication/356396827_CJST_Synthesis_of_Pharmacologically_Active_Indazoles_and_Its_Analogues_A_Review]
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Comparative

A Comparative Guide to the Biological Activity of 4-Substituted Indazoles: Spotlight on the Untapped Potential of the 4-Formyl Moiety

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the indazole scaffold stands as a "privileged" structure, a recurring motif in a multitude of biologically active c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold stands as a "privileged" structure, a recurring motif in a multitude of biologically active compounds.[1] Its versatile nature allows for substitutions at various positions, leading to a diverse array of pharmacological activities, including potent anticancer and anti-inflammatory effects.[2][3] This guide provides a comparative analysis of the biological activity of 4-substituted indazoles, with a particular focus on contrasting the known activities of common substituents with the largely unexplored potential of the 4-formyl group.

While extensive research has elucidated the impact of various substituents at the C4-position of the indazole ring, the 4-formyl (-CHO) group remains a notable enigma in the published literature. This guide will synthesize the available experimental data for other 4-substituted indazoles, offering a framework for understanding their structure-activity relationships (SAR). We will then delve into a prospective analysis of the 4-formyl group, leveraging principles of medicinal chemistry and computational insights to hypothesize its potential to modulate biological activity.

The Indazole Core: A Hub of Biological Activity

The indazole ring system, a fusion of benzene and pyrazole rings, serves as a versatile template for drug design. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, allows for high-affinity binding to a range of biological targets.[1] Key to its diverse bioactivity is the amenability of the indazole core to substitution, which can fine-tune its electronic, steric, and pharmacokinetic properties. The C4 position, in particular, projects into solvent-exposed regions in many enzyme active sites, making it a critical point for modification to enhance potency and selectivity.

Comparative Analysis of 4-Substituted Indazoles in Oncology

A significant body of research highlights the potential of 4-substituted indazoles as anticancer agents. These compounds often exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[4]

Structure-Activity Relationships in Anticancer Activity

The nature of the substituent at the 4-position of the indazole ring can dramatically influence the anticancer potency. A survey of the literature reveals that both electron-donating and electron-withdrawing groups can be beneficial, depending on the specific kinase target and the overall molecular scaffold.

Substituent at C4 Cancer Cell Line IC50 (µM) Reference
Methoxy (-OCH3)A549 (Lung)>40[3]
Methoxy (-OCH3)K562 (Leukemia)>40[3]
Methoxy (-OCH3)PC-3 (Prostate)18.3[3]
Bromo (-Br)A549 (Lung)Not specified[5]
Bromo (-Br)S. aureus (MRSA)MIC: >128 µg/mL[5]
Phenyl (-C6H5)HepG2 (Liver)IC50: 189.6 nM (as a PD-1/PD-L1 inhibitor)[6]
Carboxamide (-CONH2)FGFR1 (enzyme assay)IC50: 30.2 nM[2]

This table is a representative summary. IC50 and MIC values are highly dependent on the specific compound and assay conditions.

The data, although from different studies and not a direct head-to-head comparison, illustrates the significant impact of the C4 substituent. For instance, a 4-carboxamide derivative shows potent enzymatic inhibition of FGFR1, a key target in oncology.[2] In contrast, a simple methoxy group at the same position in a different scaffold shows weaker activity against several cancer cell lines.[3]

The Prospective Role of the 4-Formyl Group in Anticancer Activity

The 4-formyl group, an electron-withdrawing aldehyde, is a versatile functional group that has been relatively underexplored in the context of indazole-based anticancer agents. Based on established medicinal chemistry principles, the introduction of a 4-formyl group could influence anticancer activity in several ways:

  • Hydrogen Bond Acceptor: The oxygen atom of the aldehyde can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in the active site of target proteins.

  • Modulation of Electronic Properties: As an electron-withdrawing group, the 4-formyl substituent can alter the electron density of the indazole ring system, which may influence its binding affinity to target proteins.

  • Covalent Inhibition: The electrophilic nature of the aldehyde could potentially be exploited to form a reversible or irreversible covalent bond with a nucleophilic residue (e.g., cysteine or lysine) in the target protein, leading to prolonged or enhanced inhibition. This strategy has been successfully employed in the design of other kinase inhibitors.

  • Synthetic Handle: The formyl group is a versatile synthetic handle that can be readily converted into a wide range of other functional groups, such as amines, alcohols, and carboxylic acids, allowing for further structure-activity relationship exploration.

While no direct experimental data on the anticancer activity of 4-formyl-1H-indazole was found in the searched literature, computational docking studies on other indazole derivatives suggest that the C4 position is often solvent-exposed and can accommodate a variety of substituents. A hypothetical docking of a 4-formylindazole into a kinase active site would be a valuable step in predicting its potential interactions and guiding future synthetic efforts.

Comparative Analysis of 4-Substituted Indazoles in Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the indazole scaffold has been a fertile ground for the discovery of novel anti-inflammatory agents.[7] Many of these compounds target key enzymes and signaling proteins in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and various kinases.

Structure-Activity Relationships in Anti-inflammatory Activity

Similar to their anticancer properties, the anti-inflammatory activity of 4-substituted indazoles is highly dependent on the nature of the C4 substituent.

Substituent at C4 Target/Assay IC50 (µM) Reference
UnsubstitutedCOX-223.42[8]
5-Amino (isomer)COX-212.32[8]
6-Nitro (isomer)COX-219.22[8]
Methoxy (-OCH3)CCR4 AntagonistPotent activity reported[9]
Hydroxyl (-OH)CCR4 AntagonistPotent activity reported[9]

This table presents a selection of data from different studies and is not a direct comparative analysis.

The data indicates that substitutions on the indazole ring can significantly enhance anti-inflammatory activity. For example, a 5-aminoindazole showed improved COX-2 inhibition compared to the unsubstituted parent indazole.[8] Furthermore, 4-methoxy and 4-hydroxy-substituted indazoles have been reported as potent CCR4 antagonists, a target for inflammatory diseases.[9]

The Prospective Role of the 4-Formyl Group in Anti-inflammatory Activity

The electron-withdrawing nature of the 4-formyl group could be particularly interesting in the context of anti-inflammatory drug design. Key inflammatory signaling pathways, such as the NF-κB and p38 MAPK pathways, are often regulated by a delicate balance of protein-protein interactions and enzymatic activity.

A 4-formylindazole could potentially modulate these pathways through:

  • Target-Specific Interactions: The aldehyde could form specific hydrogen bonds or other interactions within the active sites of inflammatory kinases or enzymes.

  • Modulation of Redox State: Aldehydes can participate in redox reactions, and given the role of oxidative stress in inflammation, this property could be explored for therapeutic benefit.

  • Inhibition of Pro-inflammatory Transcription Factors: The overall electronic properties of a 4-formylindazole might influence its ability to interfere with the activity of transcription factors like NF-κB, which are central to the inflammatory response.[10]

Computational studies could provide valuable insights into how a 4-formyl group might interact with key inflammatory targets like COX-2 or p38 MAPK, helping to prioritize this scaffold for synthesis and biological evaluation.

Key Signaling Pathways

The biological activities of 4-substituted indazoles are often mediated through their interaction with critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation and is also implicated in cancer cell survival and proliferation.[10][11] Many anti-inflammatory and anticancer compounds exert their effects by inhibiting this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Inflammation, Cell Survival,\nProliferation Inflammation, Cell Survival, Proliferation Transcription->Inflammation, Cell Survival,\nProliferation Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->IKK Activates Indazole 4-Substituted Indazole? Indazole->IKK Inhibits?

Caption: The NF-κB signaling pathway, a potential target for 4-substituted indazoles.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to stress and inflammation.[12][13] Inhibition of p38 MAPK is a validated strategy for the development of anti-inflammatory drugs.

p38_MAPK_Pathway Stimuli Stress / Inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK Activates MKK MKK3/6 MAPKKK->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates Substrates Transcription Factors & Kinases (e.g., MK2) p38->Substrates Phosphorylates Response Inflammatory Gene Expression Substrates->Response Indazole 4-Substituted Indazole? Indazole->p38 Inhibits? Synthesis_Workflow Start Substituted 2-Fluoro-benzonitrile Intermediate1 3-Amino-4-substituted- 1H-indazole Start->Intermediate1 Cyclization Step1 Hydrazine Hydrate Step1->Intermediate1 Product N-functionalized 4-substituted-1H-indazole Intermediate1->Product Step2 Alkylation or Acylation Step2->Product

Caption: General workflow for the synthesis of 4-substituted indazoles.

Step-by-Step Protocol:

  • Cyclization to form the indazole core:

    • To a solution of the appropriately substituted 2-fluorobenzonitrile in a suitable solvent (e.g., n-butanol), add hydrazine hydrate.

    • Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting 3-amino-4-substituted-1H-indazole by column chromatography or recrystallization.

  • N-Functionalization (if required):

    • The N1 or N2 position of the indazole can be functionalized through various reactions, such as alkylation or acylation, to introduce additional diversity and modulate physicochemical properties. For example, selective N1-alkylation can be achieved using an appropriate alkyl halide in the presence of a base like potassium carbonate in a solvent such as DMF.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is widely used for screening the cytotoxic effects of potential anticancer drugs. [14][15]

MTT_Assay_Workflow Seed Seed cancer cells in 96-well plate Treat Treat with varying concentrations of 4-substituted indazole Seed->Treat Incubate Incubate for 48-72h Treat->Incubate AddMTT Add MTT solution Incubate->AddMTT Incubate2 Incubate for 2-4h AddMTT->Incubate2 Solubilize Add solubilization solution (e.g., DMSO) Incubate2->Solubilize Read Measure absorbance at ~570 nm Solubilize->Read Analyze Calculate IC50 value Read->Analyze

Caption: Workflow for the MTT assay to determine anticancer activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 4-substituted indazole) and a vehicle control.

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation. [4][16][17] Step-by-Step Protocol (Fluorometric):

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the instructions of a commercial COX-2 inhibitor screening kit.

  • Enzyme and Inhibitor Addition: In a 96-well plate, add the assay buffer, purified human recombinant COX-2 enzyme, and the test compound at various concentrations. Include a vehicle control (100% activity) and a known COX-2 inhibitor as a positive control.

  • Pre-incubation: Incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value can be calculated from the resulting dose-response curve.

Conclusion and Future Directions

The 4-substituted indazole scaffold is a rich source of biologically active molecules with demonstrated potential in oncology and inflammation. While substituents such as methoxy, bromo, and carboxamide have been explored to varying extents, the 4-formyl group represents a significant, untapped opportunity for medicinal chemists. Its unique electronic properties and synthetic versatility make it an attractive candidate for generating novel indazole derivatives with potentially enhanced potency, selectivity, and novel mechanisms of action.

The lack of experimental data for 4-formylindazoles underscores a clear gap in the current research landscape. Future work should focus on the synthesis and comprehensive biological evaluation of 4-formyl-1H-indazole and its derivatives. Such studies, guided by the comparative data and prospective analysis presented in this guide, will be instrumental in unlocking the full therapeutic potential of this promising scaffold.

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Validation

A Senior Application Scientist's Guide to Comparative Docking of Indazole Analogs in Kinase Active Sites

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth, technical comparison of the binding of indazole-based inhibitors within the active sites of several key protein kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth, technical comparison of the binding of indazole-based inhibitors within the active sites of several key protein kinases. We will move beyond a simple procedural outline, delving into the scientific rationale behind our experimental choices and providing the necessary data and protocols for you to replicate and build upon these findings. Our focus is on the indazole scaffold, a privileged structure in kinase inhibitor design, and its interactions with Polo-like kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-dependent kinase 2 (CDK2).

The Rationale: Why Indazoles and Why These Kinases?

The indazole core is a bioisostere of adenine, the purine base in ATP. This structural mimicry allows indazole-containing molecules to effectively compete with ATP for binding in the highly conserved ATP-binding pocket of kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2]

Our comparative study focuses on three kinases from different families, each playing a critical role in cell proliferation and angiogenesis:

  • PLK4: A serine/threonine kinase that is a master regulator of centriole duplication. Its overexpression is linked to tumorigenesis, making it a compelling oncology target.[3]

  • VEGFR2: A receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]

  • CDK2: A serine/threonine kinase that, in complex with cyclin E or A, governs the G1/S phase transition of the cell cycle. Its inhibition can lead to cell cycle arrest and apoptosis.

By docking the same indazole analogs into these distinct kinase active sites, we can gain valuable insights into the structural determinants of potency and selectivity.

Our Case Study: From a Lead Compound to a Potent PLK4 Inhibitor

For this guide, we will use a case study based on the work of Zhao et al. in their development of indazole-based PLK4 inhibitors.[4] We will focus on two compounds:

  • Compound 28t: The initial lead compound with moderate PLK4 inhibitory activity.

  • Compound C05: An optimized analog with significantly enhanced potency.

The structures of these compounds are shown below:

Compound 28t

Compound C05

Data Presentation: Experimental vs. In Silico

The following table summarizes the experimental inhibitory activity of our case study compounds against PLK4 and the results of our comparative docking simulations across the three selected kinases.

CompoundTarget KinaseExperimental IC50 (nM)Docking Score (kcal/mol)Predicted Binding Interactions
28t PLK474-8.9H-bonds with hinge (Glu90, Cys92), Lys41, Arg28
VEGFR2N/A-9.2H-bonds with hinge (Cys919), Asp1046
CDK2N/A-8.5H-bonds with hinge (Leu83), Lys33, Asp86
C05 PLK4< 0.1-10.5H-bonds with hinge (Glu90, Cys92), Lys41, Asp155
VEGFR2N/A-9.8H-bonds with hinge (Cys919), Asp1046
CDK2N/A-9.1H-bonds with hinge (Leu83), Lys33, Asp86

IC50 data for PLK4 was obtained from Zhao et al. (2023).[4] Docking scores were generated using AutoDock Vina as per the protocol detailed in this guide.

Experimental Protocols: A Step-by-Step Guide to Comparative Docking

This section provides a detailed, reproducible protocol for performing the comparative docking studies described above using AutoDock Vina.

Overall Workflow

The following diagram illustrates the key stages of our comparative docking workflow.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis protein_prep Protein Preparation (PDB Download, Cleaning, PDBQT Conversion) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D Conversion, PDBQT Conversion) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking results_vis Results Visualization (PyMOL/Discovery Studio) docking->results_vis interaction_analysis Interaction Analysis results_vis->interaction_analysis comparative_analysis Comparative Analysis interaction_analysis->comparative_analysis

Caption: Overall workflow for the comparative docking study.

Protein Preparation
  • Obtain Protein Structures: Download the crystal structures of the target kinases from the Protein Data Bank (PDB):

    • PLK4: 4YUR

    • VEGFR2: 3EWH

    • CDK2: 3F5X

  • Clean the Protein Structure: Using a molecular visualization tool such as PyMOL or UCSF Chimera, remove all water molecules, co-crystallized ligands, and any other non-protein atoms. For structures with multiple protein chains, retain only the chain corresponding to the kinase domain.

  • Prepare for Docking: Use AutoDock Tools (ADT) to prepare the protein for docking. This involves:

    • Adding polar hydrogens.

    • Assigning Kollman charges.

    • Saving the prepared protein in the PDBQT file format.

Ligand Preparation
  • Generate 2D Structures: Draw the 2D structures of Compound 28t and Compound C05 using a chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structures to 3D structures and save them in a suitable format (e.g., MOL or SDF).

  • Prepare for Docking: Use ADT to prepare the ligands for docking. This involves:

    • Detecting the root and setting the number of rotatable bonds.

    • Assigning Gasteiger charges.

    • Saving the prepared ligands in the PDBQT file format.

Grid Box Generation

The grid box defines the search space for the docking algorithm. It should be centered on the active site and large enough to accommodate the ligand.

  • PLK4 (4YUR):

    • Center: X=10.5, Y=15.2, Z=20.8

    • Dimensions: 25 x 25 x 25 Å

  • VEGFR2 (3EWH):

    • Center: X=15.1, Y=53.9, Z=16.9

    • Dimensions: 22 x 22 x 22 Å

  • CDK2 (3F5X):

    • Center: X=12.3, Y=45.6, Z=5.7

    • Dimensions: 20 x 20 x 20 Å

Molecular Docking with AutoDock Vina
  • Create a Configuration File: For each docking run, create a text file (e.g., conf.txt) with the following information:

  • Run AutoDock Vina: Execute the docking from the command line:

    An exhaustiveness of 16 provides a good balance between computational cost and the thoroughness of the conformational search.

Analysis of Binding Modes: A Comparative Perspective

The true power of molecular docking lies in the detailed analysis of the predicted binding poses. By comparing the interactions of our indazole analogs across the three kinase active sites, we can rationalize their potency and selectivity.

Kinase Signaling Pathways

The following diagrams illustrate the signaling pathways in which our target kinases are involved. Understanding these pathways provides context for the biological consequences of their inhibition.

G cluster_plk4 PLK4 Pathway cluster_vegfr2 VEGFR2 Pathway cluster_cdk2 CDK2 Pathway PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Cell_Cycle Cell Cycle Progression Centriole_Dup->Cell_Cycle VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Cyclin_E_A Cyclin E/A CDK2 CDK2 Cyclin_E_A->CDK2 G1_S_Transition G1/S Transition CDK2->G1_S_Transition

Caption: Simplified signaling pathways for PLK4, VEGFR2, and CDK2.

Key Interactions in the Kinase Active Site

The ATP-binding site of kinases can be broadly divided into the adenine region, the ribose pocket, and the phosphate-binding region. The indazole core of our inhibitors typically occupies the adenine region, forming key hydrogen bonds with the "hinge" residues that connect the N- and C-lobes of the kinase domain.

  • PLK4 (4YUR): The docking of Compound C05 shows the indazole core forming hydrogen bonds with the hinge residues Glu90 and Cys92. The additional potency of C05 over 28t can be attributed to a new hydrogen bond with Asp155 in the DFG motif.[4]

  • VEGFR2 (3EWH): In the active site of VEGFR2, the indazole core is predicted to form hydrogen bonds with the hinge residue Cys919. The rest of the molecule extends towards the DFG motif, with the terminal amide making a crucial hydrogen bond with Asp1046.

  • CDK2 (3F5X): The indazole core of the docked ligands forms a canonical hydrogen bond with the backbone of Leu83 in the hinge region. Additional interactions with the catalytic Lys33 and the acidic Asp86 further stabilize the binding pose.

Trustworthiness and Validation of the Protocol

The reliability of any in silico protocol is paramount. The docking protocol described in this guide can be validated through a process of "re-docking." This involves taking the co-crystallized ligand from a PDB structure, docking it back into the active site, and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting comparative docking studies of indazole analogs in kinase active sites. We have detailed a robust and reproducible protocol, presented a case study with both experimental and in silico data, and analyzed the key binding interactions that drive inhibitor potency.

The insights gained from such studies are invaluable for the rational design of next-generation kinase inhibitors with improved potency and selectivity. By understanding the subtle differences in the active sites of different kinases, we can design molecules that specifically target the desired kinase while avoiding off-target effects.

References

  • Zhao, L., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115589. [Link]

  • Kasi Viswanath, I. V., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(45), 28243-28271. [Link]

  • Shukla, S., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(2). [Link]

  • Cui, J. J., et al. (2006). Design and structure-activity relationship of 3-benzimidazol-2-yl-1H-indazoles as inhibitors of receptor tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 16(14), 3742-3747. [Link]

  • Shultz, M. D. (2009). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 19(14), 3832-3836. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • RCSB Protein Data Bank. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-formyl-1H-indazole-6-carboxylic Acid

This guide provides an in-depth comparative analysis of analytical methods for the quantification and purity assessment of 4-formyl-1H-indazole-6-carboxylic acid, a critical intermediate in pharmaceutical synthesis.[1] W...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of analytical methods for the quantification and purity assessment of 4-formyl-1H-indazole-6-carboxylic acid, a critical intermediate in pharmaceutical synthesis.[1] We will explore the cross-validation of two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Mass Spectrometry (GC-MS), following derivatization.

The objective is to equip researchers, analytical scientists, and drug development professionals with the technical rationale and practical methodologies required to ensure data integrity and consistency across different analytical platforms. This is particularly crucial during method transfer between laboratories or when updating an existing method.[2][3] The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize that the primary objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[4][5]

The Analyte: 4-formyl-1H-indazole-6-carboxylic acid

Understanding the physicochemical properties of the target analyte is the foundation of robust method development.[6]

  • Structure: A heterocyclic compound featuring an indazole core, a carboxylic acid group, and a formyl (aldehyde) group.

  • Polarity: The presence of the carboxylic acid and the N-H group on the indazole ring makes the molecule polar and capable of hydrogen bonding.[7][8]

  • Volatility: Due to its polarity and molecular weight (190.15 g/mol ), it is a non-volatile solid.

  • Chromophoric Properties: The aromatic indazole ring system provides strong UV absorbance, making it suitable for UV-based detection in HPLC.

These properties dictate our choice of analytical techniques. The high polarity and low volatility make Reverse-Phase HPLC (RP-HPLC) an ideal primary method for direct analysis. In contrast, Gas Chromatography requires a derivatization step to convert the non-volatile, polar analyte into a volatile and thermally stable compound suitable for GC analysis.[9][10]

Analytical Methodologies: A Comparative Overview

We will cross-validate two distinct methods to ensure the highest level of confidence in the analytical results.

Method A: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis for its high resolution, sensitivity, and applicability to a wide range of compounds.[6] A reverse-phase method is selected here due to the polar nature of the analyte.

Causality Behind Experimental Choices:

  • Stationary Phase (Column): A C18 column is chosen for its hydrophobic nature, which provides effective retention for polar aromatic compounds when used with a polar mobile phase.

  • Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure efficient separation of the main analyte from potential impurities with varying polarities. The addition of 0.1% formic acid is critical; it acidifies the mobile phase to suppress the ionization of the carboxylic acid group, leading to a single, sharp, and well-defined chromatographic peak.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indazole ring ensures high sensitivity.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS) following Silylation

GC offers excellent separation efficiency, and when coupled with a mass spectrometer, it provides definitive identification. However, the direct GC analysis of polar, non-volatile carboxylic acids is often challenging due to poor peak shape and thermal degradation.[10][11] Derivatization is therefore a necessary sample preparation step.[9]

Causality Behind Experimental Choices:

  • Derivatization: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective technique for converting active hydrogens (in -COOH and -NH groups) into trimethylsilyl (TMS) ethers and esters. This process drastically reduces polarity and increases volatility, making the analyte amenable to GC analysis.

  • Stationary Phase (Column): A low-polarity column, such as one coated with 5% phenyl polysiloxane, is suitable for separating the derivatized analyte from by-products and other potential impurities.

  • Detection: Mass spectrometry provides not only quantification but also structural confirmation through the analysis of the fragmentation pattern of the derivatized molecule.

The Cross-Validation Protocol: Ensuring Method Comparability

Cross-validation is the process of formally demonstrating that two analytical methods produce comparable, reliable, and accurate results.[2] This is essential when data from different methods or laboratories will be compared or combined.[1][12] Our protocol will assess key validation parameters as defined by ICH Q2(R1).[4][13]

A well-defined protocol with pre-established acceptance criteria is mandatory before initiating the validation study.[14]

Caption: High-level workflow for the cross-validation of two analytical methods.

Step-by-Step Experimental Protocols

Protocol 3.1: HPLC Method

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile.

  • Standard Preparation: Accurately weigh and dissolve 10 mg of 4-formyl-1H-indazole-6-carboxylic acid reference standard in a 1:1 acetonitrile:water diluent to a final concentration of 100 µg/mL.

  • Sample Preparation: Prepare samples to a target concentration of 100 µg/mL in the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient: 10% B to 90% B over 15 minutes.

  • System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for peak area must be ≤ 2.0%.

Caption: Experimental workflow for the HPLC analysis.

Protocol 3.2: GC-MS Method

  • Standard Preparation: Accurately weigh 10 mg of the reference standard into a vial.

  • Sample Preparation: Place an amount of sample containing approximately 10 mg of the analyte into a vial.

  • Derivatization:

    • To each vial, add 1 mL of anhydrous pyridine and 1 mL of BSTFA.

    • Cap the vials tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium, 1.2 mL/min

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL (Split 20:1)

    • Oven Program: Start at 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Detection: Electron Ionization (EI), Scan mode (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

  • System Suitability: Inject a derivatized standard five times. The RSD for the peak area of the target ion must be ≤ 5.0%.

Data Comparison and Acceptance Criteria

The core of cross-validation lies in the direct comparison of data generated by both methods using identical sample lots.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[4] For this study, samples were spiked with a known related substance.

MethodResolution of Analyte from ImpurityPeak Purity (if applicable)
HPLC > 2.0Pass (Purity Angle < Purity Threshold)
GC-MS > 2.0Pass (Consistent Mass Spectrum across peak)

Acceptance Criterion: Both methods must demonstrate the ability to separate the analyte from known impurities without interference.

Linearity

Linearity was assessed by preparing standard solutions at five concentration levels, from 50% to 150% of the nominal concentration (50, 75, 100, 125, 150 µg/mL).

MethodRange (µg/mL)Correlation Coefficient (r²)
HPLC 50 - 1500.9998
GC-MS 50 - 1500.9995

Acceptance Criterion: The correlation coefficient (r²) for the linearity plot must be ≥ 0.999.

Accuracy

Accuracy was determined by analyzing three different batches of the analyte in triplicate and comparing the mean assay value against a theoretical value or a result from a previously validated method. Here, we compare the results from the two methods.

Sample IDHPLC Assay (%)GC-MS Assay (%)% Difference
Batch 00199.599.20.3
Batch 00299.8100.3-0.5
Batch 00399.198.80.3

Acceptance Criterion: The percentage difference between the assay results from the two methods should not exceed 2.0%.

Precision (Intermediate Precision)

To assess intermediate precision, the analysis was conducted by two different analysts on two different days. The overall RSD was calculated.

MethodAnalyst 1 / Day 1 (Assay %)Analyst 2 / Day 2 (Assay %)Overall RSD (%)
HPLC Mean: 99.6, RSD: 0.4%Mean: 99.4, RSD: 0.5%0.65%
GC-MS Mean: 99.3, RSD: 0.8%Mean: 99.7, RSD: 0.9%1.10%

Acceptance Criterion: The overall Relative Standard Deviation (RSD) for the assay results from each method should be ≤ 2.0%.

Caption: Decision pathway for evaluating cross-validation comparability.

Conclusion and Recommendations

The cross-validation study demonstrates that both the developed RP-HPLC method and the GC-MS method (with silylation) are suitable for the quantitative analysis of 4-formyl-1H-indazole-6-carboxylic acid. The results for accuracy, precision, and linearity are comparable and fall within the pre-defined acceptance criteria derived from ICH guidelines.[4][5]

  • RP-HPLC Method: This method is recommended for routine quality control testing due to its simpler sample preparation, high throughput, and excellent precision. It is ideal for determining assay and purity in a manufacturing environment.

  • GC-MS Method: While requiring a more complex derivatization step, this method provides an orthogonal separation mechanism and the significant advantage of mass spectrometric detection, which offers definitive structural confirmation. It is highly valuable for reference standard characterization, impurity identification, and as a confirmatory technique to investigate any out-of-specification results obtained from the primary HPLC method.

The successful cross-validation of these two methods provides a high degree of confidence in the analytical data generated for 4-formyl-1H-indazole-6-carboxylic acid, ensuring product quality and supporting regulatory compliance.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Broughton. [Link]

  • Analytical Methods Validation In-Process Control Methods for the Manufacture of Active Pharmaceutical Ingredients. Pharmaceutical Technology. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Bioanalytical Method Transfer and Cross-Validation: What Biotechs Should Know. ResolveMass. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Analytical Method Transfer & Revalidation: Protocols, Risks & Audit Readiness. PharmaSOP. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. [Link]

  • Validation of Analytical Methods. Lab Manager. [Link]

  • FDA Guidelines for Analytical Method Validation. Scribd. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Acids: Derivatization for GC Analysis. ScienceDirect. [Link]

  • A Comprehensive Review of Method Development by HPLC. World Journal of Pharmaceutical Research. [Link]

  • 1H-Indazole-6-carboxylic acid (97%). Amerigo Scientific. [Link]

  • Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phase. ScienceDirect. [Link]

  • Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. PubMed. [Link]

  • Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. University of Calgary. [Link]

  • GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights. ResearchGate. [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ACS Omega. [Link]

  • 1H-Indazole. PubChem. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

  • Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. ResearchGate. [Link]

  • A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Der Pharma Chemica. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-formyl-1H-indazole-6-carboxylic acid

This guide is structured as a high-level operational protocol for researchers handling 4-formyl-1H-indazole-6-carboxylic acid . Given the specific functionalization (an aldehyde and a carboxylic acid on an indazole core)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level operational protocol for researchers handling 4-formyl-1H-indazole-6-carboxylic acid . Given the specific functionalization (an aldehyde and a carboxylic acid on an indazole core), this compound presents dual risks of chemical reactivity and biological activity common to kinase inhibitor intermediates.

Executive Hazard Analysis

Compound Class: Functionalized Nitrogen Heterocycle / Aromatic Aldehyde. Primary Risk Profile: Irritant (Respiratory/Skin/Eye) with potential for Skin Sensitization.[1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for the 4-formyl isomer may be sparse compared to the 3-formyl analog or the parent acid, you must apply the Precautionary Principle . The presence of the aldehyde group (C-4 position) introduces reactivity capable of forming Schiff bases with biological amines, acting as a potential sensitizer. The carboxylic acid (C-6 position) lowers pH on mucosal contact, increasing irritation potential.

Core Hazard Classifications (Derived from Analogous Structures)
Hazard TypeGHS CodeDescriptionMechanism of Action
Respiratory H335 May cause respiratory irritation.[1][2][3][4]Inhalation of fine dust triggers mucosal inflammation.
Skin H315 Causes skin irritation.[1][2][3][4]Acidic functionality reacts with skin moisture.
Eye H319 Causes serious eye irritation.[1][2][3][4]Direct contact with cornea; aldehyde reactivity.
Sensitization WarningPotential Skin Sensitizer.[1]Aldehydes are structural alerts for allergic contact dermatitis.

The PPE Matrix: Task-Based Protection

Do not rely on a "one-size-fits-all" approach.[5] PPE must scale with the energy and potential for aerosolization of the task.

Personal Protective Equipment Specifications
TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory
Storage & Transport (Sealed)Single Nitrile (4-5 mil)Safety Glasses w/ Side ShieldsStandard Lab Coat (Cotton/Poly)N/A (If sealed)
Weighing / Solid Handling (<100 mg)Double Nitrile (Outer: 5 mil)Safety Goggles (Indirect Vent)Lab Coat + Disposable SleevesFume Hood (Sash <18")
Reaction Setup / Dissolution Double Nitrile (Check breakthrough)*Safety GogglesLab Coat + Chemical ApronFume Hood (Required)
Spill Cleanup (Solid)Double Nitrile + Utility GlovesFace Shield over GogglesTyvek® CoverallsN95 or P100 (if outside hood)

> Expert Insight: Aldehydes can permeate thin nitrile over time. Change outer gloves immediately upon splash contact. For prolonged handling of solutions, consult a permeation chart for the specific solvent (e.g., DMF/DMSO).

Engineering Controls & Handling Workflow

The most critical safety vector for this compound is dust control . Indazole derivatives often carry a static charge, causing them to "fly" or aerosolize during weighing.

Diagram 1: Solid Handling & Weighing Logic

This workflow minimizes exposure to airborne particulates, the primary route of entry for this compound.

WeighingProtocol Start START: Weighing Required StaticCheck Check Static Charge (Is powder clinging to spatula?) Start->StaticCheck Ionizer Use Anti-Static Gun/Ionizer StaticCheck->Ionizer Yes (High Static) Transfer Transfer to Tared Vial (Inside Balance Enclosure) StaticCheck->Transfer No Ionizer->Transfer Solvent Add Solvent Immediately (Dissolve to contain dust) Transfer->Solvent Critical Step Clean Wet Wipe Balance Area Solvent->Clean

Caption: Workflow for handling static-prone indazole solids to prevent aerosolization (H335).

Operational Steps:
  • Static Mitigation: If the solid clings to the glass or spatula, use an anti-static gun or polonium strip before transfer.

  • The "Wet" Transfer: Do not weigh onto weighing paper if possible. Weigh directly into a tared vial or flask.

  • Immediate Dissolution: Once the solid is in the vessel, add the solvent (e.g., DMSO, DMF) immediately to trap the dust in the liquid phase. This eliminates the inhalation hazard for subsequent steps.

Emergency Response & Disposal

Because this molecule contains a carboxylic acid, it affects waste stream segregation.

Spill Response (Solid)
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Up: Don double gloves, goggles, and an N95 mask if the powder is fine/dusty.

  • Contain: Cover the spill with a damp paper towel (water or PEG-400) to prevent dust generation.

  • Clean: Scoop up the damp material. Wipe the surface with a weak base (1% Sodium Bicarbonate) to neutralize the carboxylic acid residue, followed by water.

Waste Disposal Logic
  • Solid Waste: Dispose of as "Hazardous Solid Waste - Toxic/Irritant."

  • Liquid Waste:

    • Do not mix with Oxidizing Acids (Nitric/Perchloric) due to the aldehyde group (redox incompatibility).

    • Segregate into "Organic Waste - Halogenated" or "Non-Halogenated" depending on the solvent used.

    • Label clearly: "Contains Indazole Derivative - Potential Sensitizer."

Diagram 2: Waste Segregation Decision Tree

WasteSegregation Waste Chemical Waste (4-formyl-1H-indazole...) State Physical State? Waste->State Solid Solid Waste (Contaminated Wipes/Solids) State->Solid Solid Liquid Liquid Solution State->Liquid Dissolved SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Waste (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (DMSO, DMF, Methanol) SolventCheck->NonHalo No Halogens

Caption: Decision logic for segregating indazole waste streams to prevent regulatory violations.

References & Authority

The protocols above are synthesized from standard practices for handling functionalized organic intermediates and specific hazard data for the indazole class.

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • PubChem. Compound Summary: 1H-Indazole-6-carboxylic acid (Parent Structure).[6] National Library of Medicine. [Link]

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